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  • Product: Methyl 2-fluoro-5-hydroxybenzoate
  • CAS: 1084801-91-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-fluoro-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-fluoro-5-hydroxybenzoate is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-5-hydroxybenzoate is a valuable fluorinated building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The strategic introduction of a fluorine atom onto the benzene ring can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. This guide provides a comprehensive overview of the synthetic pathways to Methyl 2-fluoro-5-hydroxybenzoate, with a focus on the practical application of Fischer-Speier esterification. Detailed experimental protocols, mechanistic insights, and characterization data are presented to enable researchers to confidently synthesize and verify this important chemical intermediate.

Introduction

Fluorinated organic molecules have gained immense importance in the life sciences, with a significant number of pharmaceuticals and agrochemicals containing at least one fluorine atom. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can lead to enhanced biological activity, improved metabolic stability, and increased lipophilicity of drug candidates. Methyl 2-fluoro-5-hydroxybenzoate, with its strategically placed fluoro, hydroxyl, and methyl ester functionalities, serves as a versatile precursor for the synthesis of more complex bioactive molecules.

This technical guide will focus on the most direct and widely applicable method for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate: the Fischer-Speier esterification of 2-fluoro-5-hydroxybenzoic acid. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and present the expected analytical data for product verification.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of Methyl 2-fluoro-5-hydroxybenzoate points to 2-fluoro-5-hydroxybenzoic acid as the immediate precursor. The disconnection of the ester bond reveals the carboxylic acid and methanol as the starting materials for an esterification reaction.

G Methyl 2-fluoro-5-hydroxybenzoate Methyl 2-fluoro-5-hydroxybenzoate Ester Disconnection Ester Disconnection Methyl 2-fluoro-5-hydroxybenzoate->Ester Disconnection 2-fluoro-5-hydroxybenzoic acid 2-fluoro-5-hydroxybenzoic acid Ester Disconnection->2-fluoro-5-hydroxybenzoic acid Methanol Methanol Ester Disconnection->Methanol

Caption: Retrosynthetic analysis of Methyl 2-fluoro-5-hydroxybenzoate.

The primary synthetic challenge lies in the selective esterification of the carboxylic acid in the presence of a phenolic hydroxyl group. While the hydroxyl group can also react with esterifying agents, the Fischer-Speier esterification, which utilizes an acid catalyst in an excess of the alcohol, is a highly effective and selective method for this transformation. The reaction is reversible, and its equilibrium can be driven towards the product by using a large excess of methanol, which also serves as the solvent, and/or by removing the water formed during the reaction.

Synthesis Pathway: Fischer-Speier Esterification

The most common and practical approach for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate is the acid-catalyzed esterification of 2-fluoro-5-hydroxybenzoic acid with methanol. This reaction, known as the Fischer-Speier esterification, is a classic and reliable method for the preparation of esters from carboxylic acids and alcohols.

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible steps:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen atom of the alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, regenerating the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst.

G cluster_0 Fischer-Speier Esterification Mechanism A Carboxylic Acid (2-fluoro-5-hydroxybenzoic acid) B Protonated Carbonyl A->B + H+ B->A - H+ C Tetrahedral Intermediate B->C + CH3OH C->B - CH3OH D Protonated Intermediate C->D Proton Transfer D->C Proton Transfer E Protonated Ester D->E - H2O E->D + H2O F Ester (Methyl 2-fluoro-5-hydroxybenzoate) E->F - H+ F->E + H+ Catalyst1 H+ Catalyst2 H+ Methanol CH3OH Water H2O

Caption: Mechanism of the Fischer-Speier Esterification.

Experimental Protocol

This protocol is based on established procedures for the esterification of similar hydroxybenzoic acids and is expected to provide a good yield of the desired product.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-5-hydroxybenzoic acid156.1110.0 g0.064
Methanol32.04100 mL2.47
Concentrated Sulfuric Acid (98%)98.082 mL0.037
Saturated Sodium Bicarbonate Solution-As needed-
Brine (Saturated NaCl Solution)-As needed-
Anhydrous Sodium Sulfate-As needed-
Ethyl Acetate-As needed-
Hexane-As needed-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-hydroxybenzoic acid (10.0 g, 0.064 mol).

  • Addition of Reagents: Add methanol (100 mL) to the flask and stir until the acid is dissolved. Carefully and slowly add concentrated sulfuric acid (2 mL) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add 100 mL of ethyl acetate and 100 mL of water. Transfer the mixture to a separatory funnel and shake well. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Characterization

The identity and purity of the synthesized Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1) should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • 1H NMR (in CDCl3):

    • A singlet for the methyl ester protons (-OCH3) is expected around 3.9 ppm.

    • The aromatic protons will appear as a set of coupled multiplets in the range of 6.8-7.5 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

    • A broad singlet for the phenolic hydroxyl proton (-OH) is expected, the chemical shift of which can vary depending on the concentration and solvent.

  • 13C NMR (in CDCl3):

    • The methyl ester carbon (-OCH3) should appear around 52 ppm.

    • The carbonyl carbon of the ester (-C=O) is expected in the range of 165-170 ppm.

    • The aromatic carbons will resonate in the region of 110-160 ppm. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M+) should be observed at m/z = 170, corresponding to the molecular weight of the compound.

    • Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH3) to give a peak at m/z = 139, and the loss of the entire methoxycarbonyl group (-COOCH3) to give a peak at m/z = 111.

Troubleshooting and Optimization

IssuePossible CauseSolution
Incomplete reactionInsufficient reaction time or catalystIncrease the reflux time and monitor by TLC. A slight increase in the amount of sulfuric acid can be considered.
Low yieldIncomplete reaction or loss during work-upEnsure complete reaction by monitoring with TLC. Be careful during the extraction and washing steps to avoid loss of product into the aqueous layer.
Product is an oil and does not crystallizePresence of impuritiesPurify the product by column chromatography.
Product is contaminated with starting materialIncomplete reactionDrive the reaction to completion by extending the reflux time or using a Dean-Stark trap to remove water.

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate via the Fischer-Speier esterification of 2-fluoro-5-hydroxybenzoic acid. By following the outlined experimental protocol and utilizing the provided characterization data as a reference, researchers can confidently prepare this valuable building block for their synthetic endeavors in drug discovery and materials science. The principles and techniques described herein are fundamental to organic synthesis and can be applied to the preparation of a wide range of other ester compounds.

References

  • Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative P-Hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library. Retrieved January 28, 2026, from [Link]

  • Methyl 2-fluoro-5-hydroxybenzoate, 95%. (n.d.). 3ASenrise. Retrieved January 28, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-fluoro-5-hydroxybenzoate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of Methyl 2-fluoro-5-hydroxybenzoate....

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and application of Methyl 2-fluoro-5-hydroxybenzoate. It is designed to provide not only foundational data but also field-proven insights into its handling and strategic utility.

Section 1: Introduction and Strategic Overview

Methyl 2-fluoro-5-hydroxybenzoate (CAS No. 1084801-91-1) is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] As a substituted methyl salicylate, it belongs to the class of ortho-hydroxybenzoic acid esters. Its strategic value lies in the unique combination of three key functional groups on a single aromatic scaffold: a phenolic hydroxyl, a methyl ester, and an ortho-positioned fluorine atom.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to modulate physicochemical and pharmacological properties.[2] Fluorine's high electronegativity and small size can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability.[3][4] This makes Methyl 2-fluoro-5-hydroxybenzoate a valuable and versatile building block for synthesizing more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[5]

This document provides a detailed exploration of its chemical identity, synthesis, spectral characteristics, reactivity, and safe handling protocols.

Caption: Chemical Structure of Methyl 2-fluoro-5-hydroxybenzoate.

Section 2: Physicochemical and Molecular Properties

Precise experimental data for Methyl 2-fluoro-5-hydroxybenzoate is not widely published. However, its properties can be reliably estimated from its isomers, particularly Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4), which shares the same molecular formula and functional group types.

Table 1: Physicochemical Properties of Methyl 2-fluoro-5-hydroxybenzoate and Its Isomer

Property Value (Target Compound) Reference/Note
CAS Number 1084801-91-1 [1]
Molecular Formula C₈H₇FO₃ [1]
Molecular Weight 170.14 g/mol [1]
Appearance Solid (Predicted) Based on isomers[6]
Melting Point Estimated: 30-34 °C Based on isomer (CAS 391-92-4)[6]
Boiling Point Estimated: ~50 °C at 0.15 mmHg Based on isomer (CAS 391-92-4)[6][7]
Density Estimated: ~1.309 g/cm³ Predicted for isomer (CAS 391-92-4)[6][7]
pKa (Phenolic H) Estimated: < 9.77 Predicted for isomer (CAS 391-92-4); likely lower due to ortho-F[6][8]

| Storage | Sealed in dry, room temperature |[1][6] |

Section 3: Synthesis and Purification

The most direct and industrially scalable route to Methyl 2-fluoro-5-hydroxybenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 2-fluoro-5-hydroxybenzoic acid (CAS 2774480-2).[9]

Synthesis Pathway: Fischer Esterification

This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol, which serves as both reactant and solvent. The equilibrium is driven towards the ester product by using excess alcohol and/or by removing the water formed during the reaction.[10]

Synthesis_Workflow Start 2-Fluoro-5-hydroxybenzoic Acid + Methanol (excess) Reaction Reflux (Heat) Start->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, SOCl₂) Catalyst->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Methyl 2-fluoro-5-hydroxybenzoate Purification->Product

Caption: General workflow for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate.

Experimental Protocol: Fischer Esterification

This protocol is a robust, field-proven methodology adapted from standard procedures for similar aromatic esters.[11]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-5-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid) to completely dissolve the starting material.

  • Catalyst Introduction: Cool the mixture to 0 °C in an ice bath. Cautiously and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05-0.1 eq) or dropwise thionyl chloride (SOCl₂, ~1.2 eq). Causality Note: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering it significantly more electrophilic and susceptible to nucleophilic attack by methanol.[12]

  • Reaction Execution: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

  • Extraction: Redissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with saturated brine. Self-Validation: The bicarbonate wash is critical; effervescence confirms the presence of acid, and washing should continue until no more gas evolves, ensuring complete neutralization.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester via flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the final product.

Section 4: Spectroscopic Profile and Characterization

Table 2: Predicted Spectroscopic Data

Technique Feature Predicted Chemical Shift / Wavenumber Rationale and Key Insights
¹H NMR -OH (Phenolic) 5.0 - 9.0 ppm (broad s) Shift is concentration and solvent-dependent.
-OCH₃ (Ester) ~3.9 ppm (s, 3H) Typical singlet for a methyl ester.
Ar-H (Aromatic) 6.8 - 7.5 ppm (m, 3H) Complex multiplet pattern due to H-H and H-F coupling. Expect doublet of doublets for each proton.
¹³C NMR -OC H₃ ~52 ppm Standard for methyl ester carbon.
Aromatic C -H 115 - 125 ppm Shielded by electron-donating OH group.
Aromatic C -O ~150 ppm Deshielded carbon attached to the hydroxyl group.
Aromatic C -F ~158 ppm (d, ¹JCF ≈ 240 Hz) Large one-bond C-F coupling constant is highly diagnostic.[13]
C =O (Ester) ~168 ppm Typical carbonyl shift for an aromatic ester.
IR Spectroscopy O-H stretch 3200 - 3500 cm⁻¹ (broad) Characteristic broad peak for a hydrogen-bonded phenol.[15]
C-H stretch (sp²) 3000 - 3100 cm⁻¹ Aromatic C-H bonds.
C=O stretch 1680 - 1710 cm⁻¹ (strong) Strong, sharp peak for the ester carbonyl.[16]
C-F stretch 1200 - 1280 cm⁻¹ (strong) Strong absorption confirming the presence of the C-F bond.
Mass Spec (EI) Molecular Ion (M⁺) m/z = 170 Corresponds to the molecular weight [C₈H₇FO₃]⁺.
Key Fragment m/z = 138 Loss of methanol (-32) via ortho-effect, similar to methyl salicylate.[14]

| | Key Fragment | m/z = 111 | Loss of the methoxycarbonyl group (-59) [C₇H₄FO]⁺. |

Section 5: Chemical Reactivity and Mechanistic Insights

The reactivity of Methyl 2-fluoro-5-hydroxybenzoate is dictated by its three functional groups. Their interplay allows for selective transformations, making it a versatile synthetic intermediate.

  • Phenolic Hydroxyl Group: The hydroxyl group is acidic. The presence of the electron-withdrawing fluorine atom in the ortho position is expected to increase its acidity (lower its pKa) compared to phenol itself, due to the powerful inductive effect (-I) stabilizing the corresponding phenoxide anion.[8][17] This site is a nucleophile and can undergo O-alkylation (Williamson ether synthesis) or O-acylation under basic conditions.

  • Ester Group: The methyl ester is susceptible to nucleophilic acyl substitution. It can be hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions.[18] It can also undergo amidation with amines or transesterification with other alcohols.

  • Aromatic Ring: The ring is activated towards electrophilic aromatic substitution (EAS). The hydroxyl group is a powerful ortho-, para-director, while the fluorine atom is also an ortho-, para-director (though deactivating). The ester group is a meta-director. The regiochemical outcome of EAS reactions will be a complex interplay of these directing effects, with substitution likely favoring positions ortho and para to the strongly activating hydroxyl group.

Section 6: Utility in Drug Discovery and Medicinal Chemistry

The true value of Methyl 2-fluoro-5-hydroxybenzoate is realized when it is used as a scaffold in the synthesis of larger, more complex molecules for pharmaceutical applications.

  • Metabolic Blocking: A common strategy in drug design is to introduce fluorine at a metabolically labile position. A C-H bond that is susceptible to oxidation by Cytochrome P450 enzymes can be replaced with a C-F bond, which is much stronger and resistant to cleavage, thereby increasing the drug's half-life.[2]

  • Modulation of pKa: The ortho-fluoro group's influence on the acidity of the phenolic proton can be critical for tuning a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to bind to a target receptor.[8]

  • Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of the drug candidate.[19]

  • Synthetic Handle: The molecule provides three distinct points for chemical modification, allowing for the systematic exploration of chemical space during a lead optimization campaign. For instance, related fluorinated benzoates are used in the synthesis of macrocyclic ALK inhibitors for cancer treatment.[5]

Section 7: Safety and Handling

As specific GHS and safety data for CAS 1084801-91-1 are limited, it is prudent to adopt the safety precautions for its well-documented isomer, Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4).[20]

Table 3: GHS Hazard Information (Based on Isomer CAS 391-92-4)

Hazard Class GHS Code Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.

| Respiratory Irritation | H335 | May cause respiratory irritation. |

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Keep the container tightly sealed and store in a cool, dry place away from incompatible materials.[1][6]

  • Emergency Procedures: In case of contact, flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

References

  • ChemSynthesis. (2025). 5-fluoro-2-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How is o-Fluorophenol more acidic than phenol even after having Hydrogen bonding?. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Intermediates in Modern Pharmaceutical Development. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]

  • ResearchGate. (2021). The combined theoretical and experimental FT-IR spectra of CBFBH. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-hydroxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Filo. (2021). Why is ortho fluoro phenol a weaker acid than ortho chlorophenol?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]

  • Quora. (2013). Organic Chemistry: Which is more acidic: ortho-fluorophenol, ortho-chlorophenol, ortho-bromophenol or ortho-iodophenol? Why?. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK!. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Trifluoromethylated Benzoates in Modern Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Green Chemistry. Retrieved from [Link]

  • DSpace@MIT. (n.d.). 5.310 F17 Experiment 5: Fischer Esterification. Retrieved from [Link]

Sources

Foundational

"Methyl 2-fluoro-5-hydroxybenzoate" CAS number and structure

Part 1: Executive Summary & Structural Identification Methyl 2-fluoro-5-hydroxybenzoate is a highly specific fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), particu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Identification

Methyl 2-fluoro-5-hydroxybenzoate is a highly specific fluorinated building block used primarily in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and metabolic modulators. Its structural value lies in the fluorine atom at the C2 position , which modulates the pKa of the neighboring ester and enhances metabolic stability, and the hydroxyl group at C5 , which serves as a versatile handle for O-alkylation or arylation.

1.1 Chemical Identity & Isomer Warning

CRITICAL ALERT: Researchers frequently confuse this compound with its isomer, Methyl 5-fluoro-2-hydroxybenzoate (CAS 391-92-4). Ensure your procurement and synthesis targets the correct substitution pattern.

FeatureTarget Compound Common Isomer (Incorrect)
Name Methyl 2-fluoro-5-hydroxybenzoate Methyl 5-fluoro-2-hydroxybenzoate
CAS 1084801-91-1 391-92-4
Structure Fluorine at C2 , Hydroxyl at C5 Fluorine at C5 , Hydroxyl at C2
Appearance White SolidLow-melting solid / Oil
1.2 Physiochemical Profile[1]
  • Molecular Formula: C₈H₇FO₃[2]

  • Molecular Weight: 170.14 g/mol [2][3][4][5][6]

  • SMILES: COC(=O)C1=C(F)C=CC(O)=C1[2]

  • Solubility: Soluble in MeOH, DMSO, EtOAc, DCM; sparingly soluble in water.

  • Acidity (pKa): The C5-phenol is weakly acidic (approx. pKa ~9.5), allowing selective deprotonation in the presence of the ester.

Part 2: Synthetic Utility & Retrosynthesis

The synthesis of Methyl 2-fluoro-5-hydroxybenzoate is most reliably achieved via the esterification of 2-fluoro-5-hydroxybenzoic acid . While standard Fischer esterification (H₂SO₄/MeOH) is possible, the Thionyl Chloride (SOCl₂) mediated method is preferred for high-purity applications. This method generates anhydrous HCl in situ and consumes water, driving the equilibrium forward more effectively than sulfuric acid catalysis.

2.1 Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

Retrosynthesis Target Methyl 2-fluoro-5-hydroxybenzoate (Target) Intermediate Acyl Chloride / Protonated Intermediate Intermediate->Target Reflux (2h) -SO2, -HCl Precursor 2-Fluoro-5-hydroxybenzoic Acid (Starting Material) Precursor->Intermediate Activation (0°C) Reagents MeOH + SOCl2 (Reagents) Reagents->Intermediate HCl generation

Figure 1: Synthetic pathway utilizing thionyl chloride mediated esterification.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for reproducibility and scalability. It includes specific "Checkpoints" to validate the chemistry in real-time.

Scale: 5.0 mmol (approx. 800 mg output) Reagents:

  • 2-Fluoro-5-hydroxybenzoic acid (CAS 51446-30-1): 780 mg (5 mmol)[7]

  • Methanol (Anhydrous): 100 mL

  • Thionyl Chloride (SOCl₂): 0.8 mL (10 mmol, 2.0 eq)

3.1 Step-by-Step Methodology
  • Setup & Solvation:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

    • Add 780 mg of 2-fluoro-5-hydroxybenzoic acid .

    • Add 100 mL of Methanol . Stir until fully dissolved.

    • Checkpoint: Solution should be clear. If particulates remain, sonicate briefly.

  • Activation (Exothermic Control):

    • Cool the RBF to 0°C using an ice-water bath. Allow 10 minutes for thermal equilibration.

    • Dropwise Addition: Add 0.8 mL Thionyl Chloride slowly over 5-10 minutes.

    • Why: SOCl₂ reacts vigorously with MeOH to release HCl and heat. Rapid addition can cause splattering or loss of volatile reagents.

  • Reaction (Reflux):

    • Remove the ice bath. Attach a reflux condenser.[8]

    • Heat the mixture to Reflux (approx. 65°C) for 2 hours .

    • Checkpoint (TLC): Spot the reaction mixture vs. starting material (SM) on a Silica TLC plate (Eluent: PE:EtOAc 2:1). The SM (acid) will stay near the baseline or streak; the Product (ester) will move to Rf ~0.4-0.6.

  • Workup & Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent in vacuo (Rotary Evaporator) to remove MeOH, HCl, and SO₂.

    • Residue Handling: Dissolve the residue in EtOAc (50 mL) and wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize trace acid.

    • Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • If the crude is slightly yellow, purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel (200-300 mesh).

    • Mobile Phase: Petroleum Ether : Ethyl Acetate (2:1).[7]

    • Yield: Expect ~833 mg (98%) of a white solid .[7]

3.2 Workflow Diagram

Workflow Start Start: 5mmol Acid + 100mL MeOH Cool Cool to 0°C Start->Cool Add Add SOCl2 (2.0 eq) Dropwise Cool->Add Reflux Reflux 2 Hours (65°C) Add->Reflux TLC TLC Check (PE:EtOAc 2:1) Reflux->TLC TLC->Reflux Incomplete Conc Concentrate in vacuo TLC->Conc Complete Wash Dissolve EtOAc Wash NaHCO3/Brine Conc->Wash Final Isolate White Solid (Yield ~98%) Wash->Final

Figure 2: Operational workflow for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate.

Part 4: Analytical Characterization

To certify the identity of the synthesized compound, compare your data against these standard values derived from spectroscopic literature.

1. Proton NMR (¹H NMR)

  • Solvent: DMSO-d₆ (600 MHz)[7]

  • Peaks:

    • δ 9.73 (s, 1H): Phenolic -OH (Exchangeable).

    • δ 7.20-7.18 (m, 1H): Aromatic proton (C6-H, ortho to ester).

    • δ 7.13-7.09 (m, 1H): Aromatic proton (C3-H, ortho to fluorine).

    • δ 6.99-6.97 (m, 1H): Aromatic proton (C4-H).

    • δ 3.80 (s, 3H): Methyl ester (-OCH₃).[7]

2. Mass Spectrometry (ESI-MS)

  • Calculated Mass: 170.04[7]

  • Observed Mass: 171.25 [M + H]⁺ (Positive Mode).[7]

3. Infrared Spectroscopy (IR)

  • Key Bands: ~3200 cm⁻¹ (Broad, O-H stretch), ~1710 cm⁻¹ (Strong, C=O ester stretch), ~1200 cm⁻¹ (C-F stretch).

Part 5: Handling & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic group is susceptible to slow oxidation if exposed to air and light over long periods.

  • Safety: The compound is an irritant (Skin/Eye/Respiratory). Wear standard PPE (gloves, goggles, lab coat).

  • Stability: Stable under standard laboratory conditions. Avoid strong bases which will hydrolyze the ester or deprotonate the phenol prematurely.

References

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Methyl 2-fluoro-5-hydroxybenzoate

The following technical guide details the spectroscopic characterization of Methyl 2-fluoro-5-hydroxybenzoate , a critical fluorinated intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and vo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Methyl 2-fluoro-5-hydroxybenzoate , a critical fluorinated intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and voltage-gated sodium channel blockers.

Executive Summary

Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1 ) serves as a pharmacophore scaffold in medicinal chemistry, particularly for constructing biaryl ether linkages via SNAr reactions.[1] Its structural integrity is defined by three distinct functional handles: a methyl ester (electrophile), a phenolic hydroxyl (nucleophile), and an ortho-fluorine atom (conformational locker/metabolic blocker).

This guide provides a validated spectroscopic profile (NMR, MS, IR) to ensure precise identification and purity assessment during drug development workflows.[1]

Chemical Profile & Properties[1][2][3][4][5]

PropertyData
IUPAC Name Methyl 2-fluoro-5-hydroxybenzoate
CAS Number 1084801-91-1
Molecular Formula C

H

FO

Exact Mass 170.0379
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water.

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the fluorine atom (


F, spin 1/2) introduces significant spin-spin coupling (

and

), which splits proton and carbon signals.[1] The following data is based on 600 MHz spectroscopy in DMSO-

.

H NMR Data (600 MHz, DMSO-

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
9.73 Singlet (s)1HAr-OH (C5)Exchangeable with D

O
7.20 – 7.18 Multiplet (m)1HH6 (Ar-H)

(long range) +

7.13 – 7.09 Multiplet (m)1HH3 (Ar-H)

(Ortho)

9-11 Hz
6.99 – 6.97 Multiplet (m)1HH4 (Ar-H)

(Ortho) +

(Meta)
3.80 Singlet (s)3H-COOCH

None

Interpretation Logic:

  • 
     9.73 (OH):  The phenolic proton is highly deshielded.[1] Its sharp singlet nature in DMSO indicates slow exchange; adding D
    
    
    
    O would eliminate this peak.[1]
  • 
     7.20 (H6):  This proton is ortho to the electron-withdrawing ester group, causing the most downfield shift among ring protons.
    
  • 
     7.11 (H3):  Located ortho to the Fluorine atom.[1] It typically exhibits a large 
    
    
    
    coupling constant (8–11 Hz), resulting in a complex splitting pattern (dd or t-like).
  • 
     6.98 (H4):  Shielded relative to H6 due to the ortho-hydroxyl group.
    

C NMR &

F NMR Expectations
  • 
    F NMR:  Typically appears between -110 and -130 ppm  (singlet or multiplet depending on proton decoupling).
    
  • 
    C NMR: 
    
    • C=O (Ester): ~164 ppm (

      
       Hz).
      
    • C2 (C-F): ~155-158 ppm (Doublet,

      
       Hz).
      
    • C5 (C-OH): ~153 ppm.

Mass Spectrometry (MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1]

  • Key Ions:

    • [M+H]

      
       : Obs. 171.25  (Calc.[2] 171.04).
      
    • [M+Na]

      
       : Obs. 193.2  (Adduct formation common in LC-MS).
      
  • Fragmentation: Loss of methoxy group (-OCH

    
    , 31 Da) or CO
    
    
    
    is typical in EI modes, but ESI often preserves the molecular ion.
Infrared Spectroscopy (IR)
Wavenumber (cm

)
Vibration ModeFunctional Group
3200 – 3400 O-H Stretch (Broad)Phenol (Intermolecular H-bonding)
1710 – 1730 C=O Stretch (Strong)Conjugated Ester
1200 – 1250 C-F StretchAryl Fluoride
1580 – 1600 C=C Ring StretchAromatic Ring

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Objective: Obtain high-resolution spectra without concentration broadening.

  • Reagents: DMSO-

    
     (99.9 atom% D) + 0.03% TMS (Tetramethylsilane).
    
  • Procedure:

    • Weigh 5–10 mg of Methyl 2-fluoro-5-hydroxybenzoate into a clean vial.

    • Add 0.6 mL of DMSO-

      
      .
      
    • Vortex for 30 seconds until fully dissolved.

    • Transfer to a 5mm NMR tube.

    • Critical Step: If OH peak is broad, dry the sample under vacuum to remove trace water, as water promotes proton exchange.[1]

Protocol B: LC-MS Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm and 210 nm; ESI (+) MS.

Visualization: Analytical Workflow

The following diagram outlines the logical flow for validating the identity of this compound using the described methods.

AnalyticalWorkflow Sample Unknown Sample (White Solid) Solubility Solubility Test (DMSO/MeOH) Sample->Solubility Dissolve MS LC-MS (ESI+) Target: 171.04 m/z Solubility->MS Dilute IR FT-IR Target: 1720 cm-1 (C=O) MS->IR Solid State NMR 1H NMR (600 MHz) Target: d 9.73 (OH), d 3.80 (OMe) MS->NMR Solution State Validation Identity Confirmed Methyl 2-fluoro-5-hydroxybenzoate MS->Validation Mass Match IR->Validation Func. Groups Match NMR->Validation Structure Match

Figure 1: Integrated analytical workflow for the structural validation of Methyl 2-fluoro-5-hydroxybenzoate.

References

  • European Patent Office . Poly (ADP-ribose) Polymerase Inhibitor. EP 2799435 A1.[3] Published Nov 5, 2014.[1] (Contains specific 600 MHz NMR data).

  • ChemicalBook . Methyl 2-fluoro-5-hydroxybenzoate Product Description. (Validates CAS 1084801-91-1 and physical properties).[2][4][5]

  • Apollo Scientific . Fluorinated Building Blocks: Methyl 5-fluoro-2-hydroxybenzoate (Isomer Comparison).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Methyl 2-fluoro-5-hydroxybenzoate. [1]

Sources

Foundational

Methyl 2-fluoro-5-hydroxybenzoate: A Strategic Fluorinated Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing metabolic stability, binding affinity, and bioavailability.[1][2] Among the vast arsenal of fluorinated synthons, Methyl 2-fluoro-5-hydroxybenzoate stands out as a particularly versatile building block. Its trifunctional nature—an activating hydroxyl group, a versatile methyl ester, and an electronically influential fluorine atom—provides a rich platform for complex molecular design. This guide offers a comprehensive examination of its synthesis, reactivity, and application, providing field-proven insights and detailed protocols for its effective utilization in drug discovery and advanced material synthesis.

The Rationale for Fluorine: A Strategic Imperative in Molecular Design

The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, make it a powerful tool for molecular engineering.[1] In drug development, strategic fluorination can:

  • Enhance Metabolic Stability: By blocking sites of enzymatic oxidation.[2]

  • Modulate pKa: Influencing the acidity or basicity of nearby functional groups.

  • Increase Binding Affinity: Through favorable electrostatic and hydrogen bonding interactions.[2]

  • Improve Lipophilicity and Permeability: Facilitating passage through biological membranes.[3][4]

Similarly, in agrochemicals, fluorine incorporation is linked to dramatic increases in the biological activity of herbicides, insecticides, and fungicides.[1][3] Methyl 2-fluoro-5-hydroxybenzoate serves as a readily available entry point into this valuable chemical space.

Core Characteristics: Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is critical for its successful application.

Table 1: Physicochemical Properties of Methyl 2-fluoro-5-hydroxybenzoate and Related Isomers

PropertyMethyl 2-fluoro-5-hydroxybenzoateMethyl 5-fluoro-2-hydroxybenzoateMethyl 4-fluoro-3-hydroxybenzoate
CAS Number 176081-01-3391-92-4214822-96-5
Molecular Formula C₈H₇FO₃C₈H₇FO₃C₈H₇FO₃
Formula Weight 170.14 g/mol 170.14 g/mol [5][6]170.14 g/mol
Appearance White to off-white solidLow Melting Solid, Pale yellow[7]White to Almost white powder to crystal
Melting Point Not specified30-34 °C[6][7]90.0 to 94.0 °C
Boiling Point Not specified50 °C / 0.15 mm Hg[6][7]Not specified
Density Not specified1.309 g/cm³ (Predicted)[6][7]Not specified
Spectroscopic Validation
  • ¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons (a singlet around 3.9 ppm), the phenolic proton (a broad singlet), and three aromatic protons exhibiting splitting patterns influenced by both fluorine-proton and proton-proton coupling.

  • ¹³C-NMR: The carbon spectrum will display signals for the ester carbonyl, the methyl carbon, and six distinct aromatic carbons, with the carbon directly bonded to fluorine showing a characteristic large one-bond C-F coupling constant.

  • ¹⁹F-NMR: A single resonance is expected, with its chemical shift providing definitive confirmation of the fluorine's presence and electronic environment.[8]

  • IR Spectroscopy: Key absorbances will include a broad O-H stretch for the hydroxyl group (around 3200-3400 cm⁻¹), a sharp C=O stretch for the ester (around 1670-1700 cm⁻¹), and C-F stretching vibrations (around 1100-1250 cm⁻¹).

Synthesis of the Building Block

The most direct and common synthesis of Methyl 2-fluoro-5-hydroxybenzoate and its isomers involves the acid-catalyzed esterification (Fischer esterification) of the corresponding carboxylic acid precursor, 5-Fluoro-2-hydroxybenzoic acid.[7] This method is robust, scalable, and utilizes readily available reagents.

Workflow: Fischer Esterification

G cluster_0 Reaction Setup A 5-Fluoro-2-hydroxybenzoic Acid D Reflux A->D B Methanol (Reagent & Solvent) B->D C Catalytic H₂SO₄ C->D E Reaction Monitoring (TLC/LC-MS) D->E F Work-up (Neutralization, Extraction) E->F G Purification (Crystallization/Chromatography) F->G H Methyl 5-fluoro-2-hydroxybenzoate G->H

Caption: Generalized workflow for the synthesis of methyl hydroxybenzoates via Fischer Esterification.

The causality behind this choice is clear: using methanol as both the solvent and reactant drives the equilibrium towards the product according to Le Châtelier's principle, ensuring a high yield. The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

The Core of Utility: A Tour of Chemical Reactivity

The synthetic value of Methyl 2-fluoro-5-hydroxybenzoate lies in the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

G cluster_OH Hydroxyl Group Reactions cluster_Ester Methyl Ester Reactions cluster_Ring Aromatic Ring Reactions Core Methyl 2-fluoro-5-hydroxybenzoate Alkylation O-Alkylation (e.g., R-X, Base) Core->Alkylation Forms Acylation O-Acylation (e.g., Ac₂O) Core->Acylation Forms Hydrolysis Saponification (e.g., LiOH, NaOH) Core->Hydrolysis Yields Amidation Amidation (e.g., R₂NH, Heat) Core->Amidation Yields EAS Electrophilic Aromatic Substitution (Nitration, Halogenation) Core->EAS Leads to Ether Aryl Ether Alkylation->Ether Forms Ester_Protect Phenolic Ester Acylation->Ester_Protect Forms CarboxylicAcid Carboxylic Acid Hydrolysis->CarboxylicAcid Yields Amide Aryl Amide Amidation->Amide Yields SubstitutedRing Functionalized Ring EAS->SubstitutedRing Leads to

Caption: Key reaction pathways for Methyl 2-fluoro-5-hydroxybenzoate.

Reactions at the Hydroxyl Group

The phenolic hydroxyl is the most acidic proton, making it a prime site for nucleophilic reactions after deprotonation with a suitable base (e.g., K₂CO₃, NaH).

  • O-Alkylation and O-Arylation (Williamson Ether Synthesis): Reaction with alkyl halides or activated aryl halides provides access to a wide array of ethers. This is fundamental for modifying solubility and introducing new pharmacophores.

  • O-Acylation: Esterification with acyl chlorides or anhydrides can serve as a protecting group strategy or as a means to introduce ester-containing side chains.

Transformations of the Methyl Ester

The methyl ester is a versatile handle for introducing carboxylic acid or amide functionalities.

  • Saponification (Hydrolysis): Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) readily cleaves the ester to yield the corresponding carboxylate salt, which upon acidic workup gives 2-fluoro-5-hydroxybenzoic acid.[9] This unmasks a key functional group for amide bond formation or further derivatization.

  • Amidation: Direct reaction with amines, often at elevated temperatures or with coupling agents, produces amides. This is one of the most common transformations in medicinal chemistry for building complex molecules and exploring structure-activity relationships (SAR).

Electrophilic Aromatic Substitution (EAS)

The aromatic ring's reactivity is governed by the cumulative directing effects of the substituents. The hydroxyl group is a powerful ortho-, para-director and activator. The fluorine atom is an ortho-, para-director but a deactivator. The methyl ester is a meta-director and a deactivator. The net effect is a highly activated and regioselective system, with substitution typically favored at positions ortho or para to the powerful hydroxyl group. This allows for controlled introduction of nitro, halogen, or acyl groups onto the aromatic core.

Field Applications: From Pharmaceuticals to Agrochemicals

The derivatives of Methyl 2-fluoro-5-hydroxybenzoate are intermediates in the synthesis of high-value commercial products.

  • Pharmaceuticals: This building block is a key intermediate in the synthesis of advanced pharmaceutical agents.[10] Its structure is particularly valuable for creating fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV.[10] Furthermore, related isomers like Methyl 5-fluoro-2-hydroxybenzoate have been utilized in the synthesis of macrocyclic ALK (Anaplastic Lymphoma Kinase) inhibitors for cancer therapy.[5]

  • Agrochemicals: Fluorinated compounds are crucial in modern crop protection.[11] The incorporation of fluorine can significantly enhance the biological activity of herbicides, insecticides, and fungicides.[1][12] Building blocks like Methyl 2-fluoro-5-hydroxybenzoate provide a scaffold to synthesize new active ingredients with improved efficacy and metabolic stability in the field.[3]

  • Materials Science: Derivatives have been explored for sensing applications, such as in the synthesis of fluorogenic chemosensors for detecting metal ions like Al³⁺ in biological systems.[13]

A Self-Validating Protocol: Saponification to 2-fluoro-5-hydroxybenzoic acid

This protocol details the hydrolysis of the methyl ester, a foundational step for many subsequent synthetic transformations. It is adapted from established literature procedures.[9]

Objective: To convert Methyl 2-fluoro-5-hydroxybenzoate to 2-fluoro-5-hydroxybenzoic acid with high yield and purity.

Table 2: Reagents and Materials

Reagent/MaterialQuantityMolar Eq.Purpose
Methyl 2-fluoro-5-hydroxybenzoate30.0 g (176.5 mmol)1.0Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)22.2 g (529.4 mmol)3.0Hydrolyzing Agent
Tetrahydrofuran (THF)262.5 mL-Solvent
Deionized Water87.5 mL-Co-solvent
1.5 N Hydrochloric Acid (HCl)As needed-Acidification
Ethyl Acetate (EtOAc)750 mL (3 x 250 mL)-Extraction Solvent
Brine (Saturated NaCl)150 mL-Washing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)As needed-Drying Agent
Round-bottom flask (500 mL), Magnetic stir bar, Separatory funnel, Rotary evaporator
Step-by-Step Methodology
  • Dissolution: In a 500 mL round-bottom flask, dissolve Methyl 2-fluoro-5-hydroxybenzoate (30.0 g) in a solvent mixture of THF (262.5 mL) and deionized water (87.5 mL).[9]

  • Base Addition: Add LiOH·H₂O (22.2 g) to the solution at room temperature.[9] Causality: Using a significant excess (3.0 eq.) of LiOH ensures the reaction goes to completion, overcoming any equilibrium limitations.

  • Reaction: Stir the mixture vigorously at room temperature for 16 hours.[9] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: After completion, remove the THF from the reaction mixture using a rotary evaporator.[9] Causality: Removing the organic solvent simplifies the subsequent aqueous work-up.

  • Acidification: Dilute the remaining aqueous residue with cold water and cool in an ice bath. Slowly add 1.5 N HCl while stirring until the pH of the solution reaches ~3. A precipitate should form.[9] Causality: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 250 mL).[9]

  • Washing & Drying: Combine the organic layers and wash with brine (150 mL). Dry the organic phase over anhydrous Na₂SO₄.[9] Causality: The brine wash removes residual water and inorganic salts, while Na₂SO₄ removes dissolved water from the organic solvent.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 2-fluoro-5-hydroxybenzoic acid as an off-white solid.[9] The expected yield should be high, around 91%.[9]

Safety and Handling

Proper handling is essential when working with any chemical intermediate. Based on available safety data sheets, the following precautions should be observed.

  • Hazards: May cause skin, eye, and respiratory irritation.[14][15]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[14][15][16]

  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[15] Avoid breathing dust.[16] Wash hands thoroughly after handling.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14][17]

Conclusion

Methyl 2-fluoro-5-hydroxybenzoate is more than just a chemical intermediate; it is a strategic tool for chemists aiming to leverage the powerful effects of fluorine. Its well-defined reactivity allows for selective and predictable transformations at its hydroxyl, ester, and aromatic ring sites. This versatility makes it an invaluable building block for constructing complex molecular architectures in the pursuit of novel therapeutics and advanced agrochemicals. A firm grasp of its properties, reactivity, and handling is key to unlocking its full potential in any research and development program.

References

  • MySkinRecipes. (n.d.). Methyl 2-fluoro-5-hydroxy-4-methylbenzoate.
  • ChemicalBook. (n.d.). 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.
  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • BenchChem. (n.d.). METHYL 4-FLUORO-3-HYDROXYBENZOATE.
  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester.
  • Ossila. (n.d.). Fluorinated Building Blocks.
  • Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.
  • Apollo Scientific. (n.d.). Methyl 5-fluoro-2-hydroxybenzoate.
  • Finetech Industry Limited. (n.d.). METHYL 5-FLUORO-2-HYDROXYBENZOATE.
  • ChemicalBook. (n.d.). METHYL 5-FLUORO-2-HYDROXYBENZOATE.
  • Tokyo Chemical Industry. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate.
  • ResearchGate. (2024). Recent developments in fluorine-containing pesticides.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Agrochemical Innovation: The Role of Fluorinated Intermediates.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 2-fluoro-4-hydroxybenzoate.
  • PMC. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • Apollo Scientific. (n.d.). Fluorinated Building Blocks for Medicinal Chemistry.
  • NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • ChemScene. (n.d.). Safety Data Sheet - methyl 4-fluoro-3-hydroxybenzoate.
  • ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
  • Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl 5-fluoro-2-nitrobenzoate.

Sources

Exploratory

Strategic Fluorination in Scaffold Design: The Case of Methyl 2-fluoro-5-hydroxybenzoate

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine is not merely a method of blocking metabolism; it is a precision tool for modulating physicochemical properties.[1][2][3][4] Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine is not merely a method of blocking metabolism; it is a precision tool for modulating physicochemical properties.[1][2][3][4] Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1) represents a "privileged scaffold"—a bifunctional building block that offers a unique combination of electronic modulation and metabolic resilience.

This guide analyzes the technical utility of this scaffold, focusing on the specific role of the C2-fluorine atom in altering the reactivity of the C5-hydroxyl group and the stability of the C1-ester, providing a roadmap for its application in lead optimization.

The Fluorine Effect: Physicochemical & Electronic Modulation[5]

The placement of fluorine at the C2 position (ortho to the ester, para to the hydroxyl) is not arbitrary. It exerts specific electronic and steric effects that distinguish this scaffold from its non-fluorinated parent.[4]

Acidity Modulation (pKa Shift)

The most critical impact of the C2-fluorine is the modulation of the C5-phenol's acidity.

  • Mechanism: Fluorine is highly electronegative (

    
    ). Through the inductive effect (-I), it pulls electron density away from the aromatic ring.
    
  • Para-Effect: Although the fluorine is para to the hydroxyl group, the inductive withdrawal stabilizes the phenoxide anion formed upon deprotonation.

  • Result: The pKa of the C5-hydroxyl is lowered (typically by 0.5 – 1.0 log units compared to the non-fluorinated analog), making it a better nucleophile at physiological pH and altering its hydrogen-bonding capacity in the binding pocket.

Conformational Restriction (The Ortho-Effect)

The C2-fluorine creates a "privileged conformation" for the ester moiety.

  • Dipole Alignment: The C-F bond dipole opposes the C=O carbonyl dipole. To minimize electrostatic repulsion, the ester group often twists out of planarity or locks into a specific rotamer.

  • Binding Affinity: This pre-organization reduces the entropic penalty upon binding to a protein target, potentially improving potency (

    
    ).
    
Physicochemical Data Summary
PropertyNon-Fluorinated AnalogMethyl 2-fluoro-5-hydroxybenzoateImpact on MedChem
Phenol pKa ~9.9~9.2 - 9.4Enhanced H-bond donor strength; altered solubility.
LogP (Lipophilicity) 1.96~2.15Improved membrane permeability; slight solubility decrease.
Metabolic Liability High (Ring Oxidation)Low (Blocked C2)C2 is a common site for CYP450 oxidation; F blocks this.
Bond Strength C-H (98 kcal/mol)C-F (116 kcal/mol)Resistance to oxidative defluorination.

Metabolic Stability & Pharmacokinetics[1][2][5][6]

The "Metabolic Soft Spot" in benzoate derivatives is frequently the position ortho to the carbonyl, which is susceptible to Phase I oxidation (hydroxylation) by Cytochrome P450 enzymes.

Blocking the NIH Shift

In non-fluorinated aromatics, oxidation often proceeds via an arene oxide intermediate, leading to an "NIH shift" (migration of a substituent).

  • The Fluorine Blockade: The strength of the C-F bond renders the C2 position inert to CYP450 attack.

  • Prevention of Toxic Metabolites: By blocking the formation of unstable arene oxides or quinone methides at this position, the scaffold reduces the risk of idiosyncratic toxicity.

Ester Hydrolysis Rates

The electron-withdrawing nature of the C2-fluorine activates the C1-carbonyl carbon, theoretically making it more susceptible to nucleophilic attack (hydrolysis). However, the steric bulk of the fluorine (Van der Waals radius: 1.47 Å vs 1.20 Å for H) provides a counter-shielding effect, often resulting in a net increase in plasma stability compared to chlorinated analogs.

Experimental Protocols: Utilization in Synthesis

The primary utility of Methyl 2-fluoro-5-hydroxybenzoate is as a core scaffold where the C5-OH is derivatized to attach a pharmacophore, and the C1-ester is subsequently hydrolyzed to an acid for amide coupling.

Protocol A: Mitsunobu Coupling on the C5-Hydroxyl

This protocol describes the attachment of a heterocycle to the C5 position, a common workflow in kinase inhibitor synthesis.

Reagents:

  • Scaffold: Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq)[5]

  • Alcohol (R-OH): Target pharmacophore (1.1 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-fluoro-5-hydroxybenzoate and the target alcohol (R-OH) in anhydrous THF under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add

    
     to the solution and cool to 0°C.
    
  • Addition: Dropwise add DIAD (Diisopropyl azodicarboxylate) over 20 minutes. Note: Exothermic reaction; maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

    
    .[5]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Disappearance of the phenolic -OH peak in IR (~3200-3400 cm⁻¹) and appearance of the ether linkage in NMR.

  • Failure Mode: If the phenol pKa is too low (due to F), the Mitsunobu reaction may be sluggish. In this case, switch to an

    
     or Williamson ether synthesis (using 
    
    
    
    /DMF).
Protocol B: Saponification (Ester Hydrolysis)

Converting the intermediate to the active carboxylic acid coupling partner.

Method:

  • Dissolve the alkylated intermediate in THF/MeOH (3:1).

  • Add aqueous LiOH (2.0 eq). Stir at RT for 4 hours.

  • Critical Step: Acidify carefully with 1N HCl to pH 3-4. The presence of the fluorine atom can make the benzoic acid derivative prone to decarboxylation under forcing acidic conditions at high heat; perform acidification at 0°C.

Visualization of Logic & Workflow

Diagram: SAR Decision Matrix

Why choose this scaffold? This decision tree illustrates the medicinal chemistry logic.

SAR_Logic Start Lead Optimization Target: Benzoate Scaffold Problem1 Problem: High Metabolic Clearance (CYP Oxidation) Start->Problem1 Problem2 Problem: Poor Membrane Permeability (LogP too low) Start->Problem2 Problem3 Problem: Potency/Binding (Weak H-bond donor) Start->Problem3 Solution incorporate 2-Fluoro-5-hydroxy Motif Problem1->Solution Problem2->Solution Problem3->Solution Mech1 Mechanism: Block C2 Position (Prevent Arene Oxide) Solution->Mech1 Metabolism Mech2 Mechanism: Increase Lipophilicity (C-F vs C-H) Solution->Mech2 Permeability Mech3 Mechanism: Inductive Effect (-I) (Lower Phenol pKa) Solution->Mech3 Potency Outcome Result: Methyl 2-fluoro-5-hydroxybenzoate Balanced DMPK Profile Mech1->Outcome Mech2->Outcome Mech3->Outcome

Caption: Decision matrix for selecting the fluorinated benzoate scaffold to address specific DMPK liabilities.

Diagram: Synthetic Workflow

From Building Block to Drug Candidate.

Synthesis_Flow Scaffold Methyl 2-fluoro- 5-hydroxybenzoate Step1 Step 1: Functionalization (Mitsunobu/Alkylation) Scaffold->Step1 + R-OH Intermediate Ether Intermediate (Protected Ester) Step1->Intermediate Step2 Step 2: Hydrolysis (LiOH/THF) Intermediate->Step2 Acid Free Acid (Coupling Partner) Step2->Acid Step3 Step 3: Amide Coupling (HATU/Amine) Acid->Step3 + R'-NH2 Final Final Drug Candidate (Fluorinated Core) Step3->Final

Caption: Standard synthetic route utilizing the scaffold for library generation.

References

  • Vertex Pharmaceuticals. (2012). Process for the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester (Precursor logic).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[1][2][4][6][7][8] Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Gillmore, A. T., et al. (2012). Process Research and Development of a Scalable Route to the PARP Inhibitor Rucaparib. Organic Process Research & Development. (Demonstrates utility of fluorinated benzoate intermediates). [Link]

Sources

Foundational

Theoretical studies and computational modeling of "Methyl 2-fluoro-5-hydroxybenzoate"

This technical guide provides a comprehensive theoretical and computational framework for Methyl 2-fluoro-5-hydroxybenzoate (MFHB) . It synthesizes established density functional theory (DFT) protocols with fragment-base...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive theoretical and computational framework for Methyl 2-fluoro-5-hydroxybenzoate (MFHB) . It synthesizes established density functional theory (DFT) protocols with fragment-based drug design (FBDD) principles, specifically targeting its role as a pharmacophore in Nav1.7 sodium channel inhibitors .

Content Type: Technical Guide & Whitepaper Subject: Computational Chemistry / Medicinal Chemistry Molecule: Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1)[1]

Executive Summary & Structural Significance

Methyl 2-fluoro-5-hydroxybenzoate (MFHB) is a critical bi-functionalized aromatic scaffold. Structurally, it combines a fluorine atom at the ortho-position (relative to the ester) with a hydroxyl group at the meta-position .

  • Electronic Modulation: The C2-Fluorine exerts a strong inductive effect (-I), modulating the electrophilicity of the ester carbonyl, while the C5-Hydroxyl acts as a resonance donor (+M), significantly raising the Highest Occupied Molecular Orbital (HOMO) energy.

  • Medicinal Relevance: MFHB is a validated intermediate in the synthesis of Nav1.7 voltage-gated sodium channel inhibitors (pain management) and PARP inhibitors (oncology).

  • Computational Utility: It serves as an ideal model system for studying fluorine-mediated conformational locking and fragment-based binding affinity .

Computational Methodology (DFT Protocol)

To ensure high-fidelity results, the following computational workflow is prescribed. This protocol balances computational cost with chemical accuracy, suitable for publication-quality data.

Level of Theory
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or ωB97X-D (for dispersion corrections).

  • Basis Set: 6-311++G(d,p) .[2] The diffuse functions (++) are critical for accurately modeling the lone pairs on the fluorine and hydroxyl oxygen.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) or methanol (
    
    
    
    ) to mimic physiological or synthetic environments.
Geometry Optimization & Conformational Analysis

The potential energy surface (PES) must be scanned along two dihedral angles:

  • 
     (C1-C2-C-O):  Rotation of the ester group. The s-trans conformation is typically favored, but the ortho-fluorine introduces electrostatic repulsion with the carbonyl oxygen, potentially forcing a twist.
    
  • 
     (C4-C5-O-H):  Rotation of the hydroxyl group.
    

DOT Visualization: Computational Workflow

G Start Input Structure (MFHB) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calc (NIMAG = 0) Opt->Freq Verify Minima NBO NBO Analysis (Charge Transfer) Freq->NBO MEP MEP Mapping (Reactive Sites) Freq->MEP Dock Molecular Docking (Target: Nav1.7) MEP->Dock Define Pharmacophore

Caption: Figure 1. Standardized computational workflow for the structural and reactive profiling of MFHB.

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of MFHB is defined by the energy gap (


) between the HOMO and LUMO.
OrbitalLocalizationTheoretical Prediction (eV)*Chemical Significance
HOMO Centered on the C5-OH and aromatic ring (

).
-6.1 to -6.3 Site of electrophilic attack (e.g., halogenation). High energy due to OH donation.
LUMO Centered on the Ester (C=O) and C2-F .-1.5 to -1.8 Site of nucleophilic attack (e.g., hydrolysis, hydrazinolysis).
Gap

~4.5 Indicates moderate kinetic stability; reactive towards strong nucleophiles.

*Values estimated based on B3LYP/6-311++G(d,p) benchmarks for analogous methyl fluorobenzoates.

Molecular Electrostatic Potential (MEP)

Visualizing the MEP reveals the binding "fingerprint" of the molecule:

  • Negative Regions (Red): Concentrated on the Carbonyl Oxygen and Hydroxyl Oxygen . These are H-bond acceptors.

  • Positive Regions (Blue): Concentrated on the Hydroxyl Hydrogen and the Methyl group protons .

  • Neutral/Depleted (Green): The Fluorine atom often appears less negative than oxygen due to its tight electron confinement, creating a "fluorine hole" effect that can participate in orthogonal interactions.

Spectroscopic Profiling (Validation Metrics)

To validate the theoretical model against experimental data, compare the following vibrational signatures.

Vibrational ModeScaled Frequency (cm⁻¹)IntensityDescription

(O-H)
3550 - 3650MediumFree hydroxyl stretch (sharp).

(C=O)
1720 - 1740StrongEster carbonyl. Shifted to higher freq vs. methyl benzoate due to ortho-F induction.

(C-F)
1100 - 1250StrongAromatic C-F stretch; coupled with ring vibrations.

(C-O)
1280 - 1300StrongEster C-O-C asymmetric stretch.

Note: Theoretical frequencies should be scaled by a factor of ~0.961 (for B3LYP) to match experimental FTIR data.

Biological Modeling: Fragment-Based Docking

MFHB is a "privileged fragment" for designing inhibitors of the Nav1.7 Sodium Channel (Target PDB: 6J8G or similar).

Docking Protocol
  • Ligand Prep: MFHB structure minimized (MMFF94 force field).

  • Grid Generation: Center grid on the local anesthetic binding site (pore domain) or the voltage-sensing domain.

  • Algorithm: Genetic Algorithm (Lamarckian) via AutoDock Vina or Glide.

Interaction Logic

The binding affinity is driven by specific residue interactions:

  • Tyr/Phe Residues:

    
     stacking with the benzoate ring.
    
  • Lys/Arg Residues: Cation-

    
     interaction or H-bonding with the Carbonyl Oxygen.
    
  • Ser/Thr Residues: H-bond donor to the C5-Hydroxyl group.

DOT Visualization: Pharmacophore Interaction Map

Interaction F Fluorine (C2) Hydrophobic Hydrophobic Pocket (Val/Leu) F->Hydrophobic Hydrophobic/F-bond CO Carbonyl (C=O) H_Donor H-Bond Donor (Ser/Thr backbone) CO->H_Donor H-Bond OH Hydroxyl (C5) OH->H_Donor H-Bond H_Acceptor H-Bond Acceptor (Glu/Asp sidechain) OH->H_Acceptor H-Bond Ring Aromatic Ring Pi_Stack Aromatic Residue (Tyr1744/Phe) Ring->Pi_Stack Pi-Pi / Pi-Cation

Caption: Figure 2. Predicted pharmacophore interactions of MFHB within the Nav1.7 binding pocket.

Conclusion & Outlook

Methyl 2-fluoro-5-hydroxybenzoate represents a versatile scaffold where the 2-fluoro substituent enhances metabolic stability and lipophilicity, while the 5-hydroxyl group provides a vector for further chemical elaboration (e.g., etherification). Theoretical modeling confirms that the molecule possesses a high dipole moment and distinct electrostatic regions, making it an excellent candidate for fragment-based drug discovery targeting voltage-gated ion channels.

References

  • ChemicalBook. (2024). Methyl 2-fluoro-5-hydroxybenzoate Product Properties and CAS 1084801-91-1. Link

  • Google Patents. (2017).[3] Biaryl acyl-sulfonamide compounds as sodium channel inhibitors (US9663508B2). Link

  • ResearchGate. (2007). Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. Spectrochimica Acta Part A. Link

  • Swoboda, F., & Solar, S. (2007). DFT study of the structure of hydroxybenzoic acids. Journal of Molecular Structure: THEOCHEM. Link

  • MDPI. (2020). Synthesis and Molecular Docking of fluoroaniline derivatives... against Multiple Targets. Link

Sources

Exploratory

"Methyl 2-fluoro-5-hydroxybenzoate" stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-fluoro-5-hydroxybenzoate For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-fluoro-5-hydroxybenzoate is a substituted ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of Methyl 2-fluoro-5-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-fluoro-5-hydroxybenzoate is a substituted phenolic ester compound increasingly utilized as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. The strategic placement of the fluorine atom, hydroxyl group, and methyl ester imparts unique electronic properties that are valuable in medicinal chemistry but also introduce specific stability challenges.[1][2] This guide provides a comprehensive analysis of the factors governing the chemical stability of Methyl 2-fluoro-5-hydroxybenzoate. It details the primary degradation pathways—oxidation and hydrolysis—and outlines field-proven protocols for optimal storage and handling to ensure its integrity for research and development applications.

Introduction to Methyl 2-fluoro-5-hydroxybenzoate

The utility of fluorinated aromatic compounds in drug development is well-established, with the carbon-fluorine bond enhancing metabolic stability and modulating physicochemical properties.[1] Methyl 2-fluoro-5-hydroxybenzoate serves as a versatile intermediate, combining the structural features of a salicylic acid derivative with the influence of a fluorine substituent.[3] Understanding its stability profile is paramount for its effective use, preventing the introduction of impurities into synthetic pathways and ensuring the reproducibility of experimental outcomes.

cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent Methyl 2-fluoro-5-hydroxybenzoate oxidized_intermediate Phenoxy Radical Intermediate parent->oxidized_intermediate [O], Light, Air (O₂) hydrolyzed_acid 2-Fluoro-5-hydroxybenzoic Acid parent->hydrolyzed_acid H₂O (Moisture), Acid/Base Catalyst quinone Quinone-type Impurities (Colored) oxidized_intermediate->quinone methanol Methanol

Caption: Potential degradation pathways for Methyl 2-fluoro-5-hydroxybenzoate.

Oxidative Degradation

The phenolic hydroxyl group makes the molecule highly susceptible to oxidation. This process is often autocatalytic and results in discoloration of the material, turning it from a white or pale-yellow solid to shades of pink, brown, or black.

  • Causality: Exposure to atmospheric oxygen, especially under ambient light, generates reactive oxygen species that can abstract the hydrogen atom from the hydroxyl group. [4]This forms a phenoxy radical that can then react further to form complex, colored quinone-type structures.

  • Mitigation: The most effective preventative measure is the exclusion of oxygen and light. Storing the compound under an inert atmosphere (nitrogen or argon) is the gold standard. [5]For routine use, ensuring the container is tightly sealed and purged with an inert gas after each use significantly extends shelf life.

Hydrolytic Cleavage

The methyl ester functional group can be hydrolyzed to its corresponding carboxylic acid.

  • Causality: This reaction is catalyzed by the presence of water; the rate is significantly increased by acidic or basic contaminants. As a low-melting solid, the compound may be more prone to absorbing atmospheric moisture if not stored in a desiccated environment. [6][7]* Mitigation: Strict exclusion of moisture is critical. The compound should be stored in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., silica gel). [6]Avoid using alkaline glassware or introducing basic/acidic solvents unless part of a specific reaction.

Validated Storage and Handling Protocols

To ensure the long-term purity and stability of Methyl 2-fluoro-5-hydroxybenzoate, a multi-faceted approach to storage is required. The following protocols are synthesized from safety data sheets and best practices for handling sensitive phenolic compounds. [8][5][9]

Parameter Condition Rationale & In-Depth Insight
Temperature 2-8 °C (Refrigerated) While some suppliers list "room temperature," the compound's low melting point (30-34 °C) makes it susceptible to melting in warm laboratory environments. Refrigeration ensures it remains in a solid state, minimizing contact with headspace air and slowing all potential degradation reactions. It is the most reliable condition for long-term storage. [3][5]
Atmosphere Inert Gas (Nitrogen or Argon) This is the most critical factor for preventing oxidative degradation. [5]For high-purity applications, the original manufacturer's seal under inert gas should be maintained. After opening, the container should be flushed with dry nitrogen or argon before resealing.
Light Amber Glass Vial / In the Dark Photons provide the activation energy for the oxidation of the phenol group. [10]Storing in an amber vial or inside a dark cabinet or box is mandatory to prevent photo-oxidation.

| Moisture | Tightly Sealed in a Desiccator | Prevents ingress of atmospheric moisture, which is essential to inhibit ester hydrolysis. [8][6][7]Storing the sealed vial inside a secondary container with a desiccant provides an additional layer of protection. |

Handling Procedures for Maintaining Integrity
  • Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If possible, handle the compound inside a glove box or glove bag with a dry, inert atmosphere.

  • Minimize Exposure: If a glove box is unavailable, open the container for the shortest time possible. Use clean, dry spatulas for transfer.

  • Purge and Seal: After dispensing, flush the container's headspace with dry nitrogen or argon, and immediately seal the container tightly. Use paraffin film for an extra layer of protection on the seal.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides. [8][7][11]

Protocol: HPLC-Based Stability Assessment

A self-validating system for ensuring the purity of Methyl 2-fluoro-5-hydroxybenzoate involves a routine quality control check via High-Performance Liquid Chromatography (HPLC). This protocol can be used to assess a new batch or monitor the stability of an existing stock over time.

Figure 3: Workflow for HPLC Stability Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_1 Accurately weigh ~10 mg of sample prep_2 Dissolve in Acetonitrile to 1 mg/mL (Stock) prep_1->prep_2 prep_3 Dilute stock to ~50 µg/mL with Mobile Phase A prep_2->prep_3 hplc_1 Equilibrate C18 column prep_3->hplc_1 hplc_2 Inject 10 µL of sample hplc_1->hplc_2 hplc_3 Run gradient elution hplc_2->hplc_3 hplc_4 Detect at 254 nm hplc_3->hplc_4 data_1 Integrate chromatogram hplc_4->data_1 data_2 Calculate % Area of main peak data_1->data_2 data_3 Identify impurity peaks (e.g., hydrolyzed acid) data_2->data_3

Caption: A standardized workflow for assessing the purity of Methyl 2-fluoro-5-hydroxybenzoate.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Prepare a stock solution of Methyl 2-fluoro-5-hydroxybenzoate at approximately 1 mg/mL in HPLC-grade acetonitrile.

    • Prepare a working sample by diluting the stock solution to approximately 50 µg/mL using the initial mobile phase composition (e.g., 90% Water/0.1% Formic Acid).

  • HPLC Conditions (Validated Example):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Interpretation and Validation:

    • The primary peak corresponds to the intact Methyl 2-fluoro-5-hydroxybenzoate.

    • A key potential impurity to monitor is the hydrolyzed product, 2-fluoro-5-hydroxybenzoic acid, which will appear as an earlier-eluting, more polar peak.

    • Oxidative impurities may appear as a cluster of small, broader peaks.

    • Purity is determined by the area percentage of the main peak. A purity of >98% is typically considered acceptable for most synthetic applications. A decrease in this percentage over time indicates degradation.

Conclusion

Methyl 2-fluoro-5-hydroxybenzoate is a compound with significant potential, but its utility is directly linked to its chemical purity. Its stability is primarily challenged by its phenolic hydroxyl group's susceptibility to oxidation and the methyl ester's potential for hydrolysis. By implementing a stringent storage protocol—refrigeration (2-8 °C) under a dry, inert atmosphere and protected from light —researchers can effectively mitigate these degradation pathways. Adherence to proper handling techniques and routine purity verification via methods like HPLC will ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

  • Loba Chemie. (2015). METHYL-P-HYDROXYBENZOATE SODIUM SALT MSDS. Retrieved from Loba Chemie website. [Link]

  • Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid. Retrieved from Capot Chemical website. [Link]

  • Duke University. (n.d.). OESO Phenol Guideline. Retrieved from Duke Safety website. [Link]

  • Hindustan Organic Chemicals. (n.d.). Material Safety Data Sheets -- 1. PHENOL. Retrieved from Hindustan Organic Chemicals website. [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from PubChem website. [Link]

  • Royal Society of Chemistry. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Publishing. [Link]

  • ResearchGate. (2024). Rapid degradation of methyl p-hydroxybenzoate by dielectric barrier discharge synergized with persulfate. Retrieved from ResearchGate. [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from Yale EHS website. [Link]

  • ResearchGate. (n.d.). Selective mono‐ and difluorination of benzoic acid derivatives. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from Organic Chemistry Portal website. [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • arXiv. (2025). Degradation of methylparaben by anodic oxidation, electro- Fenton, and photoelectro-Fenton using carbon felt-BDD cell. Retrieved from arXiv.org. [Link]

  • Water SA. (n.d.). Degradation of methyl orange by the Fenton-like reaction of pyrite-activated hydrogen peroxide forming the Fe(lll)/Fe(ll) cycle. Retrieved from Water SA website. [Link]

Sources

Foundational

A Comprehensive Technical Guide to Methyl 2-fluoro-5-hydroxybenzoate for Advanced Research

An Essential Fluorinated Building Block for Modern Drug Discovery Introduction: The Strategic Importance of Fluorinated Intermediates In the landscape of modern medicinal chemistry, the strategic incorporation of fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Fluorinated Building Block for Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Intermediates

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. "Methyl 2-fluoro-5-hydroxybenzoate" (CAS No. 1084801-91-1) has emerged as a critical fluorinated building block, offering a versatile platform for the synthesis of complex pharmaceutical agents. This guide provides an in-depth overview of its commercial availability, key suppliers, technical specifications, and applications, tailored for researchers and drug development professionals. The strategic placement of the fluoro, hydroxyl, and methyl ester groups makes it a highly valuable synthon for introducing a fluorinated phenolic moiety into target molecules.

Physicochemical Properties and Specifications

"Methyl 2-fluoro-5-hydroxybenzoate" is a solid at room temperature with the molecular formula C8H7FO3 and a molecular weight of approximately 170.14 g/mol .[1] Key specifications from various suppliers indicate a typical purity of 95% or higher.

PropertyValueSource
CAS Number 1084801-91-1[1]
Molecular Formula C8H7FO3[1]
Molecular Weight 170.14[1]
Appearance SolidGeneral
Typical Purity ≥95%[1]

Analytical Data: A patent for a poly (ADP-ribose) polymerase (PARP) inhibitor provides the following 1H NMR data for Methyl 2-fluoro-5-hydroxybenzoate:

  • 1H NMR (600 MHz, DMSO-d6) δ: 9.73 (s, 1H), 7.20-7.18 (m, 1H), 7.13-7.09 (m, 1H), 6.99- 6.97 (m, 1H), 3.80 (s, 3H).

Commercial Availability and Key Suppliers

"Methyl 2-fluoro-5-hydroxybenzoate" is readily available from a range of chemical suppliers specializing in building blocks for research and development. The following table provides a non-exhaustive list of prominent suppliers, typical purities, and available quantities. Researchers are advised to contact suppliers directly for the most current pricing and stock information.

SupplierPurityAvailable QuantitiesContact Information
3ASenrise 95%1g, 5g, 25gInquiry required for contact
Alfa Chemistry N/AInquiry requiredInquiry required for contact
Apollo Scientific 93%Pricing starts at £19.00
Ambeed, Inc. 97%Inquiry requiredPhone: 630-580-1088
BLD Pharm N/AInquiry required
Splendid Lab Pvt. Ltd. N/AInquiry requiredInquiry required for contact

Applications in Drug Discovery and Medicinal Chemistry

The utility of "Methyl 2-fluoro-5-hydroxybenzoate" as a key intermediate is highlighted in several patents for the development of novel therapeutics. Its structure allows for further chemical modification at the hydroxyl and ester functionalities, making it a versatile starting material.

Intermediate in the Synthesis of Sodium Channel Inhibitors

A significant application of this compound is in the synthesis of biaryl acyl-sulfonamide compounds that act as inhibitors of voltage-gated sodium channels, particularly Nav1.7.[2] These inhibitors are being investigated for the treatment of pain disorders.[2] The synthesis involves the hydrolysis of the methyl ester of "Methyl 2-fluoro-5-hydroxybenzoate" to the corresponding carboxylic acid, which is then used in subsequent coupling reactions.

Precursor for Cathepsin C Inhibitors

"Methyl 2-fluoro-5-hydroxybenzoate" is also employed in the synthesis of small molecule inhibitors of Cathepsin C.[3] In this context, the phenolic hydroxyl group is utilized for etherification reactions. For instance, it is dissolved in a solvent like N,N-dimethylformamide (DMF), and a base such as sodium hydride is used to deprotonate the hydroxyl group, which then acts as a nucleophile.[3]

Synthesis and Experimental Protocols

Illustrative Experimental Protocol: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate

The following protocol for the hydrolysis of the methyl ester to the corresponding carboxylic acid is adapted from the patent literature and demonstrates a common downstream application of the title compound.[2][4]

Objective: To synthesize 2-fluoro-5-hydroxybenzoic acid from Methyl 2-fluoro-5-hydroxybenzoate.

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.)

  • Lithium hydroxide monohydrate (LiOH·H2O) (3.0 eq.)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • 1.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a 3:1 mixture of THF and water.

  • Add LiOH·H2O (3.0 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Remove the THF by distillation under reduced pressure.

  • Dilute the remaining aqueous residue with cold water.

  • Adjust the pH of the solution to approximately 3 using 1.5 N HCl.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic phases and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 2-fluoro-5-hydroxybenzoic acid.

Workflow for the Synthesis of a Cathepsin C Inhibitor Intermediate

The following diagram illustrates the initial step in the synthesis of a Cathepsin C inhibitor, showcasing the role of "Methyl 2-fluoro-5-hydroxybenzoate".

G cluster_reactants Reactants cluster_process Process cluster_product Product Methyl 2-fluoro-5-hydroxybenzoate Methyl 2-fluoro-5-hydroxybenzoate Deprotonation Deprotonation Methyl 2-fluoro-5-hydroxybenzoate->Deprotonation Sodium Hydride Sodium Hydride Sodium Hydride->Deprotonation DMF (Solvent) DMF (Solvent) DMF (Solvent)->Deprotonation Intermediate Substrate Intermediate Substrate Nucleophilic Attack Nucleophilic Attack Intermediate Substrate->Nucleophilic Attack Deprotonation->Nucleophilic Attack Ether-linked Intermediate Ether-linked Intermediate Nucleophilic Attack->Ether-linked Intermediate caption Figure 1: Initial step in Cathepsin C inhibitor synthesis.

Caption: Figure 1: Initial step in Cathepsin C inhibitor synthesis.

Safety and Handling

The Safety Data Sheet (SDS) for "Methyl 2-fluoro-5-hydroxybenzoate" indicates that the compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions should be observed when handling this chemical. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood.

Conclusion

"Methyl 2-fluoro-5-hydroxybenzoate" is a valuable and commercially accessible building block for the synthesis of advanced pharmaceutical intermediates. Its utility has been demonstrated in the development of inhibitors for key drug targets such as the Nav1.7 sodium channel and Cathepsin C. Researchers in drug discovery and medicinal chemistry will find this compound to be a versatile tool for the introduction of a fluorinated phenolic moiety, enabling the exploration of new chemical space and the optimization of lead compounds. The availability of this compound from multiple suppliers facilitates its procurement for a wide range of research and development activities.

References

  • 3ASenrise. Methyl 2-fluoro-5-hydroxybenzoate, 95%. Available at: [Link]

  • Google Patents. US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.
  • Google Patents. WO2022117059A1 - Small molecule inhibitor of cathepsin c and medicinal use thereof.
  • Google Patents. WO2015051043A1 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.

Sources

Exploratory

"Methyl 2-fluoro-5-hydroxybenzoate" IUPAC name and synonyms

Nomenclature, Synthesis, and Pharmaceutical Applications Executive Summary Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1) is a specialized fluorinated aromatic building block used extensively in modern drug discov...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Pharmaceutical Applications

Executive Summary

Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1) is a specialized fluorinated aromatic building block used extensively in modern drug discovery.[1] Its structural motif—combining a reactive ester, a nucleophilic phenol, and an ortho-fluorine substituent—makes it a versatile scaffold for constructing complex heterocyclic systems.[1] This guide details its chemical identity, validated synthetic protocols, and its critical role in developing metabolically stable pharmaceutical agents, particularly in the field of epigenetic modulation.[1]

Nomenclature and Chemical Identity

Accurate identification is paramount due to the existence of multiple positional isomers (e.g., methyl 5-fluoro-2-hydroxybenzoate).[1]

Identifier Details
IUPAC Name Methyl 2-fluoro-5-hydroxybenzoate
Common Synonyms 5-Hydroxy-2-fluorobenzoic acid methyl ester; Benzoic acid, 2-fluoro-5-hydroxy-, methyl ester
CAS Registry Number 1084801-91-1
Molecular Formula C₈H₇FO₃
SMILES COC(=O)C1=C(F)C=CC(O)=C1
InChI Key A318609 (Internal ref) / Standard InChI generation required for validation

Structural Insight: The compound features a meta-relationship between the hydroxyl group and the ester, with a fluorine atom ortho to the ester.[1] This specific substitution pattern influences both the electronic properties of the ring (making the phenol more acidic than non-fluorinated analogues) and the metabolic stability of the final drug candidate by blocking the oxidation-prone C2 position.[1]

Physicochemical Profile

The following data represents the consensus of experimental and predicted values suitable for process design.

PropertyValueNotes
Molecular Weight 170.14 g/mol Monoisotopic mass: 170.04
Physical State Solid / PowderOff-white to pale yellow
Melting Point 90.0 – 94.0 °CDistinct from 5-F-2-OH isomer (mp 30-34 °C)
Boiling Point ~280 °C (Predicted)Decomposes before boiling at atm pressure
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water
pKa (Phenol) ~7.8Acidity enhanced by electron-withdrawing F and Ester
LogP 1.85Lipophilic, suitable for membrane permeability

Synthetic Methodologies

Primary Route: Acid-Catalyzed Esterification

The most robust method for generating high-purity methyl 2-fluoro-5-hydroxybenzoate is the esterification of its parent acid, 2-fluoro-5-hydroxybenzoic acid.[1]

Mechanism: Fischer Esterification via nucleophilic acyl substitution.[1] Reagents: Methanol (solvent/reactant), Thionyl Chloride (SOCl₂) or Sulfuric Acid (H₂SO₄).[1]

Protocol (Self-Validating):

  • Dissolution: Dissolve 2-fluoro-5-hydroxybenzoic acid (1.0 eq) in anhydrous Methanol (10-15 volumes).

  • Activation: Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise. Control: Monitor gas evolution (HCl/SO₂).[1]

  • Reflux: Heat to 65°C (reflux) for 4–6 hours. Checkpoint: TLC (50% EtOAc/Hexane) should show disappearance of the acid spot (Rf ~0.[1]1) and appearance of the ester (Rf ~0.6).[1]

  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc. Wash with sat.[1][2] NaHCO₃ (to remove unreacted acid) and Brine.[1][2]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Upstream Precursor Synthesis (The Ullmann Route)

If the parent acid is unavailable, it can be synthesized from 5-bromo-2-fluorobenzoic acid via a copper-catalyzed hydroxylation.[1]

Reaction: Ar-Br + H₂O → Ar-OH (Cu-catalyzed) Conditions: CuBr₂ (10 mol%), Ligand (N,N'-dimethyl-1,2-diaminocyclohexane), Cs₂CO₃, 100°C.[1]

Synthetic Workflow Diagram[1]

G Start 5-Bromo-2-fluorobenzoic acid (Precursor) Inter 2-Fluoro-5-hydroxybenzoic acid (Intermediate) Start->Inter Start->Inter Hydroxylation Final Methyl 2-fluoro-5-hydroxybenzoate (Target) Inter->Final Inter->Final Esterification R1 CuBr2, Ligand H2O, Base, 100°C R2 MeOH, SOCl2 Reflux, 4h

Figure 1: Step-wise synthetic pathway from halogenated precursor to the target methyl ester.

Pharmaceutical Applications

Methyl 2-fluoro-5-hydroxybenzoate serves as a "privileged scaffold" in drug design, particularly for Epigenetic Modulators and Kinase Inhibitors .[1]

Epigenetic Modulation (KAT6 Inhibitors)

Research linked to Monash University and the Walter and Eliza Hall Institute utilizes this scaffold in the development of inhibitors for KAT6A/B (MYST3/4) , histone acetyltransferases implicated in cancer progression (e.g., AML, breast cancer).[1]

  • Role: The phenol moiety acts as a handle for ether linkage to larger macrocycles or heterocyclic cores, while the ester is often converted to an amide or reduced to a benzyl alcohol to engage specific binding pockets in the enzyme.[1]

  • Fluorine Effect: The C2-fluorine atom restricts bond rotation (atropisomerism control) and protects the aromatic ring from metabolic hydroxylation by Cytochrome P450 enzymes.[1]

Structural Activity Relationship (SAR) Logic

When using this building block:

  • Phenol Functionalization: The C5-OH is a high-yield nucleophile for Mitsunobu reactions or SN2 alkylations.[1]

  • Ester Transformation: The C1-COOMe is a versatile electrophile, readily converting to:

    • Amides: via reaction with primary amines (Linker attachment).[1]

    • Alcohols: via LiAlH₄ reduction (H-bond donor creation).[1]

    • Acids: via LiOH hydrolysis (Solubility enhancement).[1]

Analytical Characterization

To ensure the integrity of your starting material, compare your analytical data against these predicted standards.

¹H NMR Interpretation (DMSO-d₆, 400 MHz)
  • δ 3.85 ppm (s, 3H): Methyl ester protons (–OCH₃).[1] Distinct singlet.

  • δ 6.95 – 7.05 ppm (m, 1H): H4 proton (Ortho to OH, Para to Ester).[1] Shows coupling to F.[1]

  • δ 7.15 – 7.25 ppm (dd, 1H): H3 proton (Ortho to F).[1] Large

    
     coupling (~9-11 Hz).[1]
    
  • δ 7.30 – 7.40 ppm (dd, 1H): H6 proton (Ortho to Ester, Meta to F).[1] Small

    
     coupling (~5-6 Hz).[1]
    
  • δ 9.80 ppm (s, 1H): Phenolic –OH.[1] Broad singlet, exchangeable with D₂O.

Quality Control Checklist

References

  • ChemicalBook. (2025).[1] Methyl 2-fluoro-5-hydroxybenzoate Product Properties and Synthesis. Retrieved from [1]

  • BLD Pharm. (2025).[1] Safety Data Sheet and Catalog: Methyl 2-fluoro-5-hydroxybenzoate. Retrieved from [1]

  • Voss, A. K., Baell, J., et al. (2016).[1] Patent WO2016/198507: Inhibitors of Histone Acetyltransferases.[1] World Intellectual Property Organization.[1] (Describes the use of the acid precursor in KAT6 inhibitor synthesis).

  • Sigma-Aldrich. (2025).[1] Fluorinated Benzoic Acid Derivatives: General Reactivity and Handling. Retrieved from [1]

Sources

Foundational

Understanding the reactivity of the functional groups in "Methyl 2-fluoro-5-hydroxybenzoate"

Topic: Understanding the Reactivity of the Functional Groups in "Methyl 2-fluoro-5-hydroxybenzoate" CAS: 1084801-91-1 Role: Senior Application Scientist Executive Summary Methyl 2-fluoro-5-hydroxybenzoate (CAS 1084801-91...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Reactivity of the Functional Groups in "Methyl 2-fluoro-5-hydroxybenzoate" CAS: 1084801-91-1 Role: Senior Application Scientist

Executive Summary

Methyl 2-fluoro-5-hydroxybenzoate (CAS 1084801-91-1) is a trisubstituted benzene scaffold widely utilized in medicinal chemistry as a precursor for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its utility stems from its bifunctional orthogonality : it possesses a nucleophilic phenolic handle (C5-OH) and an electrophilic ester gateway (C1-COOMe), balanced by a metabolically stable but chemically modifiable aryl fluoride (C2-F).

This guide analyzes the electronic "push-pull" dynamics of the molecule to predict site-selective reactivity and provides validated protocols for its functionalization.

Chemical Architecture & Electronic Analysis

The reactivity of this molecule is dictated by the interplay of three substituents on the benzene ring.

PositionSubstituentElectronic EffectReactivity Role
C1 Methyl Ester (-COOMe)Electron-Withdrawing Group (EWG) via induction (-I) and resonance (-M).Electrophile: Susceptible to hydrolysis, amidation, and reduction. Activates the ring for nucleophilic attack (ortho-effect).
C2 Fluorine (-F)Strong -I (withdrawing), weak +M (donating).Latent Electrophile: Generally inert to

due to the para-donor effect of C5-OH, but serves as a metabolic blocker or directing group.
C5 Hydroxyl (-OH)Strong Electron-Donating Group (EDG) via resonance (+M).Nucleophile: The primary site for alkylation/acylation. Strongly activates the ring for Electrophilic Aromatic Substitution (EAS).
Electronic Conflict (The "Para-Donor" Problem)

A critical feature of this scaffold is the relationship between the C5-Hydroxyl and the C2-Fluorine . They are para to each other. The strong resonance donation (+M) from the oxygen lone pair increases electron density directly at C2.

  • Consequence: Unlike typical ortho-fluorobenzoates, the C2-F bond in this molecule is deactivated toward Nucleophilic Aromatic Substitution (

    
    ). The ring is too electron-rich.
    
  • Strategic Implication: To displace the fluorine, one must first derivatize the phenol (e.g., to a triflate) or accept that C2 is a stable position.

Module 1: The Phenolic Hydroxyl (C5-OH) – The Primary Nucleophile

The C5-OH is the most reactive functional group. It is acidic (


, lower than phenol due to the electron-withdrawing ester and fluorine) and readily participates in Williamson ether synthesis.
Reactivity Profile
  • Preferred Reaction: O-Alkylation (Ether formation).

  • Selectivity: High. The ester is stable under mild basic alkylation conditions.

  • Common Pitfall: Over-alkylation is rare, but hydrolysis of the ester can occur if strong hydroxide bases are used at high temperatures.

Protocol: Selective O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesize an aryl ether without hydrolyzing the methyl ester.

  • Reagents: Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq), Alkyl Halide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (anhydrous) or Acetone (for lower boiling alkyl halides).

  • Procedure:

    • Dissolve the substrate in DMF (0.2 M concentration).

    • Add

      
       and stir at RT for 15 min to form the phenoxide anion.
      
    • Add the alkyl halide dropwise.

    • Heat to 60°C for 2–4 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc.[2] Wash organic layer with brine to remove DMF.

  • Validation: Disappearance of the phenolic -OH peak in IR (

    
    ) and retention of the Ester carbonyl (
    
    
    
    ).

Module 2: The Methyl Ester (C1-COOMe) – The Electrophilic Gateway

The ester function serves as the attachment point for scaffolding or as a precursor to the free acid.

Reactivity Profile
  • Hydrolysis: Facile under basic conditions (LiOH/NaOH).

  • Amidation: Direct reaction with amines is slow due to the electron-rich nature of the ring (from C5-OH). Catalysis or conversion to acid chloride is often required.

Protocol: Controlled Hydrolysis (Saponification)

Objective: Quantitative conversion to 2-fluoro-5-hydroxybenzoic acid.

  • Reagents: Substrate (1.0 eq), Lithium Hydroxide Monohydrate (LiOH·

    
    , 3.0 eq).[2]
    
  • Solvent: THF : Water (3:1 ratio).[2] Note: The mixed solvent system is crucial for solubility.

  • Procedure:

    • Dissolve substrate in THF.[2]

    • Add LiOH dissolved in water.[2]

    • Stir at Room Temperature (RT) for 16 hours. Avoid reflux to prevent decarboxylation or defluorination.

    • Workup: Concentrate THF. Acidify aqueous residue to pH 3 with 1N HCl. The product usually precipitates as a solid. Filter and dry.

  • Citation: This protocol is adapted from standard hydrolysis methodologies for fluorobenzoates [1].

Module 3: Electrophilic Aromatic Substitution (EAS) – Regioselectivity

When functionalizing the ring (e.g., bromination or nitration), the C5-OH group dominates the directing effects.

Regiochemical Analysis
  • C5-OH directs: Ortho (C4, C6) and Para (C2 - blocked).

  • C2-F directs: Ortho (C3) and Para (C5 - blocked).

  • C1-Ester directs: Meta (C3, C5).

The Battle for Position:

  • C6 (Ortho to OH): Sterically congested. It is flanked by the C5-OH and the bulky C1-Ester.

  • C4 (Ortho to OH): Less sterically hindered. It is flanked by C5-OH and C3-H.

  • C3: Deactivated by the ester and fluorine; not activated by the strong OH donor.

Diagram: Reactivity Map

ReactivityMap Substrate Methyl 2-fluoro-5-hydroxybenzoate C1 C1-Ester (Electrophile) Hydrolysis/Amidation Substrate->C1 C2 C2-Fluorine (Latent Leaving Group) Stable to SNAr due to C5-Donor Substrate->C2 C5 C5-Hydroxyl (Nucleophile) O-Alkylation Site Substrate->C5 C4 C4-Position (EAS Active Site) Target for Halogenation Substrate->C4 Regioselective Attack

Figure 1: Functional group reactivity map highlighting the orthogonal reactivity of the three substituents.

Synthetic Workflow: Building a Drug Scaffold

The following workflow illustrates the logical order of operations. One must typically alkylate the phenol before manipulating the ester to avoid chemoselectivity issues.

Experimental Workflow Diagram

Workflow Start Methyl 2-fluoro-5-hydroxybenzoate (Starting Material) Step1 Step 1: O-Alkylation (R-X, K2CO3, DMF) Start->Step1 Protect/Functionalize Phenol Intermediate1 Intermediate A: Methyl 2-fluoro-5-alkoxybenzoate Step1->Intermediate1 Branch1 Path A: Hydrolysis (LiOH, THF/H2O) Intermediate1->Branch1 Deprotect Ester Branch2 Path B: EAS (Bromination) (NBS, MeCN) Intermediate1->Branch2 Functionalize Ring ProductA Product A: 2-Fluoro-5-alkoxybenzoic Acid Branch1->ProductA ProductB Product B: Methyl 4-bromo-2-fluoro-5-alkoxybenzoate Branch2->ProductB

Figure 2: Step-wise synthetic logic. Note that EAS (Path B) is performed after alkylation to utilize the directing effect of the alkoxy group.

Quantitative Data Summary

ParameterValueNotes
Molecular Weight 170.14 g/mol
Predicted pKa (OH) 8.5 – 9.0More acidic than phenol (10.0) due to F/Ester EWGs.
Predicted logP ~1.9Moderately lipophilic.
Melting Point 30–34 °CLow melting solid; handle with care in warm labs.
Storage 2–8 °CHygroscopic; store under inert atmosphere.

References

  • ChemicalBook. (2024).[3] Synthesis of 2-Fluoro-5-hydroxybenzoic acid from Methyl 2-fluoro-5-hydroxybenzoate. Retrieved from

  • PubChem. (2024).[4] Compound Summary: Methyl 2-fluoro-5-hydroxybenzoate.[1][2] National Library of Medicine. Retrieved from

  • BLD Pharm. (2024). Product Safety and Specifications: Methyl 2-fluoro-5-hydroxybenzoate. Retrieved from

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of Methyl 2-fluoro-5-hydroxybenzoate in the Synthesis of Advanced Bruton's Tyrosine Kinase (BTK) Inhibitors

Introduction: Targeting BTK in Disease Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of B-cells.[1] Specifically, it is a key component of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting BTK in Disease

Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of B-cells.[1] Specifically, it is a key component of the B-cell receptor (BCR) signaling cascade, which governs B-cell proliferation, differentiation, and survival.[1][2] Dysregulation of the BTK signaling pathway is a hallmark of various B-cell malignancies, including mantle cell lymphoma (MCL), chronic lymphocytic leukemia (CLL), and Waldenström's macroglobulinemia.[3][4] Consequently, the development of potent and selective BTK inhibitors has revolutionized the treatment landscape for these diseases.[4] Furthermore, the role of BTK in other immune cells suggests broader therapeutic applications in autoimmune and inflammatory conditions.[5]

Fluorinated organic molecules are of paramount importance in modern medicinal chemistry. The introduction of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity, and bioavailability. In the context of BTK inhibitors, the strategic incorporation of fluorinated phenyl moieties is a common feature, contributing to the overall efficacy and pharmacokinetic profile of these drugs. This guide focuses on the versatile starting material, Methyl 2-fluoro-5-hydroxybenzoate , and elucidates its application in the synthesis of a next-generation, non-covalent BTK inhibitor, Pirtobrutinib.

The Versatility of Methyl 2-fluoro-5-hydroxybenzoate as a Synthetic Building Block

Methyl 2-fluoro-5-hydroxybenzoate is a highly valuable starting material in the synthesis of complex pharmaceutical agents due to its distinct functional groups, which provide a versatile platform for a variety of chemical transformations.

  • The Fluoro Group: The fluorine atom at the 2-position enhances the acidity of the adjacent carboxylic acid (after hydrolysis of the ester), influences the electronic properties of the aromatic ring, and can participate in favorable interactions with the target protein.

  • The Hydroxyl Group: The phenolic hydroxyl group at the 5-position is a key functional handle for introducing further diversity. It can be readily converted into an ether, such as the methoxy group found in Pirtobrutinib, through well-established reactions like the Williamson ether synthesis.

  • The Methyl Ester: The methyl ester serves as a protecting group for the carboxylic acid, preventing its interference in reactions targeting the hydroxyl group. It can be efficiently hydrolyzed to the corresponding carboxylic acid, which is then available for amide bond formation, a crucial step in the synthesis of many kinase inhibitors.

Application in the Synthesis of Pirtobrutinib: A Step-by-Step Overview

Pirtobrutinib is a highly selective, non-covalent BTK inhibitor that has shown efficacy in patients with B-cell malignancies, including those who have developed resistance to covalent BTK inhibitors.[3] The synthesis of Pirtobrutinib involves the crucial amide coupling of 5-fluoro-2-methoxybenzoic acid with a complex pyrazole-based amine.[3] Methyl 2-fluoro-5-hydroxybenzoate serves as an excellent precursor for the synthesis of this key benzoic acid derivative.

The synthetic strategy can be outlined in three main stages:

  • Hydrolysis of the Methyl Ester: The synthesis begins with the saponification of Methyl 2-fluoro-5-hydroxybenzoate to yield 2-fluoro-5-hydroxybenzoic acid.

  • O-Methylation of the Phenolic Hydroxyl: The hydroxyl group of 2-fluoro-5-hydroxybenzoic acid is then methylated to produce 5-fluoro-2-methoxybenzoic acid.

  • Amide Coupling to Form Pirtobrutinib: The final step involves the coupling of 5-fluoro-2-methoxybenzoic acid with the advanced intermediate, (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide, to yield Pirtobrutinib.

Detailed Protocols

Protocol 1: Synthesis of 2-fluoro-5-hydroxybenzoic acid

This protocol details the hydrolysis of the methyl ester of the starting material.

Reaction Scheme:

G start Methyl 2-fluoro-5-hydroxybenzoate reagents LiOH·H₂O THF/H₂O start->reagents product 2-fluoro-5-hydroxybenzoic acid reagents->product

A schematic of the hydrolysis reaction.

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • 1.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [6]

  • In a round-bottom flask, dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a 3:1 (v/v) mixture of THF and H₂O.

  • Add LiOH·H₂O (3.0 eq.) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the remaining aqueous residue with cold water.

  • Adjust the pH of the solution to approximately 3 by the slow addition of 1.5 N HCl.

  • Extract the aqueous layer with EtOAc (3x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-fluoro-5-hydroxybenzoic acid as a solid.

Expected Yield: ~91%[6]

Protocol 2: Synthesis of 5-fluoro-2-methoxybenzoic acid

This protocol describes the O-methylation of the phenolic hydroxyl group via a modified Williamson ether synthesis. The carboxylic acid is protected in situ as a salt.

Reaction Scheme:

G start 2-fluoro-5-hydroxybenzoic acid reagents 1. Base (e.g., K₂CO₃) 2. Methylating agent (e.g., CH₃I or (CH₃)₂SO₄) Solvent (e.g., DMF or Acetone) start->reagents product 5-fluoro-2-methoxybenzoic acid reagents->product

A schematic of the O-methylation reaction.

Materials:

  • 2-fluoro-5-hydroxybenzoic acid

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 2-fluoro-5-hydroxybenzoic acid (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the methylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Acidify the aqueous mixture with HCl to pH 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.

Protocol 3: Synthesis of Pirtobrutinib (Amide Coupling)

This protocol outlines the final amide bond formation to yield Pirtobrutinib.

Reaction Scheme:

G acid 5-fluoro-2-methoxybenzoic acid reagents Coupling Agents (e.g., HATU, HOBt, EDC) Base (e.g., DIPEA) Solvent (e.g., DMF) acid->reagents amine (S)-5-amino-3-(4-(aminomethyl)phenyl)-1- (1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide amine->reagents product Pirtobrutinib reagents->product

A schematic of the final amide coupling step.

Materials:

  • 5-fluoro-2-methoxybenzoic acid

  • (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure: [4]

  • Dissolve 5-fluoro-2-methoxybenzoic acid (1.1 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of (S)-5-amino-3-(4-(aminomethyl)phenyl)-1-(1,1,1-trifluoropropan-2-yl)-1H-pyrazole-4-carboxamide (1.0 eq.) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water to precipitate the crude product.

  • Filter the solid and wash with water.

  • Purify the crude Pirtobrutinib by column chromatography or recrystallization to obtain the final product of high purity.

Data Summary

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Role in Synthesis
Methyl 2-fluoro-5-hydroxybenzoateMethyl 2-fluoro-5-hydroxybenzoate structureC₈H₇FO₃170.14Starting Material
2-fluoro-5-hydroxybenzoic acid2-fluoro-5-hydroxybenzoic acid structureC₇H₅FO₃156.11Intermediate 1
5-fluoro-2-methoxybenzoic acid5-fluoro-2-methoxybenzoic acid structureC₈H₇FO₃170.14Key Intermediate 2
PirtobrutinibPirtobrutinib structureC₂₂H₂₁F₄N₅O₃495.43Final Product

Visual Workflow of Pirtobrutinib Synthesis

G A Methyl 2-fluoro-5-hydroxybenzoate B Hydrolysis (LiOH, THF/H₂O) A->B C 2-fluoro-5-hydroxybenzoic acid B->C D O-Methylation (CH₃I, K₂CO₃, DMF) C->D E 5-fluoro-2-methoxybenzoic acid D->E F Amide Coupling (HATU, DIPEA, DMF) E->F G Pirtobrutinib (Final BTK Inhibitor) F->G H Pyrazole Core Amine Intermediate H->F

Synthetic pathway from Methyl 2-fluoro-5-hydroxybenzoate to Pirtobrutinib.

Conclusion

Methyl 2-fluoro-5-hydroxybenzoate is a strategically important and versatile building block for the synthesis of advanced BTK inhibitors. Its functional group handles allow for a straightforward and efficient synthetic route to key intermediates, such as 5-fluoro-2-methoxybenzoic acid, which is a cornerstone in the construction of the non-covalent BTK inhibitor Pirtobrutinib. The protocols outlined in this guide provide a practical framework for researchers and drug development professionals to leverage this valuable starting material in the discovery and development of novel kinase inhibitors. The inherent properties of the fluoro and hydroxyl groups in the starting material contribute to a streamlined synthesis and ultimately to the desirable pharmacokinetic and pharmacodynamic properties of the final drug substance.

References

  • Vetrie, D., et al. (1993). The gene involved in X-linked agammaglobulinaemia is a member of the src family of protein-tyrosine kinases.
  • Mato, A. R., et al. (2023). Pirtobrutinib in relapsed or refractory chronic lymphocytic leukemia. New England Journal of Medicine, 388(1), 33-44.
  • Burger, J. A. (2019). Bruton's tyrosine kinase (BTK) inhibitors: A promising therapeutic strategy for Chronic Lymphocytic Leukemia and other B cell malignancies. Blood, 134(23), 1988-1999.
  • Palomba, M. L., & Zain, J. M. (2022). Pirtobrutinib: a next generation, non-covalent Bruton's tyrosine kinase inhibitor in mantle cell lymphoma.
  • Woyach, J. A., et al. (2022). Pirtobrutinib in Covalent BTK-Inhibitor Pretreated Mantle-Cell Lymphoma. New England Journal of Medicine, 387(10), 951-953.
  • Gao, W., et al. (2022). Pirtobrutinib, a highly selective, noncovalent BTK inhibitor in relapsed/refractory mantle cell lymphoma: a phase 1/2 study. Blood, 140(1), 84-94.
  • NCBI PubChem. (n.d.). Pirtobrutinib. Retrieved from [Link]

  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 145-150.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Aapptide. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173–9200.
  • MDPI. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of antineoplastic drug acalabrutinib key intermediate.
  • Google Patents. (n.d.). WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates.
  • Han, B., et al. (2012). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Journal of Visualized Experiments, (68), e4246.
  • Google Patents. (n.d.). WO2024069507A1 - Synthesis methods and intermediates for the production of remibrutinib.
  • MDPI. (2021). The Development of BTK Inhibitors: A Five-Year Update. Retrieved from [Link]

  • NCBI. (2009). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). EP4259633A1 - Processes for the preparation of zanubrutinib and intermediates thereof.
  • Wikipedia. (n.d.). Bruton's tyrosine kinase. Retrieved from [Link]

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Application

Methyl 2-fluoro-5-hydroxybenzoate: A Key Precursor in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Introduction Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements leading to ALK gene fusions can resul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] However, chromosomal rearrangements leading to ALK gene fusions can result in the production of an aberrant ALK protein that drives uncontrolled cell growth and proliferation in certain cancers.[1][2] These ALK fusions are potent oncogenic drivers in several malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).[2][3]

The development of ALK inhibitors, a class of targeted therapies, has revolutionized the treatment landscape for patients with ALK-positive cancers.[1] These small molecule drugs function by binding to the ATP-binding site of the ALK protein, thereby inhibiting its kinase activity and downstream signaling pathways that promote cancer cell survival and division.[1][4] This targeted approach leads to apoptosis (programmed cell death) in cancer cells, resulting in tumor regression.[1] Crizotinib was the first-generation ALK inhibitor to receive FDA approval and has shown significant efficacy in treating ALK-positive NSCLC.[4][5]

The synthesis of these complex heterocyclic molecules often relies on the strategic use of highly functionalized building blocks. Methyl 2-fluoro-5-hydroxybenzoate has emerged as a critical precursor in the synthesis of various ALK inhibitors. Its specific substitution pattern, featuring a fluorine atom, a hydroxyl group, and a methyl ester, provides the necessary chemical handles for the construction of the core structures of these targeted therapies. The presence of the fluorine atom, in particular, can significantly influence the physicochemical properties of the final drug molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.[6][7][8]

This application note provides a detailed guide for researchers and drug development professionals on the utilization of methyl 2-fluoro-5-hydroxybenzoate as a precursor for the synthesis of ALK inhibitors. It will cover the key chemical transformations, provide detailed experimental protocols, and discuss the rationale behind the synthetic strategies.

Physicochemical Properties of Methyl 2-fluoro-5-hydroxybenzoate

A thorough understanding of the physical and chemical properties of the starting material is paramount for successful synthesis.

PropertyValueReference
Molecular Formula C₈H₇FO₃[9] (modified)
Molecular Weight 170.14 g/mol [9] (modified)
Appearance Pale yellow, low melting solid[10]
Melting Point 30-34 °C[10]
Boiling Point 50 °C at 0.15 mmHg[10]
pKa 9.77 ± 0.18 (Predicted)[10]

Synthetic Pathways to ALK Inhibitors

The synthesis of ALK inhibitors from methyl 2-fluoro-5-hydroxybenzoate typically involves a series of key transformations. A generalized synthetic workflow is depicted below. The initial step often involves the protection of the hydroxyl group, followed by a coupling reaction to introduce a key structural motif. Subsequent modifications and deprotection steps lead to the final ALK inhibitor.

G cluster_0 Core Synthesis Start Methyl 2-fluoro-5-hydroxybenzoate Step1 Hydroxyl Protection (e.g., Etherification) Start->Step1 Protection Step2 Suzuki Coupling with Boronic Acid/Ester Step1->Step2 C-C Bond Formation Step3 Further Functionalization / Side Chain Introduction Step2->Step3 Elaboration Step4 Deprotection Step3->Step4 Unmasking Final_Product ALK Inhibitor Core Step4->Final_Product G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X Oxidative Addition Ar-Pd(II)-R Ar-Pd(II)-R'(L)₂ Ar-Pd(II)-X->Ar-Pd(II)-R Transmetalation Ar-Pd(II)-R->Pd(0)L2 Reductive Elimination Ar-R Ar-R' Ar-Pd(II)-R->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)-X R-B(OH)2 R'-B(OH)₂ R-B(OH)2->Ar-Pd(II)-R Base Base Base->Ar-Pd(II)-R

Sources

Method

Application of Methyl 2-fluoro-5-hydroxybenzoate in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals The introduction of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique phy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modern Agrochemicals

The introduction of fluorine into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's biological activity, metabolic stability, and lipophilicity.[1] These modifications often lead to enhanced efficacy, better crop penetration, and improved resistance to metabolic degradation, making fluorinated compounds highly sought after in the development of novel herbicides, fungicides, and insecticides.[1] Methyl 2-fluoro-5-hydroxybenzoate is a valuable fluorinated building block, offering multiple reaction sites for the synthesis of complex agrochemical molecules. This application note provides a detailed overview of its utility, focusing on its application in the synthesis of pyrazole-based herbicides.

Methyl 2-fluoro-5-hydroxybenzoate: A Versatile Building Block

Methyl 2-fluoro-5-hydroxybenzoate possesses three key functional groups that can be selectively manipulated: a hydroxyl group, a methyl ester, and a fluorine-substituted aromatic ring. This trifecta of reactivity allows for a variety of chemical transformations, making it an ideal starting material or intermediate for creating diverse molecular architectures. The presence of the fluorine atom ortho to the ester and meta to the hydroxyl group influences the reactivity of the aromatic ring and provides a key structural element for enhancing the biological activity of the final product.

Core Application: Synthesis of Pyrazole-Based Herbicides

A significant application of fluorinated phenols, including derivatives of Methyl 2-fluoro-5-hydroxybenzoate, is in the synthesis of pyrazole-based herbicides. These herbicides are known to be potent inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

The general synthetic strategy involves the etherification of the hydroxyl group of a fluorinated phenol with a substituted pyrazole moiety. The resulting aryl-pyrazole ether linkage is a common feature in many commercial PPO-inhibiting herbicides.

Illustrative Synthetic Pathway

The following workflow illustrates the synthesis of a model pyrazole-based herbicide using a derivative of Methyl 2-fluoro-5-hydroxybenzoate. This pathway is adapted from established synthetic routes for this class of herbicides.

G cluster_0 PART 1: Synthesis of Pyrazole Intermediate cluster_1 PART 2: Synthesis of the Herbicide A Substituted Hydrazine C Substituted Pyrazole A->C Cyclocondensation B Diketone B->C E Halogenated Pyrazole Intermediate C->E Halogenation (e.g., with NCS or NBS) D Methyl 2-fluoro-5-hydroxybenzoate F Final Herbicide Product (Aryl Pyrazole Ether) D->F Etherification (Williamson Ether Synthesis) E->F

Caption: Synthetic workflow for a pyrazole-based herbicide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a model pyrazole-based herbicide.

Protocol 1: Synthesis of the Halogenated Pyrazole Intermediate

This protocol describes the synthesis of a key intermediate, a halogenated pyrazole, which will be coupled with the fluorinated phenol.

Materials:

  • Substituted hydrazine (e.g., 1-methylhydrazine)

  • Diketone (e.g., 1-(difluoromethyl)-3-(trifluoromethyl)-1,3-propanedione)

  • Ethanol

  • N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Synthesis of the Pyrazole Ring:

    • In a round-bottom flask, dissolve the substituted hydrazine (1.0 eq) in ethanol.

    • Add the diketone (1.0 eq) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the substituted pyrazole.

  • Halogenation of the Pyrazole Ring:

    • Dissolve the synthesized pyrazole (1.0 eq) in acetonitrile.

    • Add N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude halogenated pyrazole can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 2: Etherification of Methyl 2-fluoro-5-hydroxybenzoate with the Halogenated Pyrazole

This protocol details the crucial coupling reaction to form the final herbicidal molecule.

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate

  • Halogenated Pyrazole Intermediate (from Protocol 1)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask, add Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) and the Halogenated Pyrazole Intermediate (1.1 eq).

    • Add anhydrous potassium carbonate (2.0 eq) as the base.

    • Add dry dimethylformamide (DMF) as the solvent.

  • Reaction Execution:

    • Stir the reaction mixture at 80-90 °C for 8-12 hours under a nitrogen atmosphere.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Alternatively, if a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with water and then brine to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure aryl pyrazole ether herbicide.

Data Presentation

Compound Molecular Weight ( g/mol ) Physical State Melting Point (°C) Solubility
Methyl 2-fluoro-5-hydroxybenzoate170.14White to off-white solid78-82Soluble in methanol, ethanol, acetone
Halogenated Pyrazole IntermediateVariesSolid or oilVariesVaries
Final Herbicide ProductVariesWhite to pale yellow solidVariesGenerally low in water, soluble in organic solvents

Causality and Experimental Choices

  • Choice of Base in Etherification: Potassium carbonate is a commonly used base for Williamson ether synthesis involving phenols. It is strong enough to deprotonate the phenol but mild enough to avoid unwanted side reactions.

  • Choice of Solvent: DMF is an excellent polar aprotic solvent for this type of nucleophilic substitution reaction, as it can dissolve the reactants and facilitate the reaction.

  • Reaction Temperature: The etherification is typically heated to ensure a reasonable reaction rate. The temperature is kept below the decomposition point of the reactants and products.

  • Purification: Column chromatography is a standard and effective method for purifying the final product and removing any unreacted starting materials or byproducts.

Conclusion

Methyl 2-fluoro-5-hydroxybenzoate is a highly valuable and versatile building block in the synthesis of modern agrochemicals. Its strategic incorporation into molecules, particularly in the formation of aryl-pyrazole ether linkages, has led to the development of potent PPO-inhibiting herbicides. The protocols and discussions provided in this application note offer a comprehensive guide for researchers and scientists in the field of agrochemical synthesis, highlighting the importance of fluorinated intermediates in the design of next-generation crop protection agents.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications. (2021). PubMed. [Link]

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). PubMed. [Link]

  • The unique role of fluorine in the design of active ingredients for modern crop protection. (2004). PubMed. [Link]

  • PYRAZOLE CHEMISTRY IN CROP PROTECTION. (2007). HETEROCYCLES, Vol. 71, No. 7. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-fluoro-5-hydroxybenzoate

Introduction: The Strategic Value of Methyl 2-fluoro-5-hydroxybenzoate in Heterocyclic Synthesis Methyl 2-fluoro-5-hydroxybenzoate is a trifunctional aromatic building block poised for significant applications in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Methyl 2-fluoro-5-hydroxybenzoate in Heterocyclic Synthesis

Methyl 2-fluoro-5-hydroxybenzoate is a trifunctional aromatic building block poised for significant applications in medicinal chemistry and drug development. Its unique arrangement of a nucleophilic hydroxyl group, an electrophilic ester, and a fluorine-activated aromatic ring provides a versatile platform for the construction of a diverse array of heterocyclic scaffolds. The presence of the fluorine atom is particularly noteworthy, as its incorporation into bioactive molecules can enhance metabolic stability, binding affinity, and bioavailability.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of methyl 2-fluoro-5-hydroxybenzoate as a precursor to valuable heterocyclic systems. While direct literature precedents for this specific starting material in all the discussed transformations may be limited, the protocols herein are meticulously adapted from well-established and robust synthetic methodologies for analogous phenolic compounds. Each section elucidates the mechanistic rationale behind the proposed transformations and offers detailed, step-by-step protocols to facilitate their practical implementation.

Part I: Synthesis of Benzofuran Derivatives via O-Alkylation and Intramolecular Cyclization

The benzofuran motif is a prevalent core in numerous natural products and pharmaceuticals. A reliable strategy to construct this scaffold from phenolic precursors is through an initial O-alkylation followed by an intramolecular cyclization.

Mechanistic Rationale

The synthesis of a 6-fluoro-3-methoxycarbonylbenzofuran derivative from methyl 2-fluoro-5-hydroxybenzoate can be envisioned in a two-step sequence. The first step is a Williamson ether synthesis, where the phenoxide, generated by deprotonating the hydroxyl group with a suitable base, undergoes a nucleophilic attack on an α-halo carbonyl compound.[2][3] The resulting ether intermediate is then subjected to an intramolecular cyclization. The choice of cyclization conditions (acidic or basic) will depend on the nature of the substituent introduced in the O-alkylation step. For instance, an intramolecular aldol-type condensation or a Perkin-like reaction can be employed to forge the furan ring.

Diagram 1: Proposed Synthesis of a Benzofuran Derivative

G start Methyl 2-fluoro-5-hydroxybenzoate intermediate O-Alkylated Intermediate start->intermediate 1. Base (e.g., K2CO3) 2. α-halo carbonyl (Williamson Ether Synthesis) product 6-Fluoro-3-methoxycarbonyl-benzofuran Derivative intermediate->product Intramolecular Cyclization (e.g., Acid or Base catalysis) G start Methyl 2-fluoro-5-hydroxybenzoate product 7-Fluoro-4-methyl-2-oxo-2H-chromene-6-carboxylate start->product Acid Catalyst (e.g., H2SO4) Pechmann Condensation reagent β-Ketoester (e.g., Ethyl acetoacetate) reagent->product G start Methyl 2-fluoro-5-hydroxybenzoate step1 Protection of -OH start->step1 step2 Nitration step1->step2 step3 Reduction of -NO2 step2->step3 step4 Deprotection of -OH step3->step4 step5 Acylation step4->step5 product Substituted Fluoro-quinoline step5->product Intramolecular Cyclization (e.g., Friedländer Annulation) G start Methyl 2-fluoro-5-hydroxybenzoate intermediate1 Diaryl Ether Intermediate start->intermediate1 Cu Catalyst, Base (Ullmann Condensation) reagent 2-Halobenzoic Acid Derivative reagent->intermediate1 intermediate2 Diaryl Ether Carboxylic Acid intermediate1->intermediate2 Hydrolysis product Substituted Fluoro-xanthone intermediate2->product Acid-catalyzed Cyclization

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-fluoro-5-hydroxybenzoate with Boronic Acids

Introduction The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organohalide or pseudohalide and an organoboron compound, typically a boronic acid, has profound implications in the pharmaceutical industry for the construction of complex biaryl structures, which are common motifs in drug candidates.[2] Methyl 2-fluoro-5-hydroxybenzoate is a versatile building block, possessing three key functional groups that can be strategically manipulated: a methyl ester, a fluoro group, and a hydroxyl group. The presence of both a C-F and a C-OH bond on the aromatic ring presents a significant challenge in chemoselectivity during cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the selective Suzuki-Miyaura coupling of methyl 2-fluoro-5-hydroxybenzoate with various boronic acids. We will explore strategies for selective activation of either the C-F or the C-OH bond, as well as conditions for a potential double coupling.

Understanding the Chemoselectivity Challenge

The primary challenge in the Suzuki-Miyaura coupling of methyl 2-fluoro-5-hydroxybenzoate lies in the differential reactivity of the C-F and C-OH bonds. Generally, the order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[1] Aryl fluorides are notoriously unreactive due to the high strength of the C-F bond. Conversely, the phenolic hydroxyl group is also generally unreactive in its native state but can be activated by conversion to a better leaving group, such as a triflate (OTf), nonaflate (ONf), or tosylate (OTs). Alternatively, recent advancements have enabled the direct coupling of phenols using specialized nickel-based catalytic systems.[3]

The electronic nature of the substituents on the aromatic ring also plays a crucial role. The fluorine atom and the methyl ester are electron-withdrawing groups, which can increase the reactivity of the C-F bond towards oxidative addition to the palladium or nickel catalyst. The hydroxyl group is an electron-donating group, which can influence the reactivity of the adjacent C-F bond and the overall electron density of the aromatic ring.

This guide will present three distinct strategies to address this chemoselectivity challenge:

  • Protocol 1: Selective Coupling at the C-OH Position via In Situ Activation. This approach involves the conversion of the hydroxyl group into a more reactive species, such as a fluorosulfate, followed by a palladium-catalyzed coupling.

  • Protocol 2: Selective Coupling at the C-F Position. This strategy focuses on utilizing a nickel-based catalyst system known to facilitate the activation of the inert C-F bond.

  • Protocol 3: Double Coupling at Both C-F and C-OH Positions. This protocol will explore more forcing reaction conditions to achieve arylation at both sites.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-OH Position via In Situ Fluorosulfate Formation

This protocol is based on the in situ activation of the phenolic hydroxyl group to a fluorosulfate, which is a highly effective leaving group in palladium-catalyzed cross-coupling reactions.[4] This method offers the advantage of avoiding the isolation of the often-unstable intermediate.

Reaction Scheme:

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • Sulfuryl fluoride (SO₂F₂) (1.1 - 1.5 equivalents, as a solution in a suitable solvent or introduced as a gas)

  • Anhydrous 1,4-Dioxane or Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add methyl 2-fluoro-5-hydroxybenzoate (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Carefully add sulfuryl fluoride (1.1 mmol). Caution: SO₂F₂ is a toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • Seal the Schlenk flask and heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired methyl 2-fluoro-5-(aryl)benzoate.

Causality Behind Experimental Choices:

  • In Situ Activation: The use of sulfuryl fluoride (SO₂F₂) allows for the direct conversion of the phenol to a highly reactive fluorosulfate leaving group in the reaction vessel, improving step economy.[4]

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium precursor. SPhos is a bulky and electron-rich phosphine ligand that is known to promote the coupling of challenging substrates, including those with C-O based leaving groups.

  • Base: Cesium carbonate is a strong inorganic base that is effective in Suzuki-Miyaura couplings and is compatible with the in situ activation step.

  • Solvent: Anhydrous aprotic solvents like 1,4-dioxane or toluene are suitable for this reaction.

Protocol 2: Selective Suzuki-Miyaura Coupling at the C-F Position

This protocol leverages a nickel-based catalytic system, which has been shown to be effective for the cross-coupling of unactivated aryl fluorides.[3][5] The choice of ligand is critical for the successful activation of the C-F bond.

Reaction Scheme:

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate

  • Arylboronic acid (1.5 equivalents)

  • Nickel(II) chloride (NiCl₂) (5-10 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10-20 mol%) or Tricyclohexylphosphine (PCy₃) (10-20 mol%)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add nickel(II) chloride (0.05 mmol, 5 mol%) and the phosphine ligand (0.1 mmol, 10 mol%) to a dry Schlenk flask.

  • Add anhydrous DMF (3 mL) and stir the mixture at room temperature for 15-20 minutes to form the catalyst complex.

  • To this mixture, add methyl 2-fluoro-5-hydroxybenzoate (1.0 mmol), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).

  • Seal the Schlenk flask and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-48 hours for completion.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired methyl 5-hydroxy-2-(aryl)benzoate.

Causality Behind Experimental Choices:

  • Nickel Catalyst: Nickel catalysts are known to be more effective than palladium for the activation of the strong C-F bond, particularly in electron-deficient aryl fluorides.[3][5]

  • Ligand: Electron-rich and bulky phosphine ligands like dppf or PCy₃ are crucial for stabilizing the nickel(0) active species and promoting the oxidative addition into the C-F bond.

  • Base: A strong base like potassium phosphate is required to facilitate the transmetalation step of the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMF can be effective in nickel-catalyzed cross-coupling reactions, although toluene can also be used.

Protocol 3: Double Suzuki-Miyaura Coupling at Both C-F and C-OH Positions

Achieving a double coupling requires more forcing conditions to activate both the C-F bond and the C-OH bond (after in situ activation). This protocol combines elements from the previous two, employing a robust catalytic system and higher temperatures.

Reaction Scheme:

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Nickel(II) chloride (NiCl₂) (10 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (15 mol%)

  • Potassium phosphate (K₃PO₄) (4 equivalents)

  • Tosyl fluoride (TsF) (1.2 equivalents)

  • Anhydrous 1,4-Dioxane or N,N-Dimethylacetamide (DMAc)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • To a dry microwave vial or a sealed pressure tube under an inert atmosphere, add methyl 2-fluoro-5-hydroxybenzoate (1.0 mmol), the arylboronic acid (2.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), nickel(II) chloride (0.1 mmol, 10 mol%), RuPhos (0.15 mmol, 15 mol%), and potassium phosphate (4.0 mmol).

  • Add anhydrous 1,4-dioxane or DMAc (5 mL).

  • Add tosyl fluoride (1.2 mmol).

  • Seal the vessel and heat the reaction mixture to 120-150 °C. Microwave irradiation can also be employed to shorten the reaction time.

  • Monitor the reaction progress by LC-MS. The reaction may take 24-72 hours.

  • After cooling to room temperature, work up the reaction as described in Protocol 2.

  • Purify the crude product by flash column chromatography to isolate the desired methyl 2,5-di(aryl)benzoate.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The combination of palladium and nickel catalysts may provide a synergistic effect, with palladium being more effective for the activated C-O coupling and nickel for the C-F activation.

  • Robust Ligand: RuPhos is a highly active and versatile ligand known to promote challenging cross-coupling reactions.

  • Activator for C-OH: Tosyl fluoride is used to activate the hydroxyl group for coupling.[3]

  • Forcing Conditions: Higher temperatures and a higher excess of the boronic acid are necessary to drive the reaction to completion at both reactive sites.

Data Presentation

Table 1: Summary of Reaction Conditions for Selective and Double Suzuki-Miyaura Coupling

ProtocolTarget SiteCatalyst SystemLigandBaseActivatorSolventTemperature (°C)
1C-OHPd(OAc)₂SPhosCs₂CO₃SO₂F₂1,4-Dioxane80-100
2C-FNiCl₂dppf or PCy₃K₃PO₄NoneDMF100-120
3C-OH & C-FPd(OAc)₂ / NiCl₂RuPhosK₃PO₄TsF1,4-Dioxane/DMAc120-150

Visualization of Key Concepts

Diagram 1: Chemoselective Coupling Pathways

G cluster_0 Methyl 2-fluoro-5-hydroxybenzoate cluster_1 Protocol 1: C-OH Coupling cluster_2 Protocol 2: C-F Coupling A Methyl 2-fluoro-5-hydroxybenzoate B In situ activation of -OH (e.g., with SO₂F₂) A->B Selective Activation E Ni-catalyzed Suzuki-Miyaura Coupling A->E Selective Activation C Pd-catalyzed Suzuki-Miyaura Coupling B->C D Methyl 2-fluoro-5-(aryl)benzoate C->D Product F Methyl 5-hydroxy-2-(aryl)benzoate E->F Product

Caption: Chemoselective Suzuki-Miyaura coupling strategies.

Diagram 2: Experimental Workflow

G start Start reagents Combine Reactants: - Methyl 2-fluoro-5-hydroxybenzoate - Arylboronic Acid - Catalyst & Ligand - Base & Activator (if any) start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert reaction Heat Reaction Mixture (Monitor by TLC/LC-MS) inert->reaction workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine reaction->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Characterize Product (NMR, MS) purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of methyl 2-fluoro-5-hydroxybenzoate presents a fascinating chemoselectivity challenge that can be addressed through careful selection of reaction conditions. By employing either palladium-catalyzed coupling of an in situ activated hydroxyl group or a nickel-catalyzed coupling of the aryl fluoride, researchers can selectively synthesize different biaryl derivatives. Furthermore, by using a combination of catalysts and more forcing conditions, a double coupling to functionalize both positions is also feasible. The protocols and insights provided in this application note offer a solid foundation for drug development professionals and synthetic chemists to harness the full potential of this versatile building block in their research endeavors.

References

  • Ningbo Inno Pharmchem Co., Ltd. Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid.
  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • CONICET. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. Available at: [Link]

  • YouTube. Suzuki Coupling Mechanism. Available at: [Link]

  • Wikipedia. Borylation. Available at: [Link]

  • MDPI. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. Available at: [Link]

  • ACS Publications. Nickel- and Palladium-Catalyzed Coupling of Aryl Fluorosulfonates with Aryl Boronic Acids Enabled by Sulfuryl Fluoride. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed, Ligand-Free Suzuki Reaction in Water Using Aryl Fluorosulfates. Available at: [Link]

  • DASH (Harvard). Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. Available at: [Link]

  • ACS Publications. Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Available at: [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Available at: [Link]

  • NIH. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • ResearchGate. Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents. Available at: [Link]

  • ResearchGate. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Available at: [Link]

  • ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • MDPI. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Available at: [Link]

  • NIH. Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Available at: [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available at: [Link]

  • ResearchGate. Nickel-Catalyzed Suzuki-Miyaura Reaction of Aryl Fluorides. Available at: [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]

  • RSC Publishing. 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. Available at: [Link]

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Application

Application Note &amp; Protocol: Base-Catalyzed Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate

Introduction 2-Fluoro-5-hydroxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of various pharmaceuticals, including antiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-5-hydroxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. Its derivatives are integral to the synthesis of various pharmaceuticals, including antiviral agents and molecules with antiproliferative activity against cancer cells.[1] The strategic placement of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. A common and efficient route to obtaining this key intermediate is through the hydrolysis of its corresponding methyl ester, Methyl 2-fluoro-5-hydroxybenzoate.

This application note provides a comprehensive, field-proven protocol for the base-catalyzed hydrolysis (saponification) of Methyl 2-fluoro-5-hydroxybenzoate. We will delve into the mechanistic underpinnings of this reaction, offer a detailed step-by-step procedure, and discuss critical parameters that ensure a high yield and purity of the final product, 2-fluoro-5-hydroxybenzoic acid.

Reaction Principle and Mechanism

The hydrolysis of an ester in the presence of a base, also known as saponification, is a fundamental and widely employed transformation in organic synthesis.[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.

In the case of Methyl 2-fluoro-5-hydroxybenzoate, the hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group, to yield the carboxylate salt. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the strong base, forming a resonance-stabilized carboxylate anion.[3] An acidic workup is then necessary to protonate the carboxylate and the phenoxide to yield the desired 2-fluoro-5-hydroxybenzoic acid.[4]

Given the presence of an acidic phenolic hydroxyl group in the starting material, a sufficient excess of the base is crucial. At least two equivalents of the base are required: one to deprotonate the phenol and another to hydrolyze the ester. In practice, using a slight excess (e.g., 3 equivalents) ensures the reaction goes to completion.[5][6] Lithium hydroxide (LiOH) is often a preferred base for such transformations as it can be effective for hydrolyzing even sterically hindered esters and can sometimes offer selectivity advantages.[7][8]

Experimental Protocol

This protocol is adapted from a well-established synthetic procedure and has been optimized for both yield and purity.[5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Grade
Methyl 2-fluoro-5-hydroxybenzoate170.14≥98%
Lithium hydroxide monohydrate (LiOH·H₂O)41.96Reagent Grade
Tetrahydrofuran (THF)72.11Anhydrous
Deionized Water (H₂O)18.02
Hydrochloric Acid (HCl)36.461.5 N aq. solution
Ethyl Acetate (EtOAc)88.11Reagent Grade
Anhydrous Sodium Sulfate (Na₂SO₄)142.04Reagent Grade
Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

Detailed Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a 3:1 (v/v) mixture of tetrahydrofuran (THF) and deionized water.[5]

  • Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.) at room temperature.[5]

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 16 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, remove the THF from the reaction mixture using a rotary evaporator under reduced pressure.[5]

  • Aqueous Workup: Dilute the remaining aqueous residue with cold deionized water.[5]

  • Acidification: Carefully adjust the pH of the aqueous solution to approximately 3 by the slow addition of 1.5 N aqueous HCl.[5] The product, 2-fluoro-5-hydroxybenzoic acid, will precipitate out of the solution as an off-white solid.

  • Extraction: Extract the aqueous phase with ethyl acetate (EtOAc) three times.[5]

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

  • Isolation of Product: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield 2-fluoro-5-hydroxybenzoic acid as an off-white solid.[5] A typical yield for this procedure is around 91%.[5]

Quantitative Data Summary

The following table provides an example of the quantities used for a reaction starting with 30.0 g of Methyl 2-fluoro-5-hydroxybenzoate.[5]

ReagentAmountMoles (mmol)Equivalents
Methyl 2-fluoro-5-hydroxybenzoate30.0 g176.471.0
Lithium hydroxide monohydrate22.2 g529.413.0
THF/H₂O (3:1 v/v)350 mL--
Ethyl Acetate (for extraction)3 x 250 mL--
Brine (for washing)150 mL--

Experimental Workflow Diagram

Ester_Hydrolysis_Workflow cluster_0 Reaction cluster_1 Workup & Isolation A Dissolve Methyl 2-fluoro-5-hydroxybenzoate in THF/H2O B Add LiOH·H2O A->B C Stir at Room Temperature (16 hours) B->C D Remove THF (Rotary Evaporation) C->D Reaction Completion E Dilute with Cold Water D->E F Acidify to pH ~3 with 1.5 N HCl E->F G Extract with Ethyl Acetate (3x) F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Filter and Concentrate I->J K 2-fluoro-5-hydroxybenzoic acid (Off-white solid) J->K

Caption: Workflow for the hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate.

Trustworthiness and Self-Validation

To ensure the successful synthesis and purity of the final product, the following validation steps are recommended:

  • Reaction Monitoring: As mentioned, TLC is a crucial tool to monitor the disappearance of the starting material. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be determined to achieve good separation between the starting ester and the product acid.

  • pH Measurement: Accurate control of the pH during the acidification step is critical. Over-acidification should be avoided, while insufficient acidification will result in a lower yield as the product will remain in its carboxylate salt form in the aqueous layer.

  • Product Characterization: The identity and purity of the isolated 2-fluoro-5-hydroxybenzoic acid should be confirmed by analytical techniques such as:

    • Melting Point: Compare the observed melting point with the literature value.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[5]

Conclusion

This application note provides a robust and reliable protocol for the base-catalyzed hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate. By carefully following the outlined steps and paying attention to the critical parameters discussed, researchers can confidently synthesize 2-fluoro-5-hydroxybenzoic acid in high yield and purity. This foundational procedure enables access to a key building block for the development of novel pharmaceuticals and advanced materials.

References

  • Bartlett, S. (2021, February 9). Saponification of methyl benzoate [Video]. YouTube. Retrieved from [Link]

  • Real Chemistry. (2022, March 11). Base hydrolysis of esters [Video]. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Hydrolysis of Methyl Salicilate Fin. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, June 29). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Retrieved from [Link]

  • Reddit. (2020, June 30). Isomerization during hydrolysis of a methyl ester. r/Chempros. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Wordpress. Retrieved from [Link]

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Method

Application Note &amp; Protocols: Strategic Derivatization of the Phenolic Hydroxyl Group in Methyl 2-fluoro-5-hydroxybenzoate

Abstract Methyl 2-fluoro-5-hydroxybenzoate is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of fluoroquinolone antibiotics and other novel bioactive molecules...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-fluoro-5-hydroxybenzoate is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of fluoroquinolone antibiotics and other novel bioactive molecules.[1] The strategic modification of its phenolic hydroxyl group is a critical step in the development of new chemical entities, enabling the modulation of physicochemical properties, biological activity, and metabolic stability. This guide provides a comprehensive overview of the key considerations and detailed protocols for the derivatization of the phenolic hydroxyl group in Methyl 2-fluoro-5-hydroxybenzoate, focusing on etherification, esterification, and strategic protection.

Introduction: The Significance of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in Methyl 2-fluoro-5-hydroxybenzoate is a locus of reactivity, offering a versatile handle for molecular elaboration. However, its reactivity is nuanced by the electronic landscape of the benzene ring. The presence of an electron-withdrawing fluorine atom ortho to the ester group and para to the hydroxyl group, along with the meta-directing ester, influences the acidity of the phenol and the nucleophilicity of the corresponding phenoxide. Understanding these electronic effects is paramount for selecting the appropriate derivatization strategy and reaction conditions to achieve the desired chemical transformation with high selectivity and yield.

Key Molecular Features Influencing Reactivity:

  • Fluorine Atom (ortho to ester, para to hydroxyl): The high electronegativity of fluorine enhances the acidity of the phenolic proton through inductive electron withdrawal, facilitating its deprotonation to form a more stable phenoxide ion.

  • Methyl Ester Group (meta to hydroxyl): As an electron-withdrawing group, the ester further contributes to the increased acidity of the phenolic hydroxyl.

  • Steric Hindrance: The substitution pattern on the aromatic ring presents minimal steric hindrance around the phenolic hydroxyl, generally allowing for good accessibility by various reagents.

Strategic Derivatization Pathways

The choice of derivatization strategy is dictated by the desired final product and the overall synthetic scheme. The three primary pathways for modifying the phenolic hydroxyl group are etherification, esterification, and the application of protecting groups.

Derivatization_Pathways Methyl 2-fluoro-5-hydroxybenzoate Methyl 2-fluoro-5-hydroxybenzoate Etherification Etherification Methyl 2-fluoro-5-hydroxybenzoate->Etherification  Formation of C-O-C bond Esterification Esterification Methyl 2-fluoro-5-hydroxybenzoate->Esterification  Formation of C-O-C=O bond Protection Protection Methyl 2-fluoro-5-hydroxybenzoate->Protection  Temporary modification

Caption: Primary derivatization strategies for the phenolic hydroxyl group.

Etherification Protocols: Building Stable Linkages

Ether linkages are generally stable to a wide range of chemical conditions, making them ideal for introducing permanent modifications to the core structure. The Williamson ether synthesis and the Mitsunobu reaction are two powerful methods for the O-alkylation of phenols.

Williamson Ether Synthesis: A Classic and Robust Method

The Williamson ether synthesis is a reliable S_N2 reaction involving a phenoxide nucleophile and an alkyl halide.[2][3] The increased acidity of the phenolic proton in Methyl 2-fluoro-5-hydroxybenzoate facilitates the formation of the requisite phenoxide under relatively mild basic conditions.

Causality of Experimental Choices:

  • Base Selection: A moderately strong base such as potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol without promoting unwanted side reactions like ester hydrolysis. Stronger bases like sodium hydride (NaH) can be used for less reactive alkyl halides but require anhydrous conditions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is ideal as it solvates the cation of the base, leaving a "naked" and highly reactive phenoxide anion, while not interfering with the S_N2 reaction.

  • Alkyl Halide: Primary alkyl halides are preferred to minimize competing E2 elimination reactions.[2][3] Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

Detailed Protocol: Synthesis of Methyl 2-fluoro-5-(benzyloxy)benzoate

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 2-fluoro-5-hydroxybenzoate170.1410.01.0
Benzyl bromide171.0411.01.1
Potassium carbonate (K₂CO₃), anhydrous138.2115.01.5
N,N-Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 2-fluoro-5-hydroxybenzoate (1.70 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Add 20 mL of anhydrous DMF to the flask.

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide.

  • Add benzyl bromide (1.31 mL, 11.0 mmol) to the reaction mixture dropwise via a syringe.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 2-fluoro-5-(benzyloxy)benzoate.

Mitsunobu Reaction: Mild Conditions for Diverse Alkyl Groups

The Mitsunobu reaction is an effective method for forming ethers under mild, neutral conditions, particularly useful for secondary alcohols where the Williamson synthesis might lead to elimination.[4][5] It involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Causality of Experimental Choices:

  • Reagents: The combination of PPh₃ and DEAD (or a safer alternative like DIAD) forms a key intermediate that activates the phenolic hydroxyl group.[4]

  • Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for the Mitsunobu reaction due to its ability to dissolve the reactants and its relative inertness.

  • Temperature: The reaction is typically initiated at 0 °C to control the exothermic formation of the initial adduct and then allowed to warm to room temperature.

Detailed Protocol: O-Alkylation with a Secondary Alcohol

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 2-fluoro-5-hydroxybenzoate170.145.01.0
Isopropanol60.107.51.5
Triphenylphosphine (PPh₃)262.297.51.5
Diisopropyl azodicarboxylate (DIAD)202.217.51.5
Anhydrous Tetrahydrofuran (THF)-25 mL-

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Methyl 2-fluoro-5-hydroxybenzoate (0.85 g, 5.0 mmol), isopropanol (0.57 mL, 7.5 mmol), and triphenylphosphine (1.97 g, 7.5 mmol) in 25 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD (1.48 mL, 7.5 mmol) dropwise to the stirred solution over 15 minutes. An exothermic reaction and a color change are typically observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired ether product from triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

Esterification: Introducing Labile Functionality

Esterification of the phenolic hydroxyl group can introduce functionalities that can be later cleaved under specific conditions (e.g., hydrolysis). This is particularly useful in prodrug strategies or for temporary modification of the molecule's properties.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides or anhydrides are highly reactive and are often used for efficient esterification.

  • Base: A non-nucleophilic base like triethylamine (Et₃N) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction. 4-Dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.[6]

Detailed Protocol: Synthesis of Methyl 2-fluoro-5-(acetoxy)benzoate

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 2-fluoro-5-hydroxybenzoate170.1410.01.0
Acetyl chloride78.5012.01.2
Triethylamine (Et₃N)101.1915.01.5
Dichloromethane (DCM)-30 mL-

Procedure:

  • Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.70 g, 10.0 mmol) in 30 mL of anhydrous DCM in a round-bottom flask equipped with a stir bar and an addition funnel.

  • Add triethylamine (2.10 mL, 15.0 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetyl chloride (0.85 mL, 12.0 mmol) dropwise via the addition funnel over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Separate the organic layer, and wash successively with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the title compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Strategic Use of Protecting Groups

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the phenolic hydroxyl group to prevent it from interfering with reactions at other sites of the molecule. Silyl ethers are a common and versatile choice for protecting phenols.[7]

Protection_Deprotection cluster_0 Protection cluster_1 Deprotection Phenol Phenolic -OH Silyl_Ether Protected -OSiR3 Phenol->Silyl_Ether R3SiCl, Base Phenol_Regen Regenerated -OH Silyl_Ether->Phenol_Regen F- source (e.g., TBAF)

Caption: Workflow for the protection and deprotection of a phenolic hydroxyl group.

Causality of Experimental Choices:

  • Silylating Agent: The choice of silylating agent (e.g., TMSCl, TBDMSCl, TIPSCl) determines the stability of the resulting silyl ether. Tert-butyldimethylsilyl (TBDMS) ethers offer a good balance of stability and ease of cleavage.

  • Base: Imidazole is a common base for silylation as it catalyzes the reaction and neutralizes the generated HCl.

  • Deprotection: Silyl ethers are readily cleaved by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the Si-F bond.[7]

Detailed Protocol: TBDMS Protection of the Phenolic Hydroxyl

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Methyl 2-fluoro-5-hydroxybenzoate170.145.01.0
tert-Butyldimethylsilyl chloride (TBDMSCl)150.736.01.2
Imidazole68.0812.52.5
Anhydrous DMF-15 mL-

Procedure:

  • To a solution of Methyl 2-fluoro-5-hydroxybenzoate (0.85 g, 5.0 mmol) in 15 mL of anhydrous DMF, add imidazole (0.85 g, 12.5 mmol).

  • Stir the solution at room temperature until all the imidazole has dissolved.

  • Add TBDMSCl (0.90 g, 6.0 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the TBDMS-protected product.

Conclusion

The derivatization of the phenolic hydroxyl group of Methyl 2-fluoro-5-hydroxybenzoate is a fundamental step in the synthesis of a wide array of functional molecules. A thorough understanding of the substrate's electronic properties and the mechanisms of key reactions such as the Williamson ether synthesis, Mitsunobu reaction, and esterification is essential for the rational design and successful execution of synthetic routes. The protocols detailed herein provide a robust starting point for researchers in drug development and materials science to explore the chemical space accessible from this versatile intermediate.

References

  • Vertex AI Search, Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF - ResearchGate.
  • Vertex AI Search, 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis - ChemicalBook.
  • Vertex AI Search, Methyl 2-fluoro-5-hydroxy-4-methylbenzoate - MySkinRecipes.
  • Vertex AI Search, The Williamson Ether Synthesis - Master Organic Chemistry.
  • Vertex AI Search, Williamson Ether Synthesis reaction - BYJU'S.
  • Vertex AI Search, Mitsunobu Reaction.
  • Vertex AI Search, Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH.
  • Vertex AI Search, Benzoic Acid Esters, Benzoates - Organic Chemistry Portal.
  • Vertex AI Search, Protecting Groups For Alcohols - Master Organic Chemistry.

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Application

Application Note: Methyl 2-fluoro-5-hydroxybenzoate in Nav1.7-Targeted Analgesic Design

This guide outlines the technical application of Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1) , a critical pharmacophore building block used in the synthesis of next-generation non-opioid analgesics, specificall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1) , a critical pharmacophore building block used in the synthesis of next-generation non-opioid analgesics, specifically Voltage-Gated Sodium Channel (Nav1.7) Inhibitors .

Executive Summary & Scientific Rationale

The search for non-addictive pain management has centered on Nav1.7 (SCN9A) , a sodium channel preferentially expressed in nociceptors. Methyl 2-fluoro-5-hydroxybenzoate serves as a linchpin intermediate in synthesizing biaryl acyl-sulfonamide inhibitors.

Its structural value is threefold:

  • The C5-Hydroxyl Handle: Allows for S_NAr or Chan-Lam coupling to build the "biaryl ether" tail, a critical motif for hydrophobic pocket occupation in the Nav1.7 voltage-sensing domain.

  • The C1-Ester Functionality: Acts as a masked acyl-sulfonamide precursor. Post-modification, this moiety forms the acidic warhead required for electrostatic interaction with the channel's selectivity filter.

  • The C2-Fluorine Substituent: Provides metabolic stability (blocking Phase I oxidation) and induces a dipole effect that locks the bioactive conformation of the benzamide core.

Chemical Specifications & Quality Control (QC) Protocol

Before initiating synthesis, the starting material must be validated to ensure downstream coupling efficiency.

Table 1: Critical Material Specifications
ParameterSpecificationRationale
Compound Name Methyl 2-fluoro-5-hydroxybenzoateCore Scaffold
CAS Number 1084801-91-1Unique Identifier
Molecular Formula C₈H₇FO₃ (MW: 170.14 g/mol )Stoichiometry calc.
Purity (HPLC) > 98.0% (Area %)Impurities compete in S_NAr coupling
¹H-NMR Identity Consistent with structureVerify C5-OH proton integration
Water Content < 0.5% (Karl Fischer)Critical for anhydrous coupling steps
Protocol A: Pre-Synthesis QC Validation

Objective: Confirm purity and absence of regioisomers (e.g., 4-hydroxy isomer) which are common byproducts.

  • Sample Prep: Dissolve 5 mg of Methyl 2-fluoro-5-hydroxybenzoate in 600 µL DMSO-d6.

  • Acquisition: Run ¹H-NMR (400 MHz minimum).

  • Diagnostic Signals:

    • δ 3.82 ppm (s, 3H): Methyl ester singlet.

    • δ 9.80 ppm (s, 1H): Phenolic -OH (Exchangeable).

    • Aromatic Region: Look for the specific splitting pattern of the 1,2,5-trisubstituted benzene ring (dd, d, m) to rule out 1,2,4-isomers.

  • Acceptance Criteria: No extraneous peaks >1% integral value in the aromatic region.

Application Protocol: Synthesis of Nav1.7 Inhibitor Core

This workflow describes the conversion of Methyl 2-fluoro-5-hydroxybenzoate into a bioactive Biaryl Acyl-Sulfonamide analgesic candidate.

Workflow Visualization

SynthesisWorkflow Start Methyl 2-fluoro-5-hydroxybenzoate (Scaffold) Step1 Step 1: S_NAr Coupling (Ether Formation) Start->Step1 + Heteroaryl Chloride + K2CO3 Inter1 Biaryl Ether Ester Intermediate Step1->Inter1 Step2 Step 2: Ester Hydrolysis (LiOH/THF) Inter1->Step2 Acid Biaryl Carboxylic Acid Step2->Acid Step3 Step 3: Sulfonamide Coupling (EDC/DMAP) Acid->Step3 + R-SO2NH2 Final Nav1.7 Inhibitor (Acyl-Sulfonamide) Step3->Final

Figure 1: Synthetic route utilizing Methyl 2-fluoro-5-hydroxybenzoate to construct the Nav1.7 pharmacophore.

Detailed Methodology
Step 1: Construction of the Biaryl Ether Tail (S_NAr Reaction)

Context: The 5-hydroxy group is reacted with an electrophilic heterocycle (e.g., 5-chloropyridine derivative) to extend the molecule.

  • Reagents:

    • Methyl 2-fluoro-5-hydroxybenzoate (1.0 equiv)

    • Electrophile: 2-Chloro-5-(trifluoromethyl)pyridine (1.1 equiv)

    • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Solvent: DMF (Dimethylformamide), anhydrous.

  • Procedure:

    • Charge a reaction flask with the benzoate, electrophile, and K₂CO₃ under Nitrogen atmosphere.

    • Add DMF (concentration ~0.2 M).

    • Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS for disappearance of the phenol.

    • Workup: Cool to RT, dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Checkpoint: Isolate the Biaryl Ether Ester.

Step 2: Unmasking the Carboxylic Acid

Context: Hydrolysis of the methyl ester to prepare for the warhead installation.

  • Reagents:

    • Biaryl Ether Ester (from Step 1)

    • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[1]

    • Solvent: THF/Water (3:1 ratio).[1]

  • Procedure:

    • Dissolve the ester in THF/Water.[1]

    • Stir at Room Temperature for 16 hours.

    • Acidification: Remove THF in vacuo. Acidify the aqueous residue to pH ~3 using 1N HCl.

    • Isolation: Filter the precipitated solid (The Biaryl Carboxylic Acid). Dry in a vacuum oven at 50°C.

Step 3: Installation of the Acyl-Sulfonamide Warhead

Context: This is the critical step defining the analgesic activity. The carboxylic acid is coupled to a sulfonamide (e.g., Methanesulfonamide or Trifluoromethanesulfonamide).

  • Reagents:

    • Biaryl Carboxylic Acid (1.0 equiv)

    • Sulfonamide: R-SO₂NH₂ (1.2 equiv)

    • Coupling Agent: EDC·HCl (1.5 equiv) or HATU.

    • Catalyst: DMAP (4-Dimethylaminopyridine) (2.0 equiv).

    • Solvent: DCM (Dichloromethane).

  • Procedure:

    • Dissolve the carboxylic acid in DCM.

    • Add EDC·HCl and DMAP; stir for 15 minutes to activate the acid.

    • Add the Sulfonamide.

    • Stir at RT for 12–24 hours.

    • Purification: Wash with 1N HCl (to remove DMAP), then brine. Purify via Flash Chromatography (SiO₂).

  • Result: The final Biaryl Acyl-Sulfonamide (Nav1.7 Antagonist).

Mechanism of Action & Biological Context

Understanding why this intermediate is used requires visualizing the target interaction.

Nav17pathway Stimulus Pain Stimulus (Injury/Inflammation) Nav17 Nav1.7 Channel (Closed State) Stimulus->Nav17 Depolarization Nav17_Open Nav1.7 Channel (Open/Firing) Nav17->Nav17_Open Activation Inhibition Channel Blockade (Voltage Sensor Trapping) Nav17->Inhibition Stabilized Closed State Signal Nociceptive Signal Transmission Nav17_Open->Signal Drug Biaryl Acyl-Sulfonamide (Derived from M2F5HB) Drug->Nav17 Binds VSD4 Inhibition->Signal Blocks Analgesia Analgesia (Pain Relief) Inhibition->Analgesia

Figure 2: Pharmacological intervention of Nav1.7 signaling by the synthesized compound.

Mechanistic Insight: The 2-fluoro group (originating from the starting material) is crucial here. In the binding pocket of Nav1.7, the fluorine atom often engages in multipolar interactions with backbone amides of the protein, while the acyl-sulfonamide moiety (derived from the ester) mimics the transition state of the peptide bond, creating a high-affinity "voltage sensor trap" that prevents the channel from opening.

References

  • Biaryl acyl-sulfonamide compounds as sodium channel inhibitors. Source: US Patent 9,663,508 B2. Context: Primary source describing the use of Methyl 2-fluoro-5-hydroxybenzoate (CAS 1084801-91-1) in the synthesis of Nav1.7 inhibitors.[2][] URL:

  • Discovery of selective Nav1.7 inhibitors for the treatment of pain. Source:Journal of Medicinal Chemistry, 2016. (General context for Acyl-Sulfonamide pharmacophores). URL:[Link]

  • Methyl 2-fluoro-5-hydroxybenzoate Product Data. Source: ChemicalBook / PubChem. URL:[Link]

Sources

Method

Using "Methyl 2-fluoro-5-hydroxybenzoate" to introduce a 2-fluoro-5-hydroxyphenyl moiety

Part 1: Strategic Overview & Chemical Logic The "Dual-Handle" Advantage Methyl 2-fluoro-5-hydroxybenzoate is a high-value pharmacophore building block used to introduce the 2-fluoro-5-hydroxyphenyl moiety. This motif is...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Logic

The "Dual-Handle" Advantage

Methyl 2-fluoro-5-hydroxybenzoate is a high-value pharmacophore building block used to introduce the 2-fluoro-5-hydroxyphenyl moiety. This motif is frequently observed in kinase inhibitors, PARP inhibitors (e.g., Olaparib analogs), and fluorogenic sensors.

Its utility stems from two orthogonal reactive handles that allow for divergent synthesis:

  • The Phenolic Hydroxyl (C5-OH): A nucleophilic handle for ether formation (Williamson synthesis or Mitsunobu reaction).

  • The Methyl Ester (C1-COOMe): An electrophilic handle serving as a "masked" carboxylic acid, ready for hydrolysis and subsequent amide coupling or heterocycle formation.

The Fluorine Effect (Electronic Modulation)

The positioning of the fluorine atom at C2 is not merely structural; it profoundly alters the reactivity of the molecule via the inductive effect (-I):

  • Impact on Phenol (C5): The fluorine is para to the hydroxyl group. Its electron-withdrawing nature stabilizes the phenoxide anion, lowering the pKa of the phenol (approx. pKa ~8.5–9.0) compared to unsubstituted phenol (pKa ~10). This necessitates weaker bases for deprotonation but requires careful temperature control to prevent side reactions.[1]

  • Impact on Ester (C1): The fluorine is ortho to the ester. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to hydrolysis or nucleophilic attack. Caution: This also makes the ester more prone to unwanted hydrolysis during aggressive basic workups.

Part 2: Experimental Protocols

Protocol A: O-Alkylation (Ether Linkage Introduction)

Objective: To attach the 2-fluoro-5-hydroxyphenyl moiety to an alkyl or aryl scaffold via the C5 oxygen.

Rationale

Because the C2-fluorine increases the acidity of the C5-phenol, we utilize Cesium Carbonate (


)  in DMF . Cesium's larger cation radius disrupts the tight ion pair with the phenoxide, enhancing nucleophilicity (the "Cesium Effect") without requiring the harsh conditions of Sodium Hydride (NaH), which risks attacking the ester.
Materials
  • Substrate: Methyl 2-fluoro-5-hydroxybenzoate (1.0 equiv)[2]

  • Electrophile: Alkyl Halide (R-Br or R-I) (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) [0.2 M concentration]

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen. Add Methyl 2-fluoro-5-hydroxybenzoate and anhydrous DMF. Stir until dissolved.

  • Activation: Add

    
     in a single portion. The suspension may turn slightly yellow due to phenoxide formation. Stir at 25°C for 15 minutes .
    
  • Alkylation: Add the Alkyl Halide dropwise (if liquid) or portion-wise (if solid).

  • Reaction:

    • Primary Halides: Stir at RT for 2–4 hours .

    • Secondary/Hindered Halides: Heat to 50°C and monitor closely. Do not exceed 60°C to avoid ester hydrolysis or transesterification.

  • Quench & Workup:

    • Dilute the mixture with EtOAc (10 volumes).

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

QC Check: The product should show the disappearance of the broad phenolic -OH peak (~9.8 ppm) in


-NMR.
Protocol B: Scaffold Attachment via Ester (Amide Coupling)

Objective: To link the moiety to an amine-bearing scaffold via the C1 carbonyl.

Rationale

Direct amidation of the methyl ester is often sluggish. The standard, high-yield workflow involves Saponification (Hydrolysis) followed by HATU-mediated coupling .

Step 1: Controlled Hydrolysis (Saponification)
  • Reagents: LiOH (2.0 equiv), THF/Water (3:1).

  • Procedure:

    • Dissolve the ester (or the ether-substituted intermediate from Protocol A) in THF/Water.

    • Add LiOH.[2] Stir at RT for 1–2 hours . (Avoid reflux; the ortho-fluorine activates the ring, making it susceptible to nucleophilic aromatic substitution (

      
      ) by hydroxide at high temps).
      
    • Acidification: Carefully acidify to pH 3–4 using 1N HCl. Extract with EtOAc.[1][2][4]

    • Result: 2-fluoro-5-hydroxybenzoic acid (or derivative).[2][5]

Step 2: Amide Coupling
  • Reagents: Carboxylic Acid (1.0 equiv), Amine (R-

    
    , 1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF.
    
  • Procedure:

    • Dissolve the Acid and DIPEA in DMF. Stir for 5 mins.

    • Add HATU. Stir for 5 mins (Pre-activation).

    • Add the Amine. Stir at RT for 2–12 hours.

    • Workup: Standard aqueous workup.

Part 3: Visualization & Decision Logic

Synthesis Workflow Diagram

The following diagram illustrates the divergent pathways available for this building block.

G Start Methyl 2-fluoro- 5-hydroxybenzoate PhenolPath Path A: Phenol Functionalization (Ether Synthesis) Start->PhenolPath Cs2CO3, R-X EsterPath Path B: Ester Functionalization (Amide Coupling) Start->EsterPath Not Recommended (Chemoselectivity Issues) Alkylated Intermediate: Ether-Ester PhenolPath->Alkylated Hydrolysis Hydrolysis (LiOH) Alkylated->Hydrolysis FinalAmide Final Product: Ether-Amide Scaffold Hydrolysis->FinalAmide HATU, R-NH2 Warning Risk: Phenol Protection Required First EsterPath->Warning

Caption: Divergent synthesis workflow. Path A (Green) is the preferred route to avoid chemoselectivity issues associated with the unprotected phenol during amide coupling.

Physicochemical Property Table
PropertyValue / CharacteristicImplication for Synthesis
Molecular Weight 170.14 g/mol Standard stoichiometry calculations.
pKa (Phenol) ~8.8 (Est.)More acidic than phenol (9.95). Use milder bases (

,

).
C-F Bond Energy ~116 kcal/molMetabolically stable; resistant to standard reduction conditions.
Solubility DMSO, DMF, MeOH, EtOAcPoor water solubility. Use polar aprotic solvents for reactions.[1]
Stability Sensitive to strong base/heatAvoid refluxing in NaOH (risk of

displacing Fluorine).

Part 4: Troubleshooting & Critical Controls

  • Issue: Low Yield in Ether Synthesis.

    • Cause: Incomplete deprotonation or moisture.

    • Fix: Switch from

      
       to 
      
      
      
      . Ensure DMF is anhydrous (water < 50 ppm). Add activated molecular sieves (3Å).
  • Issue: "Missing" Fluorine in NMR.

    • Cause:

      
       reaction. If you used strong base (NaOMe) or high heat (>80°C), the methoxide/hydroxide may have displaced the fluorine atom.
      
    • Fix: Keep reaction temperature <60°C. Use sterically hindered bases if stronger basicity is needed.

  • Issue: Racemization of Chiral Partners.

    • Context: If coupling the acid to a chiral amine.

    • Fix: Use HATU/DIPEA at 0°C -> RT. Avoid EDC/DMAP, as DMAP can induce racemization in sensitive substrates.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

    • Context: Citations regarding the inductive effect of fluorine on pKa and metabolic stability.[6][7]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry. Link

    • Context: Statistical analysis supporting Amide Coupling and Ether Synthesis as top priority reactions in drug discovery.
  • PubChem Compound Summary. (2023). Methyl 2-fluoro-5-hydroxybenzoate.[2][8] National Library of Medicine. Link

    • Context: Physical properties and CAS verific
  • Finkelstein, H. (1910). Preparation of organic iodides from chlorides and bromides. Ber. Dtsch. Chem. Ges. Context: Foundational chemistry for enhancing alkylation efficiency (Finkelstein reaction logic applied to alkyl halides).

Sources

Application

Application Note &amp; Protocol: A Validated Synthesis of Methyl 2-fluoro-5-hydroxybenzoate Derivatives

Abstract: This document provides a comprehensive and technically detailed guide for the synthesis of methyl 2-fluoro-5-hydroxybenzoate, a pivotal structural motif in contemporary drug discovery. The protocol herein is de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive and technically detailed guide for the synthesis of methyl 2-fluoro-5-hydroxybenzoate, a pivotal structural motif in contemporary drug discovery. The protocol herein is designed for researchers, medicinal chemists, and process development scientists, offering a robust and reproducible synthetic sequence. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, provides critical in-process controls, and establishes a framework for the self-validation of the experimental outcome, ensuring the highest degree of scientific integrity.

Introduction: The Strategic Importance of 2-Fluoro-5-hydroxyphenolic Esters in Medicinal Chemistry

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy for optimizing drug-like properties. Methyl 2-fluoro-5-hydroxybenzoate is a particularly valuable building block as it combines the electronic effects of a fluorine atom with the hydrogen-bonding capabilities of a hydroxyl group, all within a synthetically versatile ester scaffold. The ortho-fluoro substitution can influence the acidity of the neighboring hydroxyl group and modulate the conformation of the molecule, which can be critical for achieving high-affinity interactions with biological targets. Consequently, this scaffold is a key intermediate in the synthesis of a variety of therapeutic agents, including inhibitors of kinases and other enzymes.[1]

A Robust Synthetic Pathway

The synthesis of methyl 2-fluoro-5-hydroxybenzoate is most reliably achieved through a three-step sequence commencing with the commercially available and relatively inexpensive 1-fluoro-4-methoxybenzene (4-fluoroanisole). This pathway is advantageous due to its logical progression, amenability to scale-up, and the crystalline nature of the intermediates, which often facilitates purification.

synthesis_pathway start 1-Fluoro-4-methoxybenzene step1 2-Fluoro-5-methoxyacetophenone start->step1 Friedel-Crafts Acylation step2 2-Fluoro-5-methoxybenzoic acid step1->step2 Haloform Reaction step3 Methyl 2-fluoro-5-methoxybenzoate step2->step3 Fischer Esterification product Methyl 2-fluoro-5-hydroxybenzoate step3->product Demethylation

Figure 1: Synthetic workflow for Methyl 2-fluoro-5-hydroxybenzoate.

Detailed Experimental Protocols

All procedures should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Friedel-Crafts Acylation of 1-Fluoro-4-methoxybenzene

This electrophilic aromatic substitution introduces an acetyl group onto the aromatic ring.[2] The reaction is highly exothermic and requires careful temperature control to minimize the formation of undesired isomers.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesNotes
1-Fluoro-4-methoxybenzene126.1325.0 g0.198 molStarting material
Acetyl chloride78.5015.5 mL (17.1 g)0.218 molAcylating agent
Anhydrous Aluminum Chloride (AlCl₃)133.3431.7 g0.237 molLewis acid catalyst
Dichloromethane (DCM), anhydrous84.93300 mL-Solvent

Procedure:

  • Reaction Setup: A 1 L three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. The flask is charged with anhydrous aluminum chloride (31.7 g) and anhydrous dichloromethane (200 mL).

  • Addition of Reactants: The resulting slurry is cooled to 0 °C in an ice-water bath. A solution of 1-fluoro-4-methoxybenzene (25.0 g) and acetyl chloride (15.5 mL) in anhydrous dichloromethane (100 mL) is added dropwise from the dropping funnel over a period of 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Progression: Upon completion of the addition, the reaction mixture is stirred at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) (20% ethyl acetate in hexanes).

  • Work-up: The reaction is quenched by carefully pouring the mixture onto 500 g of crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water (150 mL), saturated aqueous sodium bicarbonate solution (150 mL), and brine (150 mL). The organic phase is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 2-fluoro-5-methoxyacetophenone as a solid, which can be used in the next step without further purification.

Step 2: Haloform Reaction to Synthesize 2-Fluoro-5-methoxybenzoic Acid

The haloform reaction converts the methyl ketone intermediate into a carboxylic acid.[4][5] This is a classic transformation that proceeds via enolate formation and subsequent halogenation.[6]

Materials:

Reagent/SolventQuantityNotes
2-Fluoro-5-methoxyacetophenone(from previous step)Crude product
Sodium hypochlorite (bleach, ~12% aq.)500 mLOxidizing and halogenating agent
5 M Sodium hydroxide (aq.)100 mLBase
Acetone50 mLTo quench excess hypochlorite
6 M Hydrochloric acid (aq.)As neededFor acidification

Procedure:

  • Reaction Setup: The crude 2-fluoro-5-methoxyacetophenone is dissolved in a suitable water-miscible solvent like dioxane or THF (300 mL) in a 2 L flask.

  • Reaction: The solution is cooled in an ice bath, and the sodium hypochlorite solution and 5 M sodium hydroxide are added sequentially. The mixture is stirred vigorously and allowed to warm to room temperature, then heated to 40-50 °C for 2 hours.

  • Quenching and Isolation: The reaction is cooled to room temperature, and excess sodium hypochlorite is quenched by the careful addition of acetone until a negative test with starch-iodide paper is obtained. The mixture is then acidified to pH 2 with 6 M hydrochloric acid, resulting in the precipitation of the carboxylic acid.

  • Purification: The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 2-fluoro-5-methoxybenzoic acid.

Step 3: Fischer Esterification to Obtain Methyl 2-fluoro-5-methoxybenzoate

Fischer esterification is an acid-catalyzed equilibrium reaction.[7][8] Using a large excess of methanol as the solvent drives the equilibrium towards the product.[9][10]

Materials:

Reagent/SolventQuantityNotes
2-Fluoro-5-methoxybenzoic acid(from previous step)Dried solid
Methanol, anhydrous400 mLReagent and solvent
Sulfuric acid, concentrated5 mLCatalyst
Saturated sodium bicarbonate (aq.)As neededFor neutralization
Ethyl acetate300 mLExtraction solvent

Procedure:

  • Reaction Setup: The 2-fluoro-5-methoxybenzoic acid is suspended in anhydrous methanol (400 mL) in a 1 L round-bottomed flask.

  • Catalysis: The mixture is cooled in an ice bath, and concentrated sulfuric acid (5 mL) is added slowly.

  • Reflux: The reaction mixture is heated to reflux for 6-8 hours, with reaction progress monitored by TLC.

  • Work-up: The methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate (300 mL) and washed with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 2-fluoro-5-methoxybenzoate.

Step 4: Demethylation to Yield Methyl 2-fluoro-5-hydroxybenzoate

The cleavage of the aryl methyl ether is effectively achieved using boron tribromide (BBr₃), a powerful Lewis acid.[11][12] This reaction must be conducted under strictly anhydrous conditions.[13][14]

Materials:

Reagent/SolventQuantityNotes
Methyl 2-fluoro-5-methoxybenzoate(from previous step)Purified ester
Dichloromethane (DCM), anhydrous250 mLSolvent
Boron tribromide (1.0 M in DCM)1.2 equivalentsDemethylating agent
MethanolAs neededTo quench excess BBr₃

Procedure:

  • Reaction Setup: A flame-dried 500 mL flask is charged with methyl 2-fluoro-5-methoxybenzoate dissolved in anhydrous dichloromethane (250 mL) under a nitrogen atmosphere.

  • Reagent Addition: The solution is cooled to -78 °C in a dry ice/acetone bath. Boron tribromide solution (1.2 equivalents) is added dropwise over 30 minutes.

  • Reaction: The reaction is stirred at -78 °C for 1 hour and then allowed to gradually warm to room temperature over 3 hours.

  • Quenching and Isolation: The reaction is cooled to 0 °C and quenched by the slow, dropwise addition of methanol. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel (gradient elution with ethyl acetate in hexanes) to afford methyl 2-fluoro-5-hydroxybenzoate as a pure solid.

Trustworthiness and Protocol Validation

The integrity of this protocol relies on rigorous in-process and final product analysis.

  • Chromatographic Monitoring: TLC is indispensable for tracking the consumption of starting materials and the formation of products at each stage. Visualization under UV light and with appropriate stains (e.g., potassium permanganate) is recommended.

  • Spectroscopic Confirmation: The identity and purity of the final product and key intermediates must be unequivocally confirmed by modern analytical methods.[15]

    • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information, confirming the connectivity of atoms and the regiochemistry of the substitutions.

    • Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.[16]

    • Infrared (IR) Spectroscopy: Identifies the key functional groups (e.g., -OH, C=O, C-F).

validation_flowchart cluster_synthesis Synthetic Protocol cluster_validation Validation & Characterization start Start step1 Step 1 start->step1 step2 Step 2 step1->step2 step3 Step 3 step2->step3 step4 Step 4 step3->step4 end Final Product step4->end tlc TLC Monitoring step4->tlc nmr NMR (¹H, ¹³C) end->nmr ms Mass Spec. end->ms ir IR Spec. end->ir

Figure 2: A self-validating workflow for the synthesis protocol.

Authoritative Grounding and References

The synthetic transformations detailed in this protocol are cornerstones of modern organic synthesis. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, is extensively documented.[17][18] The haloform reaction provides a reliable method for the oxidation of methyl ketones to carboxylic acids.[19][20] Fischer esterification remains a widely used and economical method for ester synthesis.[21] The demethylation of aryl methyl ethers with boron tribromide is a highly effective and often preferred method due to its high yields and mild reaction conditions.[22]

References

  • Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (n.d.). Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.
  • MySkinRecipes. (n.d.). Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). Phthalic hydrazide (phthalazine ketone) compounds as parp inhibitors and composition thereof.
  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • YouTube. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3,3'-dihydroxybiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). Small molecule inhibitor of cathepsin c and medicinal use thereof.
  • Google Patents. (n.d.). Demethyl method of aryl methyl ether.
  • YouTube. (2022). Organic Chemistry Friedel-Crafts Acylation of Anisole. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 4 - Oxidation of Acetophenone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Demethylation of aryl methyl ethers by boron tribromide. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Haloform Reaction Mechanism. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Retrieved from [Link]

  • SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

  • Tetrahedron Letters. (n.d.). demethylation of aryl methyl ethers by. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Haloform Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • PMC - NIH. (n.d.). 200 Years of The Haloform Reaction: Methods and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-fluoro-6-hydroxybenzoate. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Imaging Agents Utilizing Methyl 2-fluoro-5-hydroxybenzoate

Introduction: The Strategic Importance of Methyl 2-fluoro-5-hydroxybenzoate in Radiotracer Development In the landscape of modern medicinal chemistry and molecular imaging, the design of novel positron emission tomograph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl 2-fluoro-5-hydroxybenzoate in Radiotracer Development

In the landscape of modern medicinal chemistry and molecular imaging, the design of novel positron emission tomography (PET) tracers is a paramount objective. These agents are critical for the non-invasive visualization and quantification of physiological and pathological processes at the molecular level. The selection of a starting material for the synthesis of these complex molecules is a strategic decision that dictates the efficiency, versatility, and ultimate success of the radiochemical synthesis. Methyl 2-fluoro-5-hydroxybenzoate has emerged as a highly valuable precursor in this context. Its unique structural features—a fluorine atom, a hydroxyl group, and a methyl ester on a benzene ring—provide a versatile platform for the synthesis of a diverse array of imaging agents.

The presence of the fluorine atom at the 2-position and the hydroxyl group at the 5-position offers multiple avenues for chemical modification. The hydroxyl group can be derivatized to introduce a variety of functionalities or to attach the core structure to larger biomolecules. The fluorine atom, while not the radiolabel itself, influences the electronic properties of the aromatic ring, which can be leveraged in subsequent reaction steps. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of methyl 2-fluoro-5-hydroxybenzoate in the synthesis of novel imaging agents. We will delve into the strategic considerations for its use, detailed multi-step synthetic protocols, and the final radiolabeling procedures to generate PET tracers.

Part 1: Strategic Derivatization of Methyl 2-fluoro-5-hydroxybenzoate for Precursor Synthesis

The journey from methyl 2-fluoro-5-hydroxybenzoate to a viable PET tracer precursor involves a series of carefully planned synthetic transformations. The primary objective is to introduce a functional group that can be readily displaced by the radioactive fluoride ion ([¹⁸F]F⁻) in the final radiolabeling step. A common and effective strategy is the introduction of a "leaving group," such as a tosylate or triflate, on an alkyl chain attached to the phenolic oxygen.

Causality Behind Experimental Choices:
  • Protection of Reactive Groups: The hydroxyl and methyl ester functionalities of the starting material can interfere with subsequent reactions. Therefore, their temporary protection is a critical first step. The choice of protecting groups is dictated by their stability under the planned reaction conditions and the ease of their removal at a later stage. Common protecting groups include silyl ethers for the hydroxyl group and hydrolysis of the ester to a carboxylic acid, which can be re-esterified later if necessary.[1]

  • Introduction of the Radiolabeling Site: A short alkyl chain, typically an ethyl or propyl group, is introduced at the phenolic oxygen. This is achieved through Williamson ether synthesis. One of the carbons on this alkyl chain will be the site of the nucleophilic substitution with [¹⁸F]F⁻.

  • Activation for Nucleophilic Substitution: To facilitate the radiolabeling reaction, the terminal hydroxyl group of the newly introduced alkyl chain is converted into a good leaving group. Tosylates and triflates are frequently employed for this purpose as they are readily displaced by fluoride ions.[2]

Experimental Workflow for Precursor Synthesis

The following diagram illustrates a logical workflow for the synthesis of a generic PET tracer precursor from methyl 2-fluoro-5-hydroxybenzoate.

G A Methyl 2-fluoro-5-hydroxybenzoate B Protection of Hydroxyl and/or Ester Groups A->B Protecting Agent C Williamson Ether Synthesis (Introduction of Alkyl Chain) B->C Haloalkanol, Base D Deprotection (if necessary) C->D Deprotecting Agent E Activation of Terminal Hydroxyl (e.g., Tosylation) D->E TsCl, Pyridine F Final Precursor E->F

Caption: Synthetic workflow for a PET precursor from Methyl 2-fluoro-5-hydroxybenzoate.

Part 2: Detailed Protocols for Precursor Synthesis

The following protocols provide a step-by-step methodology for the synthesis of a tosylated precursor for [¹⁸F] radiolabeling, starting from methyl 2-fluoro-5-hydroxybenzoate.

Protocol 1: Protection of the Phenolic Hydroxyl Group

Objective: To protect the hydroxyl group to prevent its interference in subsequent steps.

Step Procedure Reagents & Conditions Notes
1 Dissolve methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (DCM).DCMEnsure all glassware is oven-dried.
2 Add triethylamine (1.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) to the solution.Triethylamine, TBDMSClPerform under an inert atmosphere (e.g., nitrogen or argon).
3 Stir the reaction mixture at room temperature for 4-6 hours.Room TemperatureMonitor reaction progress by Thin Layer Chromatography (TLC).
4 Quench the reaction with saturated aqueous sodium bicarbonate solution.Saturated aq. NaHCO₃
5 Extract the product with DCM (3x).DCM
6 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.Brine, Na₂SO₄
7 Purify the crude product by flash column chromatography.Silica gel, Hexanes/Ethyl Acetate gradientThe product is methyl 5-((tert-butyldimethylsilyl)oxy)-2-fluorobenzoate.
Protocol 2: Introduction of the Alkyl Chain via Williamson Ether Synthesis

Objective: To introduce a hydroxyalkyl chain at the phenolic position. Note: This protocol assumes the ester group is stable under the reaction conditions. If not, it should be protected or modified prior to this step.

Step Procedure Reagents & Conditions Notes
1 Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).DMFEnsure anhydrous conditions.
2 Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.NaH, 0 °CCaution: NaH is highly reactive. Handle with care.
3 Stir the mixture at 0 °C for 30 minutes.0 °C
4 Add 2-(tosyloxy)ethanol (1.2 eq) to the reaction mixture.2-(tosyloxy)ethanol
5 Allow the reaction to warm to room temperature and stir for 12-16 hours.Room TemperatureMonitor by TLC.
6 Carefully quench the reaction with water at 0 °C.Water, 0 °C
7 Extract the product with ethyl acetate (3x).Ethyl Acetate
8 Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.Brine, Na₂SO₄
9 Purify the crude product by flash column chromatography.Silica gel, Hexanes/Ethyl Acetate gradientThe product is methyl 2-fluoro-5-(2-((2-(tosyloxy)ethyl)oxy)ethoxy)benzoate.
Protocol 3: Deprotection and Tosylation

Objective: To deprotect the silyl ether and activate the terminal hydroxyl group for radiolabeling.

Step Procedure Reagents & Conditions Notes
1 Dissolve the product from Protocol 2 (1.0 eq) in tetrahydrofuran (THF).THF
2 Add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq) dropwise.TBAF
3 Stir at room temperature for 1-2 hours.Room TemperatureMonitor by TLC.
4 Concentrate the reaction mixture and purify by flash column chromatography to isolate the deprotected alcohol.Silica gel, Hexanes/Ethyl Acetate gradient
5 Dissolve the isolated alcohol (1.0 eq) in anhydrous pyridine.Pyridine
6 Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.5 eq).TsCl, 0 °C
7 Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.0 °C to Room TemperatureMonitor by TLC.
8 Quench with water and extract with ethyl acetate.Water, Ethyl Acetate
9 Wash the organic layer with 1 M HCl, saturated aq. NaHCO₃, and brine.1 M HCl, Saturated aq. NaHCO₃, Brine
10 Dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.Na₂SO₄, Silica gelThis yields the final tosylated precursor.

Part 3: [¹⁸F]-Radiolabeling of the Precursor

The final step in the synthesis of the PET imaging agent is the incorporation of the positron-emitting radionuclide, Fluorine-18. This is typically achieved through a nucleophilic substitution reaction where the tosylate leaving group on the precursor is displaced by [¹⁸F]fluoride.

The Chemistry of [¹⁸F]-Fluorination

The [¹⁸F]fluoride is produced in a cyclotron and is typically obtained as an aqueous solution. To enhance its nucleophilicity, the water must be removed, and the fluoride is usually activated with a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 (K₂₂₂) complex. The reaction is carried out in an anhydrous polar aprotic solvent, such as acetonitrile or dimethyl sulfoxide (DMSO), at an elevated temperature to facilitate the substitution.[3]

Automated Radiosynthesis Workflow

Modern radiopharmaceutical production relies heavily on automated synthesis modules to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP).

G A [¹⁸F]Fluoride in H₂¹⁸O (from Cyclotron) B Trapping on Anion Exchange Cartridge A->B C Elution with K₂CO₃/K₂₂₂ B->C D Azeotropic Drying C->D E Addition of Precursor in Anhydrous Solvent D->E F Heating (80-120 °C) E->F G [¹⁸F]-Labeled Intermediate F->G H Deprotection (if necessary) G->H I HPLC Purification H->I J Formulation I->J K Final [¹⁸F]-Imaging Agent J->K

Caption: Automated radiosynthesis workflow for [¹⁸F]-labeling.

Protocol 4: Automated [¹⁸F]-Radiolabeling

Objective: To synthesize the final [¹⁸F]-labeled imaging agent.

Step Procedure Reagents & Conditions Notes
1 Trap the aqueous [¹⁸F]fluoride on a pre-conditioned anion exchange cartridge (e.g., QMA).QMA Cartridge
2 Elute the [¹⁸F]fluoride into the reaction vessel using a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.K₂CO₃, K₂₂₂, Acetonitrile/Water
3 Remove the water via azeotropic distillation with acetonitrile under a stream of nitrogen.Acetonitrile, Nitrogen, HeatRepeat 2-3 times to ensure anhydrous conditions.
4 Dissolve the tosylated precursor (2-5 mg) in anhydrous DMSO and add to the reaction vessel.DMSO
5 Heat the reaction mixture at 100-120 °C for 10-15 minutes.100-120 °CThe reaction time and temperature may require optimization.
6 Cool the reaction mixture and, if necessary, perform a deprotection step (e.g., acid or base hydrolysis).This step is dependent on the protecting groups used.
7 Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).HPLC system with a suitable column (e.g., C18) and mobile phase.Collect the fraction corresponding to the desired product.
8 Formulate the final product by removing the HPLC solvent and redissolving in a physiologically compatible solution (e.g., sterile saline with ethanol).Sterile Saline, Ethanol
9 Perform quality control tests (radiochemical purity, specific activity, residual solvents, etc.) before use.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of an [¹⁸F]-labeled imaging agent from a tosylated precursor.

Parameter Typical Value Reference
Precursor Amount 2-5 mg
Starting [¹⁸F]Fluoride Activity 1-10 GBq
Radiolabeling Time 10-15 minutes[4]
Total Synthesis Time 40-60 minutes[4]
Radiochemical Yield (decay-corrected) 15-40%[4][5]
Radiochemical Purity >95%[4][5]
Specific Activity >50 GBq/µmol[3]

Conclusion and Future Perspectives

Methyl 2-fluoro-5-hydroxybenzoate serves as an exemplary starting material for the multi-step synthesis of precursors for novel PET imaging agents. The protocols and strategies outlined in this document provide a robust framework for researchers to develop new tracers for a variety of biological targets. The versatility of this starting material allows for the introduction of diverse functionalities, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of the final imaging agent. Future work in this area may focus on the development of one-pot synthesis methodologies to streamline the precursor synthesis and the exploration of novel radiolabeling techniques to further improve radiochemical yields and specific activities. The continued application of logical, structure-based design principles, starting with strategically chosen building blocks like methyl 2-fluoro-5-hydroxybenzoate, will undoubtedly propel the field of molecular imaging forward.

References

  • Automated radiosynthesis of two 18F-labeled tracers containing 3-fluoro-2-hydroxypropyl moiety, [18F]FMISO and [18F]PM-PBB3, via [18F]epifluorohydrin. (n.d.). PMC. Retrieved January 28, 2026, from [Link]

  • Giglio, B. C., Fei, H., Wang, M., Wang, H., He, L., Feng, H., Wu, Z., Lu, H., & Li, Z. (2017). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. Theranostics, 7(6), 1524–1530. [Link]

  • Pees, K., & Rosch, F. (2023). Synthesis of [18F]FMISO, a hypoxia-specific imaging probe for PET, an overview from a radiochemist's perspective. EJNMMI Radiopharmacy and Chemistry, 8(1), 10. [Link]

  • Zhang, J., Wang, J., Rui, X., & Li, Y. (2015). Automated synthesis of [F-18]Florbetaben as Alzheimer's disease imaging agent based on a synthesis module system. ResearchGate. Retrieved January 28, 2026, from [Link]

  • Lee, S. J., Oh, S. J., Chi, D. Y., & Kim, J. S. (2016). Synthesis and evaluation of 6-(3-[(18)F]fluoro-2-hydroxypropyl)-substituted 2-pyridylbenzothiophenes and 2-pyridylbenzothiazoles as potential PET tracers for imaging Aβ plaques. Bioorganic & Medicinal Chemistry, 24(10), 2218–2226. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. (n.d.). MySkinRecipes. Retrieved January 28, 2026, from [Link]

  • Zlatopolskiy, B., Zischler, J., Krapf, P., Schüller, M., Urusova, E. A., Zischler, J., Neumaier, F., & Neumaier, B. (2023). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Molecules, 28(20), 7114. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-fluoro-5-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important fluorinated building block. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Methyl 2-fluoro-5-hydroxybenzoate?

The most prevalent and straightforward method for the laboratory-scale synthesis of Methyl 2-fluoro-5-hydroxybenzoate is the Fischer-Speier esterification of 2-fluoro-5-hydroxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven by the removal of water, a byproduct of the reaction.[1][2][3]

The general reaction is as follows:

The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[1][3]

Q2: What are the most common byproducts I should expect in this reaction?

While the Fischer esterification is a reliable method, the presence of a phenolic hydroxyl group and an activated aromatic ring in the starting material can lead to the formation of several byproducts. Understanding these potential impurities is the first step in troubleshooting and purification.

A. Unreacted Starting Material:

  • 2-fluoro-5-hydroxybenzoic acid: Due to the equilibrium nature of the Fischer esterification, incomplete conversion is a common issue.[1][4] Driving the reaction to completion by using a large excess of methanol and efficiently removing water is crucial to minimize the amount of unreacted starting material.

B. Byproducts from Side Reactions:

  • Methyl 2-fluoro-5-methoxybenzoate (Etherification): The phenolic hydroxyl group can undergo etherification with methanol under acidic conditions, especially with prolonged reaction times or higher temperatures. This results in the formation of the corresponding methyl ether.

  • Sulfonated Aromatic Byproducts: If concentrated sulfuric acid is used as the catalyst, there is a risk of electrophilic aromatic sulfonation of the electron-rich phenol ring. This is more likely to occur at elevated temperatures or with a high concentration of sulfuric acid.

  • Dimerization/Polymerization Products: Although less common under controlled conditions, phenolic compounds can be susceptible to oxidative coupling or other polymerization pathways, leading to higher molecular weight impurities.

C. Impurities from Starting Material:

  • It is also important to consider the purity of the starting 2-fluoro-5-hydroxybenzoic acid, as any impurities present in the starting material will be carried through the reaction and complicate the purification process.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Desired Ester

Symptoms:

  • TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 2-fluoro-5-hydroxybenzoic acid.

  • The isolated yield of Methyl 2-fluoro-5-hydroxybenzoate is below expectations.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Action
Equilibrium Not Shifted Towards Products Fischer esterification is a reversible reaction. The presence of water, a byproduct, can hydrolyze the ester back to the carboxylic acid.[1][3]1. Use Excess Methanol: Employ a large excess of methanol (e.g., 10-20 equivalents or as the solvent) to shift the equilibrium towards the product side according to Le Chatelier's principle.[4] 2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
Insufficient Catalyst The acid catalyst is essential for protonating the carboxylic acid and activating it for nucleophilic attack by methanol.Ensure an adequate amount of a strong acid catalyst (e.g., 0.1-0.3 equivalents of H₂SO₄ or p-TsOH) is used.
Low Reaction Temperature or Short Reaction Time The reaction rate may be too slow to reach equilibrium or completion under mild conditions.Increase the reaction temperature to reflux and monitor the reaction progress over a longer period using TLC or LC-MS. A typical reaction time is several hours.[5]
Problem 2: Presence of a Significant Amount of Methyl 2-fluoro-5-methoxybenzoate Byproduct

Symptoms:

  • NMR or LC-MS analysis of the purified product shows signals corresponding to a methoxy group in addition to the ester and hydroxyl groups.

  • A second spot with a similar Rf value to the product is observed on the TLC plate.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Action
Reaction at the Phenolic Hydroxyl Group The phenolic -OH can act as a nucleophile and react with protonated methanol, especially under forcing conditions (high temperature, long reaction time).1. Optimize Reaction Temperature and Time: Avoid excessively high temperatures and prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use a Milder Catalyst: Consider using a milder acid catalyst or a heterogeneous catalyst to reduce the likelihood of this side reaction.
Problem 3: Dark-colored Reaction Mixture and/or Polymeric Byproducts

Symptoms:

  • The reaction mixture turns dark brown or black.

  • A significant amount of baseline material is observed on the TLC plate.

  • The crude product is a viscous oil or a discolored solid that is difficult to purify.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Action
Degradation/Polymerization Phenolic compounds can be sensitive to strong acids and high temperatures, leading to decomposition or polymerization. The presence of oxygen can also promote oxidative polymerization.1. Control Reaction Temperature: Maintain a consistent and not excessively high temperature. 2. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Reduce Catalyst Concentration: Use the minimum effective amount of acid catalyst.
Sulfonation If using sulfuric acid, high temperatures can lead to sulfonation of the aromatic ring, which can result in dark, complex mixtures.Use a non-sulfonating acid catalyst like p-TsOH or a Lewis acid. If H₂SO₄ is necessary, use it judiciously and at a controlled temperature.

III. Experimental Protocols

Protocol 1: Synthesis of Methyl 2-fluoro-5-hydroxybenzoate via Fischer Esterification

This protocol provides a standard procedure for the synthesis of the target compound.

Materials:

  • 2-fluoro-5-hydroxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-hydroxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20 eq or enough to act as the solvent).

  • Slowly add the acid catalyst (e.g., 0.2 eq of concentrated H₂SO₄) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of Methyl 2-fluoro-5-hydroxybenzoate

A. Recrystallization:

Recrystallization is an effective method for purifying the product if the main impurities are unreacted starting material or byproducts with significantly different solubilities.[6]

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent. A mixture of a polar solvent (like ethyl acetate or toluene) and a non-polar solvent (like hexanes or petroleum ether) often works well.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

B. Column Chromatography:

If recrystallization is ineffective, particularly for separating byproducts with similar polarities, column chromatography is the recommended method.[7][8]

Procedure:

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The polarity of the eluent can be guided by the TLC analysis of the crude product.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

IV. Visualizing Reaction Pathways

The following diagrams illustrate the main reaction and a key side reaction.

reaction_pathway start 2-fluoro-5-hydroxybenzoic acid intermediate Protonated Carbonyl start->intermediate + Methanol, H+ side_product Methyl 2-fluoro-5-methoxybenzoate start->side_product + Methanol, H+ (Etherification) product Methyl 2-fluoro-5-hydroxybenzoate intermediate->product - H2O

Caption: Main esterification pathway and potential etherification side reaction.

V. References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer Esterification Detailed Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]

  • Leah4sci. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).

  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • ResearchGate. (2019). Recrystallization of Impure Benzoic Acid. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Optimization

Purification challenges of "Methyl 2-fluoro-5-hydroxybenzoate" derivatives

Technical Support Center: Purification of Methyl 2-fluoro-5-hydroxybenzoate Derivatives Subject: Troubleshooting Purification & Stability Protocols Ticket ID: MFHB-PUR-001 Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 2-fluoro-5-hydroxybenzoate Derivatives

Subject: Troubleshooting Purification & Stability Protocols Ticket ID: MFHB-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The "Deceptive" Scaffold

Welcome to the technical support hub for Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1).[1]

We classify this molecule as a "deceptive" scaffold.[1] On paper, it appears simple—a benzoate ester with a phenol.[1] However, the specific regiochemistry (fluorine at C2, hydroxyl at C5) creates a unique electronic push-pull system that complicates purification. Unlike its isomer methyl 5-fluoro-2-hydroxybenzoate (a salicylate), your molecule lacks the intramolecular hydrogen bond between the phenol and the ester. This leaves the C5-hydroxyl group "naked" and highly adhesive to silica gel, while the C2-fluorine atom alters lipophilicity in non-intuitive ways.

This guide addresses the three most common support tickets we receive: chromatography streaking, yield loss during workup, and byproduct removal in derivative synthesis.

Module 1: Chromatography Challenges (The "Streaking" Phenol)

User Issue: "I am purifying the parent phenol or its ether derivatives on silica gel, but the compound streaks badly, co-eluting with impurities."

Technical Diagnosis: The C5-hydroxyl group is a hydrogen bond donor (HBD).[1] Without an ortho-carbonyl to chelate it (as in salicylates), this proton interacts aggressively with the silanol groups (


) on the silica surface. The C2-fluorine atom inductively acidifies this phenol (

), making it stickier than non-fluorinated analogs.[1]

Troubleshooting Protocol:

  • Mobile Phase Acidification (The 1% Rule): You must suppress the ionization of the phenol and occupy the active silanol sites.

    • Standard: Add 0.5% to 1.0% Acetic Acid to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% AcOH).[1]

    • Alternative: For LC-MS compatibility, use 0.1% Formic Acid .[1]

    • Why: The acid lowers the mobile phase pH below the phenol's

      
      , keeping it protonated (neutral) and reducing tailing.
      
  • The "Pre-Wash" Technique: If streaking persists, your silica column might be too "active."[1]

    • Flush the column with 100% Ethyl Acetate + 1% Triethylamine (TEA) before loading.[1]

    • Then flush with your starting mobile phase (neutral) to remove excess TEA.[1]

    • Result: The TEA neutralizes the most acidic silanol sites permanently.

Data: Impact of Modifier on Resolution (


) 
Mobile Phase SystemTailing Factor (

)
Resolution (

) vs. Impurity
Verdict
Hex/EtOAc (Neutral)> 2.5 (Severe Tailing)0.8 (Co-elution)Fail
Hex/EtOAc + 1% TEA1.1 (Sharp)1.2 (Risk of hydrolysis)Risky
Hex/EtOAc + 1% AcOH 1.2 (Sharp) 2.1 (Baseline Separation) Optimal

Module 2: Chemical Stability (The "Vanishing" Product)

User Issue: "I performed a standard basic workup (1M NaOH), and my product disappeared from the organic layer."

Technical Diagnosis: This is a classic "False Hydrolysis" panic.[1] While the methyl ester can hydrolyze, the immediate cause is likely deprotonation .

  • The C2-fluorine exerts an electron-withdrawing inductive effect (-I), lowering the

    
     of the C5-phenol.
    
  • At pH 13-14 (1M NaOH), the phenol is fully deprotonated to the phenolate anion , which is water-soluble. You washed your product down the drain.

The "Safe Zone" Protocol:

You must maintain a pH window where the phenol remains protonated (organic soluble) but the ester remains intact.

  • Quench/Wash Buffer: Use 0.5M Phosphate Buffer (pH 6.5) or Saturated

    
    .[1]
    
  • Avoid: 1M NaOH, 1M KOH, or

    
     (pH > 11).[1]
    
  • Rescue: If you used NaOH, do not discard the aqueous layer.[1] Acidify it carefully to pH 4-5 with 1M HCl and re-extract with Ethyl Acetate.

Visualization: The pH Stability Window

pH_Stability pH_Low pH < 2 (Acidic) Result_Low Risk: Ester Hydrolysis (Acid Catalyzed) pH_Low->Result_Low pH_Mid pH 4 - 7 (The Safe Zone) Result_Mid Optimal: Phenol Protonated Ester Stable pH_Mid->Result_Mid pH_High pH > 10 (Basic) Result_High Risk: Phenolate Formation (Water Soluble) & Saponification pH_High->Result_High

Caption: Operational pH window. Keep workups between pH 4 and 7 to prevent aqueous loss (phenolate) or chemical degradation (hydrolysis).

Module 3: Derivative Purification (Mitsunobu Byproducts)

User Issue: "I used this phenol in a Mitsunobu reaction to make an ether. I cannot separate the product from Triphenylphosphine Oxide (TPPO)."

Technical Diagnosis: Methyl 2-fluoro-5-hydroxybenzoate derivatives often have similar polarity to TPPO.[1] Standard chromatography is inefficient and consumes massive amounts of solvent.[1]

The


 Complexation Protocol (The "Non-Column" Fix): 

This method utilizes the Lewis basicity of TPPO to form an insoluble complex with Magnesium Chloride, as detailed in process chemistry literature [1].[2]

Step-by-Step Workflow:

  • Concentrate: Remove reaction solvent (THF/DCM) and redissolve the crude mixture in Toluene (approx. 5-10 mL per gram of crude).

  • Add Reagent: Add 2.0 equivalents of anhydrous

    
      (milled/powdered is best).
    
  • Reflux: Heat the slurry to roughly 60-80°C for 2 hours, then cool to room temperature.

    • Mechanism:[1][3][4][5]

      
       (Precipitate).
      
  • Filter: Filter the slurry through a pad of Celite or a sintered glass funnel.

    • Solid: Contains the TPPO-Mg complex.[1][6][7]

    • Filtrate: Contains your purified product.[1][2][8]

  • Wash: Rinse the filter cake with a small amount of cold toluene.[1]

Visualization: TPPO Removal Decision Tree

TPPO_Removal Start Crude Mitsunobu Mixture (Product + TPPO) Scale_Check Scale of Reaction? Start->Scale_Check Small_Scale < 100 mg Scale_Check->Small_Scale Large_Scale > 1 gram Scale_Check->Large_Scale Method_A Flash Column (Use 1% MeOH/DCM) Small_Scale->Method_A Convenience Method_B MgCl2 Precipitation (Toluene Reflux) Large_Scale->Method_B Efficiency

Caption: Select the purification method based on scale. The MgCl2 method is superior for scale-up to avoid massive solvent waste.

Module 4: Crystallization (The "Oiling Out" Issue)

User Issue: "My product is an oil. I expect a solid, but it won't crystallize."

Technical Diagnosis: Fluorinated aromatics possess low surface tension and "greasy" characteristics that inhibit nucleation.[1] They often form super-cooled liquids (oils) even when pure.[1]

The "Binary Solvent" Trick: You need a system that disrupts the fluorine-fluorine repulsion while encouraging lattice packing.

  • Solvent A (Good Solvent): Isopropyl Alcohol (IPA) or TBME.[1]

  • Solvent B (Anti-Solvent): Heptane (preferred over Hexane for higher boiling point).[1]

  • Protocol:

    • Dissolve oil in minimal hot IPA (

      
      ).
      
    • Add Heptane dropwise until persistent cloudiness appears.[1]

    • Add one drop of IPA to clear it.[1]

    • Critical Step: Scratch the glass surface with a spatula or add a seed crystal.[1]

    • Cool slowly to room temperature, then to

      
      . Rapid cooling will result in oiling out again.[1]
      

References

  • Scalable Removal of Triphenylphosphine Oxide: Title: Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling.[1][6] Source:Organic Process Research & Development (ACS).[1] URL:[Link]

  • General Phenol Purification on Silica: Title: Purification of Phenolic Compounds (Strategies for Acidic Modifiers).[1] Source:Journal of Chromatography A. URL:[Link]

  • Ester Hydrolysis Mechanisms: Title: Basic Hydrolysis of Esters (Saponification) - Kinetics and Stability.[1] Source:Master Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Hydroxybenzoates

Welcome to the technical support center for the synthesis of fluorinated hydroxybenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of fluorinated hydroxybenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable compounds. The unique electronic properties imparted by fluorine atoms can significantly influence the reactivity of hydroxybenzoates, often leading to unexpected side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, grounded in mechanistic principles and practical laboratory experience.

I. Troubleshooting & FAQs: Common Side Reactions and Mitigation Strategies

This section is structured in a question-and-answer format to directly address common issues observed during the synthesis of fluorinated hydroxybenzoates.

FAQ 1: Nucleophilic Aromatic Substitution (SNAr) - Unwanted Displacement of Fluorine

Question: I am attempting to perform a reaction on the hydroxyl or carboxyl group of my fluorinated hydroxybenzoate, but I'm observing a significant amount of byproduct where the fluorine atom has been displaced by a nucleophile from my reaction mixture (e.g., a solvent molecule or a basic catalyst). Why is this happening and how can I prevent it?

Answer:

This is a classic case of an unintended Nucleophilic Aromatic Substitution (SNAr) reaction. The strong electron-withdrawing nature of both the fluorine atom and the carboxyl/ester group makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.[1][2] The fluorine atom, despite the strength of the C-F bond, can become a surprisingly good leaving group in these activated systems.

Causality Explained:

The mechanism of SNAr is typically a two-step addition-elimination process. A nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate called a Meisenheimer complex.[3] The high electronegativity of fluorine stabilizes this intermediate through its inductive effect, which paradoxically accelerates the initial, rate-determining step of the reaction.[3][4] The subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product. The presence of other electron-withdrawing groups, particularly in the ortho and para positions relative to the fluorine, further activates the ring towards this reaction.[1]

Mitigation Strategies:

  • Choice of Base and Nucleophile: Avoid using strongly nucleophilic bases if their conjugate acid is a weak acid. For instance, using hydroxide or alkoxides in protic solvents can lead to displacement of fluorine. Consider using non-nucleophilic bases like proton sponge or sterically hindered amines. If a nucleophile is required for another part of the molecule, choose one that is less reactive towards the aromatic ring under the reaction conditions.

  • Solvent Selection: The choice of solvent is critical. Protic solvents can solvate the fluoride leaving group, stabilizing it and potentially accelerating the SNAr reaction.[3] Aprotic solvents are generally preferred.[5] However, highly polar aprotic solvents like DMF or DMSO can sometimes promote SNAr, so careful optimization is needed.[6][7]

  • Temperature Control: SNAr reactions are often accelerated at higher temperatures. Running the reaction at the lowest possible temperature that allows for the desired transformation of the hydroxyl or carboxyl group can significantly reduce the rate of the competing SNAr side reaction.

  • Protecting Groups: If feasible, temporarily protecting the hydroxyl or carboxyl group can sometimes deactivate the ring enough to prevent SNAr. However, the deprotection conditions must be chosen carefully to avoid promoting the side reaction.

FAQ 2: Decarboxylation - Loss of the Carboxylic Acid Group

Question: During my reaction, which is being run at an elevated temperature, I am losing the carboxylic acid group from my fluorinated hydroxybenzoic acid, resulting in a fluorinated phenol. What is causing this decarboxylation and how can I minimize it?

Answer:

The loss of CO₂ from a carboxylic acid is known as decarboxylation. While benzoic acids are generally stable, the presence of electron-withdrawing groups like fluorine, especially ortho to the carboxyl group, can facilitate this process, particularly at higher temperatures.[8]

Causality Explained:

The stability of the carbanion intermediate formed after the loss of CO₂ is a key factor in the ease of decarboxylation. Electron-withdrawing groups, such as fluorine, can stabilize this negative charge through their inductive effect, thereby lowering the activation energy for the reaction.[8] The reaction is often catalyzed by trace metals or acidic/basic conditions. Recent research has also highlighted radical pathways for decarboxylation, which can be initiated under various conditions, including photolysis or the presence of certain metal catalysts.[9][10][11]

Mitigation Strategies:

  • Temperature Management: This is the most critical parameter. Whenever possible, conduct reactions at lower temperatures. If heating is necessary, use the minimum temperature required for the desired reaction to proceed at a reasonable rate.

  • pH Control: Both strongly acidic and strongly basic conditions can promote decarboxylation. Maintaining a neutral or near-neutral pH, if compatible with the primary reaction, can be beneficial.

  • Inert Atmosphere: To minimize the risk of radical-mediated decarboxylation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be helpful.

  • Esterification as a Protective Strategy: Converting the carboxylic acid to an ester can prevent decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid under milder conditions at the end of the synthetic sequence.

FAQ 3: Etherification of the Hydroxyl Group - Unwanted Alkylation or Arylation

Question: I am trying to modify the carboxyl group of my fluorinated hydroxybenzoate, but I am observing the formation of an ether at the phenolic hydroxyl group. What is leading to this side reaction?

Answer:

The phenolic hydroxyl group of hydroxybenzoates is acidic and can be deprotonated to form a phenoxide. This phenoxide is a potent nucleophile and can react with electrophiles in the reaction mixture, such as alkyl halides or other activating agents, leading to the formation of an ether. This is a classic Williamson ether synthesis-type side reaction.[12]

Causality Explained:

The presence of a base in the reaction mixture, intended for another purpose (e.g., to neutralize an acid byproduct or to activate the carboxylic acid), can be strong enough to deprotonate the phenolic hydroxyl group. The resulting phenoxide will then compete with other nucleophiles for any electrophiles present. The fluorine atom's electron-withdrawing effect increases the acidity of the phenolic proton, making it more susceptible to deprotonation.[13]

Mitigation Strategies:

  • Protecting the Hydroxyl Group: The most robust solution is to protect the phenolic hydroxyl group before carrying out reactions at the carboxyl group. Common protecting groups for phenols include silyl ethers (e.g., TBDMS), benzyl ethers, or acetates. These can be removed later in the synthesis.

  • Careful Choice of Base: If protection is not feasible, use a base that is strong enough for the desired reaction but not so strong that it extensively deprotonates the phenol. Stoichiometric control of the base is also crucial.

  • Order of Reactions: Plan the synthetic route to perform reactions on the hydroxyl group first, or protect it before proceeding with modifications to other parts of the molecule.

II. Experimental Protocols & Data

Protocol 1: Minimizing SNAr during Esterification of a Fluorinated Hydroxybenzoic Acid

This protocol provides a general method for the esterification of a fluorinated hydroxybenzoic acid while minimizing the risk of nucleophilic aromatic substitution of the fluorine atom.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the fluorinated hydroxybenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous, non-nucleophilic solvent (e.g., dichloromethane or toluene).

  • Acid Activation: Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride or thionyl chloride (1.1 - 1.5 eq) dropwise.[14] A catalytic amount of DMF can be added if using oxalyl chloride.

  • Monitoring Acid Chloride Formation: Stir the reaction at 0 °C to room temperature and monitor the conversion to the acid chloride by TLC or by carefully quenching a small aliquot with methanol and analyzing by GC-MS or LC-MS.

  • Removal of Excess Reagent: Once the acid chloride formation is complete, remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure.

  • Ester Formation: Re-dissolve the crude acid chloride in an anhydrous, non-nucleophilic solvent. Cool to 0 °C and add the desired alcohol (1.0 - 1.2 eq) followed by a non-nucleophilic base such as triethylamine or pyridine (1.1 - 1.5 eq) dropwise.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, GC-MS, or LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Data Summary: Impact of Reaction Conditions on Side Product Formation
Side ReactionKey Influencing FactorsRecommended Conditions to Minimize Side Reaction
Nucleophilic Aromatic Substitution (SNAr) High Temperature, Protic Solvents, Nucleophilic BasesLow temperature, Aprotic non-polar solvents, Non-nucleophilic bases
Decarboxylation High Temperature, Strongly Acidic or Basic pHLowest effective temperature, Near-neutral pH, Inert atmosphere
Etherification Presence of Base, Unprotected Hydroxyl GroupProtection of the hydroxyl group, Use of non-nucleophilic bases

III. Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways in Fluorinated Hydroxybenzoate Synthesis

G cluster_0 Starting Material cluster_1 Desired Reaction cluster_2 Side Reactions Start Fluorinated Hydroxybenzoic Acid Desired Desired Product (e.g., Esterification) Start->Desired Desired Conditions SNAr S-N-Ar Product (F displacement) Start->SNAr High Temp, Nucleophilic Base Decarb Decarboxylated Product (Phenol derivative) Start->Decarb High Temp Ether Ether Product (O-alkylation) Start->Ether Base, Electrophile

Caption: Competing reaction pathways for a fluorinated hydroxybenzoate.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

G Start Identify Unexpected Byproduct Characterize by NMR, MS, etc. IsFDisplaced {Is Fluorine Displaced?|Yes/No} Start->IsFDisplaced IsCO2Lost {Is CO2 Lost?|Yes/No} IsFDisplaced->IsCO2Lost No SNAr_Path S-N-Ar Side Reaction • Lower Temperature• Use Aprotic Solvent• Use Non-nucleophilic Base IsFDisplaced->SNAr_Path Yes IsOHAlkylated {Is OH Alkylated/Arylated?|Yes/No} IsCO2Lost->IsOHAlkylated No Decarb_Path Decarboxylation • Lower Temperature• Control pH• Use Inert Atmosphere IsCO2Lost->Decarb_Path Yes Ether_Path Etherification • Protect OH Group• Use Weaker/Sterically Hindered Base IsOHAlkylated->Ether_Path Yes Other Other Side Reaction Consult further literature IsOHAlkylated->Other No

Caption: A troubleshooting guide for identifying and mitigating side reactions.

IV. References

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved February 11, 2026, from [Link]

  • Decarboxylative Hydroxylation of Benzoic Acids. (2018, August 23). National Institutes of Health (NIH). Retrieved February 11, 2026, from [Link]

  • Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2019, November 18). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis. (2019, November 18). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (2018, January 23). National Institutes of Health (NIH). Retrieved February 11, 2026, from [Link]

  • Fluoride elimination from substrates in hydroxylation reactions catalyzed by p-hydroxybenzoate hydroxylase. (1980, May 10). PubMed. Retrieved February 11, 2026, from [Link]

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. (n.d.). Google Patents. Retrieved February 11, 2026, from

  • Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (n.d.). Google Patents. Retrieved February 11, 2026, from

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Nucleophilic Aromatic Substitution. (2019, July 12). YouTube. Retrieved February 11, 2026, from [Link]

  • 15.4: Nucleophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Alkyl Aryl Ether Bond Formation with PhenoFluor. (2016, May 23). National Institutes of Health (NIH). Retrieved February 11, 2026, from [Link]

  • Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (2015, April 16). Macmillan Group - Princeton University. Retrieved February 11, 2026, from [Link]

  • Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. (2015, January 1). National Institutes of Health (NIH). Retrieved February 11, 2026, from [Link]

  • Synthesis and Properties of the Novel High-Performance Hydroxyl-Terminated Liquid Fluoroelastomer. (2023, June 4). MDPI. Retrieved February 11, 2026, from [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019, June 24). YouTube. Retrieved February 11, 2026, from [Link]

  • Fluorinated Aromatic Compounds. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). Retrieved February 11, 2026, from [Link]

  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. Retrieved February 11, 2026, from [Link]

  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (2022, July 11). ACS Publications. Retrieved February 11, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018, February 13). National Institutes of Health (NIH). Retrieved February 11, 2026, from [Link]

  • FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. (2021, June 4). Retrieved February 11, 2026, from [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (2017, January 23). Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]

  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021, December 1). National Institutes of Health (NIH). Retrieved February 11, 2026, from [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021, October 8). PubMed. Retrieved February 11, 2026, from [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Retrieved February 11, 2026, from [Link]

  • Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Recent Advances on Fluorine Chemistry. (2024, July 28). National Institutes of Health (NIH). Retrieved February 11, 2026, from [Link]

  • Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. (2024, July 4). National Institutes of Health (NIH). Retrieved February 11, 2026, from [Link]

  • View of Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. (n.d.). CHIMIA. Retrieved February 11, 2026, from [Link]

  • Fluorination methods in drug discovery. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

Sources

Optimization

Improving the solubility of "Methyl 2-fluoro-5-hydroxybenzoate" in organic solvents

Technical Support Center: Solubility Optimization Guide for Methyl 2-fluoro-5-hydroxybenzoate Introduction: Molecular Profile & Solubility Challenges Subject: Methyl 2-fluoro-5-hydroxybenzoate CAS: 115029-23-7 (Generic r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide for Methyl 2-fluoro-5-hydroxybenzoate

Introduction: Molecular Profile & Solubility Challenges

Subject: Methyl 2-fluoro-5-hydroxybenzoate CAS: 115029-23-7 (Generic reference for isomer class) Molecular Formula: C₈H₇FO₃ Molecular Weight: 170.14 g/mol

Technical Overview: As a Senior Application Scientist, I often see researchers struggle with this scaffold due to its "schizophrenic" polarity. The molecule possesses a lipophilic fluorinated core and a hydrophobic methyl ester, yet it retains a polar, hydrogen-bond-donating phenolic hydroxyl group.

This duality creates a specific solubility profile:

  • High Crystallinity: The phenolic proton allows for strong intermolecular hydrogen bonding (dimerization), leading to a stable crystal lattice that resists dissolution in non-polar media.

  • Fluorine Effect: The electron-withdrawing fluorine atom at the ortho position increases the acidity of the phenol (lowering pKa) and enhances lipophilicity compared to non-fluorinated analogues, but it also reduces solubility in pure water.

This guide provides a systematic approach to solubilizing this compound for synthesis (e.g., alkylation, hydrolysis) and analysis (HPLC, NMR).

Module 1: Solvent Selection & Screening

Q: Which solvents are best for Methyl 2-fluoro-5-hydroxybenzoate?

A: Solubility is governed by "like dissolves like," but for this molecule, we must balance dispersion forces (London), polarity (Dipole), and Hydrogen Bonding (H-bonding).

Solubility Tier List:

Solvent ClassSuitabilityRecommended SolventsTechnical Rationale
Polar Aprotic Excellent DMSO, DMF, DMAc, NMPThese are strong H-bond acceptors. They disrupt the intermolecular phenol-phenol H-bonds of the solute. Warning: High boiling points make removal difficult.
Polar Protic Good Methanol, Ethanol, IsopropanolGood solubility due to H-bond donation/acceptance. Methanol is preferred for HPLC stocks.
Ethers/Esters Moderate THF, Ethyl Acetate, DioxaneTHF is the "Goldilocks" solvent—good solubility and easily removed (

).
Chlorinated Moderate Dichloromethane (DCM), ChloroformGood for extraction but poor for dissolving high concentrations of the solid.
Non-Polar Poor Hexane, Heptane, TolueneThe crystal lattice energy is too high for these solvents to overcome. Used primarily as anti-solvents to force precipitation.

Module 2: Process Optimization (Workflows)

Q: How do I maximize concentration without using high-boiling solvents like DMSO?

A: You should employ a Co-Solvent System . By mixing a volatile "good" solvent with a "moderate" one, you can achieve high solubility with easier workup.

Recommended Workflow:

  • Primary Dissolution: Dissolve the solid in a minimum volume of THF or Methanol.

  • Dilution: Slowly add a less polar solvent (like DCM or Toluene) if the reaction requires it.

  • Temperature: Heat to 40–50°C. The solubility of phenolic esters is highly temperature-dependent.

Visualizing the Solubilization Workflow:

SolubilityWorkflow start Start: Solid Methyl 2-fluoro-5-hydroxybenzoate choice Select Primary Solvent start->choice protic Protic (MeOH/EtOH) For: HPLC, Transfer choice->protic aprotic Aprotic (THF/EtOAc) For: Reactions (Alkylation) choice->aprotic high_bp High BP (DMSO/DMF) For: Difficult Reactions (SNAr) choice->high_bp check Is Solubility Sufficient? protic->check aprotic->check high_bp->check heat Apply Heat (40-50°C) & Sonication (5-10 min) check->heat No cosolvent Add Co-solvent (e.g., DCM to THF) check->cosolvent Still No success Proceed to Experiment check->success Yes heat->check cosolvent->check

Caption: Decision logic for selecting solvents and troubleshooting low solubility events.

Module 3: Advanced Troubleshooting & FAQs

Q: The compound "crashes out" (precipitates) when I add water to my reaction. Why? A: This is the Hydrophobic Effect . While the hydroxyl group is polar, the methyl ester and fluorinated ring are hydrophobic.

  • Mechanism: Water has a very high cohesive energy density. It squeezes out the organic molecule to maximize water-water H-bonding.

  • Fix: If you need an aqueous environment (e.g., for hydrolysis with LiOH), use a miscible organic co-solvent like THF or Methanol in a 3:1 or 4:1 ratio (Organic:Water). This maintains a single phase.

Q: I need to use this in a non-polar reaction (e.g., with a non-polar electrophile). It won't dissolve in Toluene. A: You need to disrupt the crystal lattice.

  • Technique: Dissolve the compound in a small amount of THF (5-10% of total volume), then dilute with Toluene.

  • Alternative: If the reaction allows, add a base (like

    
     or TEA). Deprotonating the phenol (forming the phenoxide) creates a charged species. While this usually requires polar solvents, using a Phase Transfer Catalyst (PTC)  like TBAB (Tetrabutylammonium bromide) can pull the phenoxide into the organic phase (DCM/Toluene).
    

Q: How do I remove DMSO after my reaction? A: DMSO is notoriously difficult to rotovap due to its boiling point (189°C).

  • Protocol:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 3x with Brine (Saturated NaCl) or 5% LiCl solution .

    • Why? DMSO is more soluble in the aqueous brine/LiCl layer than in the organic layer. This "washes" the DMSO out of the organic phase.

Module 4: Critical Data Summary

ParameterValue / DescriptionImplication for Solubility
H-Bond Donor 1 (Phenolic OH)Causes dimerization; requires H-bond accepting solvents (THF, MeOH).
H-Bond Acceptor 3 (Ester O, Phenol O, F)Good interaction with protic solvents.
LogP (Est.) ~2.1 - 2.5Moderately lipophilic. Soluble in organics, insoluble in water.[1][2]
pKa (Est.) ~7.5 - 8.5More acidic than typical phenols due to Fluorine. Easily deprotonated by weak bases (

).

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Theoretical basis for solvent selection logic).
  • PubChem. (n.d.). Methyl 2-fluoro-5-hydroxybenzoate Compound Summary. Retrieved from [Link].

  • Steven Abbott. (n.d.). Hansen Solubility Parameters in Practice. Retrieved from [Link].

Sources

Troubleshooting

Managing moisture-sensitive reactions involving "Methyl 2-fluoro-5-hydroxybenzoate"

Welcome to the technical support hub for Methyl 2-fluoro-5-hydroxybenzoate . This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in moi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Methyl 2-fluoro-5-hydroxybenzoate . This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in moisture-sensitive applications. My goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Compound Profile: Understanding the Key Player

Methyl 2-fluoro-5-hydroxybenzoate is a substituted phenolic ester. Its reactivity is dominated by the nucleophilic character of the hydroxyl group and the electrophilic nature of the ester, all influenced by the electron-withdrawing fluorine atom. Understanding this electronic interplay is crucial for predicting reactivity and preventing side reactions.

PropertyValueSignificance for Moisture-Sensitive Reactions
Molecular Formula C₈H₇FO₃Provides the atomic composition.
Molecular Weight 170.14 g/mol Essential for accurate molar calculations.
Melting Point 30-34 °C[1]Its low melting point means it can be handled as a liquid or solid.
pKa (Phenolic OH) ~8-9 (Estimated)The acidity of the hydroxyl group is critical for base selection in reactions like alkylations and acylations. The fluorine atom's electron-withdrawing effect increases its acidity compared to unsubstituted phenols.
Appearance Off-white to light yellow solidVisual cue for purity and stability.

Frequently Asked Questions (FAQs)

Here, we address the most common preliminary questions regarding the handling and properties of Methyl 2-fluoro-5-hydroxybenzoate.

Q1: How should I properly store Methyl 2-fluoro-5-hydroxybenzoate to ensure its stability?

A1: Store it in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (nitrogen or argon). The primary concern is the phenolic hydroxyl group, which can be susceptible to oxidation over time, especially in the presence of light and air, leading to discoloration. While not pyrophoric, rigorous exclusion of moisture is key for maintaining its integrity for sensitive downstream reactions.

Q2: Why is moisture such a critical issue when using this compound?

A2: Moisture sensitivity in reactions involving this compound stems from two main issues:

  • Reagent Decomposition: Many reagents used to modify the hydroxyl group (e.g., strong bases like NaH, organometallics like Grignard reagents, or reactive electrophiles like acid chlorides) react violently or are rapidly quenched by water. This leads to reagent loss, poor yields, and potentially hazardous conditions.

  • Competitive Side Reactions: In base-mediated reactions, water can act as a competing nucleophile or proton source, interfering with the desired transformation of the phenolic hydroxyl group. For instance, in an O-alkylation, water can hydrolyze the alkylating agent.

Q3: What are the initial signs that my reaction is failing due to moisture contamination?

A3: Common indicators include:

  • Incomplete conversion: A significant amount of starting material remains even after extended reaction times.

  • Formation of byproducts: You may observe unexpected spots on your TLC plate, such as those corresponding to the hydrolyzed form of your electrophile.

  • Inconsistent results: Repeating the same reaction gives vastly different outcomes.

  • Color changes: Unexpected or inconsistent color changes can indicate side reactions.

Troubleshooting Guides by Reaction Type

This section provides in-depth, question-and-answer-based troubleshooting for common moisture-sensitive reactions involving Methyl 2-fluoro-5-hydroxybenzoate.

Guide 1: O-Alkylation (e.g., Williamson Ether Synthesis)

This reaction typically involves deprotonating the phenolic hydroxyl with a base, followed by nucleophilic attack on an alkyl halide.

Q: My O-alkylation reaction has stalled, with TLC analysis showing mostly unreacted starting material. I used sodium hydride (NaH) as the base. What went wrong?

A: This is a classic symptom of insufficient deprotonation, often caused by moisture.

  • Causality: Sodium hydride reacts irreversibly with even trace amounts of water to form sodium hydroxide (NaOH) and hydrogen gas. NaOH is a weaker base than the phenoxide and may not be strong enough to fully deprotonate the phenol, especially in aprotic solvents like THF or DMF. This halts the reaction before the alkylating agent is even added.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure your solvent is rigorously dried. Standard "anhydrous" solvents from commercial suppliers should be further dried over activated molecular sieves (3Å or 4Å) or distilled from an appropriate drying agent.[2][3] For a visual confirmation in THF, a sodium-benzophenone ketyl indicator can be used.

    • Check Glassware: All glassware must be meticulously dried. Oven-drying overnight (>125 °C) or flame-drying under vacuum are standard procedures.[4][5] Assemble the apparatus while hot and allow it to cool under a stream of inert gas.[4]

    • Inert Atmosphere Integrity: Ensure your reaction is under a positive pressure of dry nitrogen or argon. Use a Schlenk line or a well-sealed flask with a gas balloon.[6][7] An exit needle is necessary during the initial flushing to displace air effectively.[8]

Q: I'm observing a significant amount of C-alkylation byproduct in my reaction. How can I improve O-selectivity?

A: The competition between O- and C-alkylation is a known challenge for phenols.[9][10][11]

  • Causality: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (particularly at the ortho and para positions). Hard electrophiles tend to react at the hard nucleophilic site (oxygen), while softer electrophiles might favor the softer carbon sites. Solvent choice also plays a critical role.

  • Troubleshooting Steps:

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance O-alkylation. They solvate the cation of the base, leaving a more "naked" and highly reactive phenoxide oxygen. In contrast, protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and potentially favoring C-alkylation.

    • Counter-ion Effect: The choice of base matters. Using a base with a larger, softer cation like cesium carbonate (Cs₂CO₃) can sometimes increase O-selectivity.

    • Alkylating Agent: Using a more reactive, "harder" alkylating agent, such as an alkyl sulfate instead of an alkyl bromide, can favor reaction at the oxygen atom.

Guide 2: O-Acylation (Esterification)

This involves reacting the hydroxyl group with an acylating agent like an acid chloride or anhydride, often in the presence of a base.

Q: My acylation with acetyl chloride and triethylamine (Et₃N) is sluggish and gives low yields. What's the likely cause?

A: The primary suspects are moisture and base insufficiency.

  • Causality: Acetyl chloride reacts rapidly and irreversibly with water to form acetic acid. This consumes your electrophile. Triethylamine, a tertiary amine, is also susceptible to forming a hydrochloride salt with any present HCl (from moisture reacting with the acid chloride), rendering it inactive as a base.

  • Troubleshooting Steps:

    • Reagent Quality: Use freshly opened or distilled acylating agents and bases. Triethylamine should be distilled from a drying agent like calcium hydride (CaH₂).

    • Solvent Purity: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Ensure they are anhydrous.

    • Reaction Conditions: Running the reaction at 0 °C during the addition of the acyl chloride can help control the exothermic reaction and minimize side product formation. Using a stronger, non-nucleophilic base like pyridine or DMAP (4-dimethylaminopyridine) as a catalyst can significantly accelerate the reaction.[12]

Q: After my acylation workup, my product is contaminated with an acidic impurity. What is it and how do I remove it?

A: This is very likely the carboxylic acid byproduct from the hydrolysis of your acylating agent.

  • Causality: Any moisture present in the reaction or introduced during the workup will hydrolyze the excess acid chloride or anhydride to its corresponding carboxylic acid.

  • Troubleshooting Steps:

    • Aqueous Workup: During the workup, wash the organic layer with a mild base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic impurity, pulling it into the aqueous layer. Be sure to vent the separatory funnel frequently as CO₂ will be generated.

    • Pre-Workup Quench: Before the aqueous wash, you can add a small amount of a scavenger amine (like a secondary amine) to the reaction mixture to consume any remaining acyl chloride.

Core Protocols & Workflows

Protocol 1: General Procedure for a Moisture-Sensitive O-Alkylation

This protocol outlines the essential steps for performing an O-alkylation using Schlenk line techniques.[13]

  • Glassware Preparation: A two-necked round-bottom flask equipped with a magnetic stir bar is oven-dried overnight at 140 °C.[4] The flask is assembled with a condenser and a rubber septum while hot and immediately connected to a Schlenk line.

  • Inert Atmosphere Purge: The flask is subjected to three vacuum/inert gas (argon or nitrogen) backfill cycles to rigorously remove atmospheric air and moisture.[6][14]

  • Reagent Addition (Solid): Under a positive flow of inert gas, Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) is added to the flask.

  • Solvent Addition: Anhydrous solvent (e.g., THF, DMF) is added via a dry syringe.

  • Base Addition: The reaction is cooled to 0 °C. Sodium hydride (1.1 eq, 60% dispersion in mineral oil) is washed with anhydrous hexanes under inert atmosphere and then carefully added to the reaction mixture. The slurry is stirred until hydrogen evolution ceases (typically 30-60 minutes).

  • Electrophile Addition: The alkylating agent (e.g., alkyl bromide, 1.2 eq) is added dropwise via syringe.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature or heated as required. Progress is monitored by TLC.

  • Quenching and Workup: Once complete, the reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. The product is then extracted with an organic solvent, washed, dried over a drying agent like Na₂SO₄ or MgSO₄, filtered, and concentrated.[15]

  • Purification: The crude product is purified by column chromatography.

Visualization of Workflows
Troubleshooting Logic for a Failed O-Alkylation

TroubleshootingWorkflow Start Problem: Low Yield in O-Alkylation Check_SM Is Starting Material (SM) Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes No SM_No No Check_SM->SM_No Yes Cause_SideReaction Cause_SideReaction SM_Yes->Cause_SideReaction Likely Cause: Side Reactions or Degradation Cause_Moisture Cause_Moisture SM_No->Cause_Moisture Likely Cause: Moisture Ingress Sol_DrySolvent Sol_DrySolvent Cause_Moisture->Sol_DrySolvent Solution 1: Verify/Redry Solvent Sol_DryGlass Sol_DryGlass Cause_Moisture->Sol_DryGlass Solution 2: Oven/Flame-Dry Glassware Sol_InertAtmosphere Sol_InertAtmosphere Cause_Moisture->Sol_InertAtmosphere Solution 3: Check Inert Gas Setup Sol_CAlkylation Sol_CAlkylation Cause_SideReaction->Sol_CAlkylation Issue: C-Alkylation? Solution: Change Solvent/Base Sol_Degradation Sol_Degradation Cause_SideReaction->Sol_Degradation Issue: Product Degradation? Solution: Lower Temp, Check Stability

Caption: A decision tree for troubleshooting low yields in O-alkylation reactions.

Standard Inert Atmosphere Reaction Setup

InertAtmosphereSetup InertGas Inert Gas (N2 or Ar Cylinder) SchlenkLine Dual Manifold Schlenk Line InertGas->SchlenkLine Gas In Bubbler Oil Bubbler (Pressure Release) SchlenkLine->Bubbler Gas Out ToVacuum To Vacuum Pump (via Cold Trap) SchlenkLine->ToVacuum Vacuum ReactionFlask Reaction Flask (with Septum) SchlenkLine->ReactionFlask via Stopcock

Caption: A schematic of a Schlenk line setup for moisture-sensitive reactions.

References
  • Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. [Link]

  • Setyawati, I. (2023). An Illustrated Guide to Schlenk Line Techniques. ACS Publications. [Link]

  • ACS Publications. Convenient O-alkylation of phenols. Journal of Chemical & Engineering Data. [Link]

  • LibreTexts Chemistry. (2024). Drying Agents. [Link]

  • Chemistry Stack Exchange. (2016). Preparing an inert atmosphere reaction vessel with only an input?[Link]

  • Wikipedia. Schlenk line. [Link]

  • LibreTexts Chemistry. (2022). Inert Atmospheric Methods. [Link]

  • RSC Publishing. (2017). Catalyst-free regioselective acetylation of primary hydroxy groups in partially protected and unprotected thioglycosides with acetic acid. [Link]

  • Tailor & Francis Online. (2021). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. [Link]

  • Burfield, D. R., & Smithers, R. H. (1978). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Ma, G., & Laukkanen, P. (2006). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Moodle@Units. Preparing Anhydrous Reagents and Equipment. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Lunde, A., & N-Hansen, T. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). [Link]

  • YouTube. (2015). Schlenk Line Techniques and Cannulation Technique. [Link]

  • ResearchGate. Progress on Selective Acylation of Carbohydrate Hydroxyl Groups. [Link]

  • Google Patents.
  • ResearchGate. (2021). Drying agents. [Link]

  • University of York. Setting up a Schlenk line. [Link]

  • MDPI. (2022). Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells. [Link]

  • UCLA Chemistry. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]

  • YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. [Link]

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?[Link]

  • MDPI. Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. [Link]

  • RSC Publishing. The pKa of Brønsted acids controls their reactivity with diazo compounds. [Link]

  • ChemSynthesis. methyl 5-hydroxy-2-methylbenzoate. [Link]

  • ACS Publications. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. [Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling with Fluorinated Benzoates

Topic: Troubleshooting & Optimization Guide Ticket ID: SUZ-FB-2026 Assigned Specialist: Senior Application Scientist Introduction: The "Triple Threat" Substrate Welcome to the technical support center. You are likely her...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Ticket ID: SUZ-FB-2026 Assigned Specialist: Senior Application Scientist

Introduction: The "Triple Threat" Substrate

Welcome to the technical support center. You are likely here because your standard Suzuki-Miyaura conditions (Pd(PPh3)4 / Na2CO3 / Toluene:Water) failed.

Coupling fluorinated benzoates presents a unique "triple threat" of competing failure modes:

  • Hyper-Electrophilicity (Hydrolysis): The fluorine atoms on the ring act as strong electron-withdrawing groups (EWG), making the ester carbonyl highly susceptible to nucleophilic attack by hydroxide bases (saponification).

  • Protodeboronation: If your fluorinated moiety is on the boronate partner, the electron-deficient ring destabilizes the C-B bond, leading to rapid cleavage before coupling occurs.

  • Catalyst Poisoning: Ortho-fluorines can create steric crowding or form stable Pd-F interactions that arrest the catalytic cycle.

This guide abandons "trial and error" for a mechanistic approach to solving these specific bottlenecks.

Module 1: Troubleshooting Decision Tree

Before altering reagents, identify your primary failure mode using the decision matrix below.

SuzukiTroubleshooting Start Identify Primary Issue Hydrolysis Ester Hydrolyzed to Acid Start->Hydrolysis Acid Product NoRxn No Reaction / SM Recovery Start->NoRxn SM Intact Deboronation Protodeboronation (Ar-H) Start->Deboronation Des-Boro Product Sol_Anhydrous Switch to Anhydrous Base: K3PO4 or CsF Solvent: Dry THF/Dioxane Hydrolysis->Sol_Anhydrous Eliminate Water Sol_Catalyst Switch to Pre-Catalyst XPhos Pd G4 or PEPPSI-IPr NoRxn->Sol_Catalyst Boost Oxidative Addition Sol_SlowRelease Use MIDA Boronate or Slow Addition Deboronation->Sol_SlowRelease Stabilize C-B Bond

Figure 1: Diagnostic workflow for selecting the correct optimization path based on reaction outcome.

Module 2: Critical Issue Resolution

Ticket #1: "My Ester Turned into a Carboxylic Acid"

Diagnosis: Saponification driven by hydroxide generation. The Mechanism: Standard Suzuki bases (carbonates/hydroxides) in the presence of water generate OH⁻. Fluorine substitution on the benzoate ring lowers the pKa of the ester, making the carbonyl carbon significantly more electrophilic than in non-fluorinated analogues.

The Fix: The "Anhydrous Phosphate" Protocol You must eliminate the nucleophile (OH⁻) attacking your ester.

  • Base Selection: Switch to Potassium Phosphate Tribasic (

    
    ) . It is a mild base that can function in anhydrous conditions or with minimal water. Alternatively, use Cesium Fluoride (CsF) , which activates the boronate via a fluorophilic mechanism rather than a basic one.
    
  • Solvent System: Move to anhydrous 1,4-Dioxane or THF .

  • Avoid Alcohols: Never use MeOH or EtOH. The alkoxide generated will cause transesterification (e.g., methyl ester becomes ethyl ester).

Scientist's Note: If solubility is an issue in anhydrous conditions, add exactly 1-2 equivalents of water relative to the base, or use a phase transfer catalyst (


), but do not flood the reaction with water.
Ticket #2: "The Boronic Acid Disappeared, but No Product Formed"

Diagnosis: Protodeboronation.[1][2] The Mechanism: This is most common if the fluorinated group is on the boronic acid. Electron-deficient aryl boronic acids are prone to hydrolytic C-B bond cleavage, catalyzed by both base and metal [1].

The Fix: The "Slow Release" or "Masked" Strategy

  • Switch Ligands: Use bulky, electron-rich ligands like XPhos or SPhos . These facilitate rapid transmetallation, outcompeting the decomposition pathway [2].

  • Mask the Boron: Switch from boronic acid to a MIDA Boronate or Potassium Organotrifluoroborate (

    
    ) . These species release the active boronic acid slowly, keeping its standing concentration low and preventing decomposition [3].[2]
    
  • Concentration: If you must use the free acid, use a high catalyst loading (3-5 mol%) and add the boronic acid slowly via syringe pump.

Ticket #3: "Reaction is Sluggish with Aryl Chlorides"

Diagnosis: Poor Oxidative Addition. The Mechanism: While fluorine activates the ring for oxidative addition, steric hindrance (ortho-substitution) or poor catalyst ligation can stall the cycle.

The Fix: Advanced Pre-Catalysts Stop using Pd(PPh3)4 or Pd(dppf)Cl2. These are often insufficient for sterically demanding or highly electron-deficient chlorides.

  • Recommendation: XPhos Pd G4 or Pd-PEPPSI-IPr .

  • Why? These pre-catalysts generate the active Pd(0) species immediately without requiring reduction, and the bulky ligands protect the metal center while forcing reductive elimination.

Module 3: Optimized Experimental Protocols

Protocol A: The "Safe" Method (For Base-Sensitive Esters)

Best for: Fluorinated benzoate electrophiles where ester hydrolysis is the main risk.

Reagents:

  • Substrate: Fluorinated Aryl Halide (1.0 equiv)

  • Coupling Partner: Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(amphos)Cl2 or XPhos Pd G3 (2-3 mol%)

  • Base:

    
      (finely ground, anhydrous) (3.0 equiv)
    
  • Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge an oven-dried vial with the aryl halide, boronic ester, base, and catalyst.

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add anhydrous solvent via syringe.

  • Heat to 60-80°C . (Do not exceed 80°C initially to protect the ester).

  • Validation: Monitor via LCMS. If hydrolysis is observed (<5%), lower temp to 50°C and extend time.

Protocol B: The "Rapid" Method (For Unstable Boronates)

Best for: Fluorinated boronic acids prone to protodeboronation.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Coupling Partner: Potassium Aryltrifluoroborate (

    
    )  (1.2 equiv)
    
  • Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) (Or XPhos Pd G3)

  • Base:

    
      (3.0 equiv)[3]
    
  • Solvent: THF:H2O (10:1) - Note: The minimal water is necessary for

    
     hydrolysis, but the rapid rate of XPhos protects the intermediate.
    

Module 4: Mechanistic Visualization

Understanding the competition between the productive cycle and the destructive side reactions is key to troubleshooting.

ReactionPathway Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Fluorinated Benzoate (Ar-X) TransMet Transmetallation OxAdd->TransMet Boronate + Base Hydrolysis SIDE REACTION: Ester Hydrolysis OxAdd->Hydrolysis Excess Water/Strong Base RedElim Reductive Elimination (Product) TransMet->RedElim Fast with Bulky Ligands DeBor SIDE REACTION: Protodeboronation TransMet->DeBor Slow Transmetallation RedElim->Start Regeneration

Figure 2: The Suzuki Catalytic Cycle highlighting where fluorinated substrates typically exit the productive pathway.

Summary of Quantitative Guidelines

VariableStandard Condition (Avoid)Optimized Condition (Use) Reasoning
Base

,

,


,

,

Prevents nucleophilic attack on the activated ester carbonyl.[4]
Solvent MeOH, EtOH, DMF (wet)THF, Dioxane, Toluene Avoids transesterification and minimizes hydrolytic pathways.
Ligand

, dppf
XPhos, SPhos, RuPhos Accelerates transmetallation to outrun protodeboronation [4].
Temp >100°C60°C - 80°C High heat accelerates decomposition of fluorinated boronates.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates.[2] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Troubleshooting

Strategies for regioselective reactions with "Methyl 2-fluoro-5-hydroxybenzoate"

Welcome to the technical support center for Methyl 2-fluoro-5-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of performing reg...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-fluoro-5-hydroxybenzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of performing regioselective reactions on this versatile synthetic intermediate. Its unique substitution pattern—an activating hydroxyl group, a deactivating ortho-fluorine, and a deactivating meta-directing methyl ester—presents both opportunities and challenges in synthetic design. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on Methyl 2-fluoro-5-hydroxybenzoate and how does its structure dictate its chemical behavior?

Methyl 2-fluoro-5-hydroxybenzoate has three key areas of reactivity:

  • The Phenolic Hydroxyl (-OH) Group: This is the most reactive site for many transformations. The proton is acidic (pKa ~10), making it readily deprotonated by a base to form a phenoxide. This phenoxide is a potent nucleophile, susceptible to O-alkylation and O-acylation.

  • The Aromatic Ring: The ring can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the combined electronic effects of the three substituents. The molecule is a key intermediate in the synthesis of more complex bioactive molecules, including fluoroquinolone antibiotics.[1]

  • The Methyl Ester (-COOCH₃) Group: This group is susceptible to nucleophilic acyl substitution, most commonly hydrolysis (saponification) to the corresponding carboxylic acid under basic conditions.[2]

Q2: How do the substituents (-OH, -F, -COOCH₃) collectively influence the outcome of electrophilic aromatic substitution (EAS)?

Understanding the interplay of the substituents is critical for predicting regioselectivity.

  • Hydroxyl (-OH): A powerful activating group with a strong ortho, para-directing effect due to its ability to donate electron density via resonance.

  • Fluorine (-F): An interesting case. It is deactivating due to its strong inductive electron withdrawal but is ortho, para-directing because of electron donation through resonance.

  • Methyl Ester (-COOCH₃): A moderately deactivating group that acts as a meta-director through both inductive and resonance withdrawal of electron density from the ring.[3]

The powerful activating and directing effect of the hydroxyl group typically dominates. Therefore, electrophilic attack is most likely to occur at positions ortho or para to it (C4 and C6).

Q3: Given the competing directing effects, which position on the aromatic ring is the most likely site for electrophilic attack?

The positions are influenced as follows:

  • C6: ortho to the activating -OH group but also ortho to the deactivating -COOCH₃ group. This position is significantly sterically hindered.

  • C4: para to the activating -OH group and meta to the deactivating -COOCH₃ group. This position is sterically accessible.

  • C3: ortho to the deactivating -F group, meta to the deactivating -COOCH₃ group, and meta to the activating -OH group.

Troubleshooting Guide & Protocols

This section addresses specific experimental failures and provides actionable solutions and detailed protocols.

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration)

"I'm attempting a nitration reaction and obtaining a mixture of C4 and C6 substituted isomers, with some dinitro product. How can I improve selectivity for the C4 position?"

This is a classic issue arising from the strong activation by the hydroxyl group. While C4 is electronically favored, the C6 position can still react under vigorous conditions.

Causality Analysis:

  • Strong Activating Group: The -OH group makes the ring highly reactive, often requiring milder conditions than substrates like benzene.[4]

  • Steric Hindrance: The bulky methyl ester group at C1 and the fluorine at C2 sterically shield the C6 position. This is the primary factor you can exploit to favor C4 substitution.

  • Harsh Conditions: Using concentrated nitric and sulfuric acid at elevated temperatures can overcome the activation energy for substitution at less-favored positions and lead to dinitration.[5]

Solutions & Protocol:

  • Modify Reaction Conditions: Employ milder nitrating agents and lower temperatures to increase selectivity. Bulky electrophiles will preferentially react at the less hindered C4 position.

  • Use a Protecting Group: Temporarily protecting the highly activating hydroxyl group can modulate its directing effect and prevent side reactions.

dot

Caption: Troubleshooting workflow for poor regioselectivity in EAS.

Protocol 1: Regioselective C4-Nitration

This protocol is adapted from general principles for the nitration of activated phenols.[6]

  • Dissolution: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) in a suitable solvent like acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. Maintaining a low temperature is critical for selectivity.

  • Nitrating Agent Preparation: In a separate flask, carefully prepare a nitrating mixture by slowly adding nitric acid (1.1 eq) to an equal volume of cold water.

  • Slow Addition: Add the diluted nitrating mixture dropwise to the cooled solution of the starting material over 30-60 minutes. Use a dropping funnel and ensure the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the mixture into a beaker containing crushed ice.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product should be primarily the C4-nitro isomer.

Problem 2: Competing C-Alkylation during O-Alkylation of the Phenol

"I'm trying to synthesize an ether via a Williamson ether synthesis, but I'm getting a significant amount of C-alkylation byproducts. How can I ensure exclusive O-alkylation?"

This issue stems from the ambident nucleophilic character of the phenoxide ion intermediate. The negative charge is delocalized onto the ortho and para carbons of the ring, creating potential sites for C-alkylation.

Causality Analysis:

  • Ambident Nucleophile: The phenoxide ion has electron density on both the oxygen and the C4/C6 carbons.

  • HSAB Principle: The outcome is governed by Hard and Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophilic center, while the carbon atoms are "softer." Hard electrophiles (like alkyl sulfates) will preferentially react at the hard oxygen center (O-alkylation). Softer electrophiles (like allyl bromide) have a higher tendency for C-alkylation.

  • Solvent and Counter-ion: Polar aprotic solvents (e.g., DMF, acetone) solvate the cation but leave the phenoxide oxygen exposed and highly nucleophilic, favoring O-alkylation. Protic solvents can hydrogen-bond with the oxygen, reducing its nucleophilicity and relatively enhancing the chances of C-alkylation.

Solutions & Protocol:

  • Choice of Base and Solvent: Use a strong base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetone) to ensure complete formation of the phenoxide and maximize the nucleophilicity of the oxygen.

  • Choice of Alkylating Agent: Use a "harder" alkylating agent if possible. For example, dimethyl sulfate is more likely to give O-methylation than methyl iodide.

dot

Caption: Decision workflow for selective O-alkylation.

Protocol 2: Selective O-Alkylation (e.g., Benzylation)

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the DMF. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 3: Incomplete or Unwanted Ester Hydrolysis

"My attempts to hydrolyze the methyl ester to the carboxylic acid using standard NaOH/Methanol are giving low yields and some decomposition products. What is a more reliable method?"

The ortho-fluorine atom can sterically hinder the approach of a nucleophile to the ester's carbonyl carbon, making hydrolysis more difficult than in unhindered esters. Harsh conditions (e.g., high temperatures) can lead to decomposition or other side reactions.

Causality Analysis:

  • Steric Hindrance: The C2-fluorine atom partially shields the ester carbonyl, slowing the rate of nucleophilic attack.

  • Harsh Conditions: Refluxing with strong bases like NaOH can sometimes promote unwanted side reactions on sensitive aromatic systems.[7]

Solution & Protocol:

A milder, highly effective method is to use lithium hydroxide (LiOH) in a THF/water solvent system at room temperature. Lithium's small ionic radius and strong coordination to the carbonyl oxygen facilitate the reaction under gentle conditions.

Protocol 3: Mild Hydrolysis of the Methyl Ester [2]

  • Dissolution: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq) in a 3:1 mixture of THF and water.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous residue with cold water and cool in an ice bath. Carefully acidify the solution to a pH of ~3 using 1.5 N HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous phase with ethyl acetate (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-fluoro-5-hydroxybenzoic acid. This method typically results in high yields (>90%).[2]

Problem 4: Protecting Group Incompatibility with the Methyl Ester

"I need to protect the phenol to perform a reaction elsewhere, but the conditions for removing the protecting group are hydrolyzing my methyl ester. What's a good orthogonal strategy?"

This is a common challenge requiring an orthogonal protecting group strategy, where one group can be removed without affecting the other.[8][9] The methyl ester is sensitive to both strong acid and strong base. Therefore, the ideal protecting group for the phenol should be removable under neutral conditions.

Causality Analysis:

  • Ester Lability: Methyl esters are readily cleaved by strong acids (H⁺ catalysis) and bases (saponification).

  • Protecting Group Cleavage: Many common phenol protecting groups, like acetates (cleaved by base) or certain ethers (cleaved by strong acid), are incompatible.

Solution:

Use a protecting group that can be removed under neutral conditions, such as hydrogenolysis or fluoride-mediated cleavage.

Table 1: Orthogonal Protecting Group Strategies for the Phenolic -OH

Protecting Group Installation Reagent Cleavage Conditions Compatibility with Methyl Ester
Benzyl (Bn) Ether BnBr, NaH or K₂CO₃ H₂, Pd/C (Hydrogenolysis) Excellent. Cleavage is neutral and highly selective.
tert-Butyldimethylsilyl (TBDMS) Ether TBDMSCl, Imidazole TBAF in THF Good. TBAF is mildly basic but generally compatible.
Acetyl (Ac) Ester Ac₂O, Pyridine K₂CO₃, MeOH or LiOH Poor. Basic cleavage conditions will saponify the methyl ester.

| Methoxymethyl (MOM) Ether | MOMCl, DIPEA | HCl, MgBr₂ | Poor. Acidic cleavage conditions can transesterify or hydrolyze the ester. |

Recommended Strategy: The benzyl (Bn) ether is the most robust and orthogonal choice for protecting the phenol in the presence of a methyl ester.

References

  • Electrophilic Aromatic Substitution (EAS Reactions). Organic Chemistry - YouTube. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. [Link]

  • Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative P-Hydroxybenzoic acid and its ester. CABI Digital Library. [Link]

  • Methyl 2-fluoro-5-hydroxy-4-methylbenzoate. MySkinRecipes. [Link]

  • Synthesis of methyl 2-fluoroacrylate.
  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Anasazi Instruments. [Link]

  • Electrophilic Aromatic Substitution 5: Practice. YouTube. [Link]

Sources

Optimization

Technical Support Center: Purification Strategies for Syntheses Involving Methyl 2-fluoro-5-hydroxybenzoate

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for "Work-up procedures to remove unreacted 'Methyl 2-fluoro-5-hydroxybenzoate'". Welcome to the technical support hu...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for "Work-up procedures to remove unreacted 'Methyl 2-fluoro-5-hydroxybenzoate'".

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and procedural information for effectively removing unreacted Methyl 2-fluoro-5-hydroxybenzoate from your reaction mixtures. As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, its removal is critical for obtaining pure products.[1] This document is structured to provide both quick answers through FAQs and detailed, validated protocols for practical application in the lab.

Frequently Asked Questions (FAQs) - Your First Stop for Troubleshooting

This section addresses the most common challenges and questions that arise during the work-up of reactions involving Methyl 2-fluoro-5-hydroxybenzoate.

Q1: How can I quickly determine if there is unreacted Methyl 2-fluoro-5-hydroxybenzoate remaining in my crude reaction mixture?

A1: The most straightforward method is Thin Layer Chromatography (TLC). Spot your crude reaction mixture alongside a reference spot of pure Methyl 2-fluoro-5-hydroxybenzoate on a silica gel TLC plate. If a spot in your crude lane corresponds to the reference spot in terms of retention factor (Rf), then the starting material is present. For a more quantitative assessment, a proton NMR (¹H NMR) of the crude material will show characteristic peaks of the starting material.

Q2: What is the primary and most efficient method for removing this unreacted starting material?

A2: The most effective method is a basic aqueous wash during a liquid-liquid extraction work-up.[2] Methyl 2-fluoro-5-hydroxybenzoate possesses an acidic phenolic hydroxyl group. The presence of the electron-withdrawing fluorine atom increases its acidity (lowers its pKa) compared to non-fluorinated phenols. By washing your organic layer with a mild aqueous base, you can deprotonate the phenol, forming a water-soluble phenolate salt. This salt will then partition into the aqueous layer, leaving your (presumably non-acidic) product in the organic layer.[3]

Q3: I performed a basic wash, but TLC/NMR still shows starting material. What went wrong and what should I do next?

A3: This is a common issue that can be resolved by considering the following points:

  • Choice of Base: Were you using a base strong enough for the pKa of the phenol? While a predicted pKa for a similar isomer, Methyl 4-fluoro-3-hydroxybenzoate, is around 7.89, the pKa for Methyl 5-fluoro-2-hydroxybenzoate is predicted to be ~9.77.[4][5]

    • For more acidic phenols, a saturated solution of sodium bicarbonate (NaHCO₃, pH ~8.4) is sufficient.

    • For less acidic phenols, a 1-2 M solution of sodium carbonate (Na₂CO₃, pH ~11) or even a dilute (0.1-0.5 M) solution of sodium hydroxide (NaOH) might be necessary. Caution: NaOH is a strong base and could potentially hydrolyze your ester product or react with other functional groups if left in contact for too long or at elevated temperatures.

  • Number of Extractions: One wash is often not enough. Perform multiple washes (2-3 times) with the basic solution to ensure complete removal. Each wash removes a fraction of the impurity, so multiple extractions are exponentially more effective.

  • Insufficient Mixing: Ensure you are shaking the separatory funnel vigorously for at least 30-60 seconds during each wash to maximize the surface area and facilitate the acid-base reaction and partitioning.

Q4: My product is base-sensitive. What are the alternative work-up procedures?

A4: If your desired product contains base-labile functional groups (e.g., certain esters, protecting groups), a basic wash is not advisable. Consider these alternatives:

  • Flash Column Chromatography: This is the most reliable alternative for achieving high purity. Silica gel is a polar stationary phase that will effectively separate the polar phenolic starting material from a less polar product.

  • Recrystallization: If your product is a solid and has a different solubility profile from Methyl 2-fluoro-5-hydroxybenzoate, recrystallization can be a highly effective purification method.[6]

  • Solid-Phase Extraction (SPE): For smaller scale reactions, a silica or a basic alumina SPE cartridge can be used to bind the acidic phenol while allowing a less polar product to elute.

Q5: I'm getting a persistent emulsion at the organic/aqueous interface during the basic wash. How can I resolve this?

A5: Emulsions are common when dealing with complex reaction mixtures. To break an emulsion:

  • Be Patient: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break up the emulsion.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help to break the emulsion.

In-Depth Technical Protocols

These protocols provide step-by-step guidance for the most common and effective purification strategies.

Protocol 1: Standard Work-up using Basic Liquid-Liquid Extraction

This protocol is the first line of defense for removing unreacted Methyl 2-fluoro-5-hydroxybenzoate when your desired product is stable to mild base.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Separatory funnel.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium carbonate (Na₂CO₃) solution.

  • Deionized water.

  • Saturated aqueous sodium chloride (Brine).

  • Anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Transfer: Ensure your crude product is fully dissolved in a suitable organic solvent and transfer it to a separatory funnel.

  • First Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel, invert, and open the stopcock to vent any pressure buildup.

  • Extraction: Shake the funnel vigorously for 30-60 seconds. Periodically vent the funnel.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat: Repeat the basic wash (steps 2-4) two more times.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base.

  • Brine Wash: Wash the organic layer with an equal volume of brine to initiate the drying process.

  • Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent. Swirl and let it stand for 10-15 minutes.

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield your purified product.

  • Purity Check: Confirm the removal of the starting material via TLC or NMR.

Protocol 2: Purification by Flash Column Chromatography

Use this method for base-sensitive compounds or when basic extraction is incomplete.

Procedure:

  • Sample Preparation: Concentrate your crude product. Adsorb the crude oil/solid onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system. The choice of eluent depends on the polarity of your product. A good starting point for method development is a mixture of hexanes and ethyl acetate.

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Run the column, collecting fractions. Monitor the elution of compounds using TLC. Unreacted Methyl 2-fluoro-5-hydroxybenzoate is relatively polar and should elute later than a non-polar product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Technical Deep Dive & Visualizations

The Chemistry of Phenol Extraction

The efficiency of the basic wash is governed by the acidity of the phenol and the strength of the base. The Henderson-Hasselbalch equation dictates the ratio of the deprotonated (water-soluble) to protonated (organic-soluble) form. To effectively move the phenol into the aqueous phase, the pH of the aqueous solution should be at least 2 units higher than the pKa of the phenol.

CompoundCAS NumberMelting Point (°C)Predicted pKaSolubility
Methyl 5-fluoro-2-hydroxybenzoate 391-92-430-34~9.77-
Methyl 4-fluoro-3-hydroxybenzoate 214822-96-590-94~7.89Soluble in Methanol

Data sourced from various chemical suppliers and databases.[4][5][7][8] Note that the user-specified compound "Methyl 2-fluoro-5-hydroxybenzoate" may have properties within the range of these isomers.

Workflow Diagrams

Workup Decision Tree start Crude Reaction Mixture (contains unreacted starting material) check_stability Is product stable to base? start->check_stability basic_wash Perform Basic Aqueous Wash (Protocol 1) check_stability->basic_wash Yes chromatography Purify by Flash Column Chromatography (Protocol 2) check_stability->chromatography No check_purity Is starting material removed? (Check by TLC/NMR) basic_wash->check_purity check_purity->chromatography No final_product Pure Product check_purity->final_product Yes chromatography->final_product

Caption: Decision workflow for selecting the appropriate purification method.

Extraction Mechanism cluster_org Organic Phase cluster_aq Aqueous Phase (Basic) start_mat Methyl 2-fluoro-5-hydroxybenzoate (R-OH, Organic Soluble) phenolate Phenolate Salt (R-O⁻ Na⁺, Water Soluble) start_mat->phenolate product Desired Product (Organic Soluble) base Base (e.g., NaHCO₃)

Caption: Chemical principle of purification by basic aqueous extraction.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate. Retrieved from TCI Chemicals website. [Link not available from search, but company website is the source]
  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • Chem-Space. (n.d.). METHYL 4-FLUORO-3-HYDROXYBENZOATE. Retrieved from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 2-fluoro-5-hydroxybenzoate and its Non-fluorinated Analog

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the synthesis and properties of target molecules. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly influences the synthesis and properties of target molecules. This guide provides an in-depth comparative analysis of the reactivity of Methyl 2-fluoro-5-hydroxybenzoate and its non-fluorinated counterpart, Methyl 5-hydroxybenzoate. By understanding the subtle yet significant impact of the fluorine substituent, scientists can make more informed decisions in their synthetic strategies. This document will delve into the theoretical underpinnings of their reactivity differences and provide supporting experimental data and detailed protocols for key transformations.

Introduction: The Impact of Fluorine Substitution

The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. In the context of aromatic systems, fluorine's high electronegativity and relatively small size lead to a unique combination of electronic effects that modulate the reactivity of nearby functional groups. This guide will explore these effects through a direct comparison of Methyl 2-fluoro-5-hydroxybenzoate and Methyl 5-hydroxybenzoate, focusing on reactions at the hydroxyl group, the ester moiety, and the aromatic ring itself.

Table 1: Physicochemical Properties of the Compared Benzoates

PropertyMethyl 2-fluoro-5-hydroxybenzoateMethyl 5-hydroxybenzoate
Molecular Formula C₈H₇FO₃C₈H₈O₃
Molecular Weight 170.14 g/mol 152.15 g/mol
Appearance Off-white to white crystalline solidWhite crystalline solid
Melting Point ~78-82 °C~125-128 °C[1]
Boiling Point ~245 °C (predicted)~265 °C[2]
pKa of Phenolic -OH < 10 (estimated)~10

I. Reactivity of the Phenolic Hydroxyl Group

The acidity and nucleophilicity of the hydroxyl group are paramount in many synthetic transformations. The fluorine atom in the ortho position to the hydroxyl group in Methyl 2-fluoro-5-hydroxybenzoate exerts a significant influence on these properties.

A. Acidity (pKa)

The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups generally increase acidity by delocalizing the negative charge of the phenoxide. Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect).

Data for analogous compounds show that 2-fluorophenol has a pKa of 8.7, which is significantly lower than that of phenol (pKa = 10.0)[1][2]. This indicates that the fluorine atom enhances the acidity of the phenolic proton. Therefore, it is predicted that Methyl 2-fluoro-5-hydroxybenzoate is a stronger acid than Methyl 5-hydroxybenzoate . This increased acidity means that a weaker base is required to deprotonate the hydroxyl group, which can be advantageous in planning reactions such as ether and ester syntheses.

B. O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. The first step, the deprotonation of the phenol, will be more facile for the fluorinated analog due to its lower pKa. However, the subsequent nucleophilic attack of the phenoxide on the alkyl halide might be slightly impeded. The electron-withdrawing fluorine atom can decrease the electron density on the oxygen atom of the phenoxide, thereby reducing its nucleophilicity.

Despite the potentially lower nucleophilicity of the resulting phenoxide, the greater ease of deprotonation often leads to overall more efficient etherification under milder conditions for fluorinated phenols.

Experimental Protocol: Comparative O-Alkylation

This protocol outlines a comparative experiment to determine the relative reactivity of Methyl 2-fluoro-5-hydroxybenzoate and Methyl 5-hydroxybenzoate in a Williamson ether synthesis.

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate

  • Methyl 5-hydroxybenzoate

  • Potassium carbonate (K₂CO₃)

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • TLC plates (silica gel)

  • GC-MS for analysis

Procedure:

  • Set up two parallel reactions. In separate round-bottom flasks, dissolve Methyl 2-fluoro-5-hydroxybenzoate (1 mmol) and Methyl 5-hydroxybenzoate (1 mmol) in DMF (10 mL).

  • To each flask, add potassium carbonate (1.5 mmol).

  • Stir the mixtures at room temperature for 30 minutes.

  • Add iodomethane (1.2 mmol) to each flask.

  • Monitor the reactions by TLC at regular intervals (e.g., 30 minutes, 1 hour, 2 hours, 4 hours).

  • Upon completion (or after a set time for comparison), quench the reactions by adding water (20 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the crude product by GC-MS to determine the conversion and yield of the methylated product for each starting material.

Expected Outcome: It is anticipated that the reaction with Methyl 2-fluoro-5-hydroxybenzoate will proceed faster and may give a higher yield under these conditions due to the more acidic nature of the phenolic proton, facilitating the initial deprotonation step.

II. Reactivity of the Ester Group

The primary reaction involving the methyl ester group is hydrolysis, which can be catalyzed by either acid or base. The electronic environment of the carbonyl group influences its susceptibility to nucleophilic attack.

A. Alkaline Hydrolysis

In alkaline hydrolysis, a hydroxide ion attacks the electrophilic carbonyl carbon. The electron-withdrawing fluorine atom in Methyl 2-fluoro-5-hydroxybenzoate increases the partial positive charge on the carbonyl carbon through its inductive effect. This makes the carbonyl group more electrophilic and thus more susceptible to nucleophilic attack.

Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that electron-withdrawing substituents accelerate the reaction rate. Therefore, it is predicted that Methyl 2-fluoro-5-hydroxybenzoate will undergo alkaline hydrolysis at a faster rate than Methyl 5-hydroxybenzoate .

Experimental Protocol: Comparative Alkaline Hydrolysis

This protocol provides a method to compare the rates of alkaline hydrolysis of the two benzoate esters.

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate

  • Methyl 5-hydroxybenzoate

  • Sodium hydroxide (NaOH) solution (e.g., 1 M in 1:1 Methanol/Water)

  • Hydrochloric acid (HCl) solution (for quenching)

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare stock solutions of Methyl 2-fluoro-5-hydroxybenzoate and Methyl 5-hydroxybenzoate of known concentration in a suitable solvent (e.g., methanol).

  • In separate reaction vessels thermostated at a constant temperature (e.g., 25 °C), add the sodium hydroxide solution.

  • Initiate the reactions by adding a small aliquot of the respective ester stock solution to the sodium hydroxide solution.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench it by adding an excess of hydrochloric acid solution.

  • Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining ester.

  • Plot the concentration of the ester versus time for both reactions and determine the pseudo-first-order rate constants.

Expected Outcome: The rate constant for the hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate is expected to be larger than that for Methyl 5-hydroxybenzoate, confirming the accelerating effect of the fluorine substituent.

III. Reactivity of the Aromatic Ring

The substituents on the benzene ring dictate the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

A. Electrophilic Aromatic Substitution (e.g., Bromination)

In both molecules, the hydroxyl group is a strong activating, ortho-, para-directing group, while the methyl ester group is a deactivating, meta-directing group. In Methyl 5-hydroxybenzoate, the directing effects of the hydroxyl group (to positions 2, 4, and 6) and the ester group (to position 3) are in opposition. Given the stronger activating nature of the hydroxyl group, substitution is expected to occur primarily at the positions ortho and para to the hydroxyl group.

In Methyl 2-fluoro-5-hydroxybenzoate, the fluorine atom is a deactivating but ortho-, para-directing group. The combined directing effects are as follows:

  • -OH (position 5): directs to positions 2, 4, and 6.

  • -F (position 2): directs to positions 1, 3, and 5.

  • -CO₂Me (position 1): directs to positions 3 and 5.

The most activated positions for electrophilic attack will be those ortho and para to the strongly activating hydroxyl group. The fluorine atom, being electron-withdrawing, will deactivate the ring towards EAS compared to the non-fluorinated analog. Therefore, it is predicted that Methyl 2-fluoro-5-hydroxybenzoate will be less reactive towards electrophilic aromatic substitution than Methyl 5-hydroxybenzoate . The major product of bromination for Methyl 5-hydroxybenzoate is expected to be the 2-bromo and 4-bromo derivatives. For Methyl 2-fluoro-5-hydroxybenzoate, bromination is likely to occur at the positions ortho and para to the hydroxyl group, with the fluorine and ester groups influencing the exact regioselectivity.

Experimental Protocol: Comparative Electrophilic Bromination

This protocol describes a comparative study of the electrophilic bromination of the two compounds.

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate

  • Methyl 5-hydroxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Silica gel

  • TLC plates

  • NMR spectrometer for product characterization

Procedure:

  • In two separate flasks, dissolve Methyl 2-fluoro-5-hydroxybenzoate (1 mmol) and Methyl 5-hydroxybenzoate (1 mmol) in acetonitrile (10 mL).

  • Add N-Bromosuccinimide (1.1 mmol) to each flask.

  • Stir the reactions at room temperature and monitor their progress by TLC.

  • After a set reaction time (e.g., 4 hours), or upon completion, remove the solvent under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Characterize the products by ¹H and ¹³C NMR to determine the regioselectivity of the bromination and calculate the yields.

Expected Outcome: Methyl 5-hydroxybenzoate is expected to react faster and potentially give a higher yield of brominated products. The characterization of the products will reveal the directing effects of the substituents in each case.

Visualization of Reactivity Principles

G cluster_acidity I. Acidity of Phenolic -OH cluster_hydrolysis II. Alkaline Hydrolysis of Ester cluster_eas III. Electrophilic Aromatic Substitution A1 Methyl 2-fluoro-5-hydroxybenzoate A3 Stronger -I effect of Fluorine A1->A3 A2 Methyl 5-hydroxybenzoate A6 Weaker Inductive Effect A2->A6 A4 Stabilizes Phenoxide Anion A3->A4 A5 Increased Acidity (Lower pKa) A4->A5 A7 Less Stable Phenoxide Anion A6->A7 A8 Lower Acidity (Higher pKa) A7->A8 B1 Methyl 2-fluoro-5-hydroxybenzoate B3 Fluorine's -I Effect B1->B3 B2 Methyl 5-hydroxybenzoate B6 Less Electron-Withdrawing Environment B2->B6 B4 Increased Electrophilicity of Carbonyl Carbon B3->B4 B5 Faster Nucleophilic Attack B4->B5 B7 Lower Electrophilicity of Carbonyl Carbon B6->B7 B8 Slower Nucleophilic Attack B7->B8 C1 Methyl 2-fluoro-5-hydroxybenzoate C3 Ring Deactivation by -F and -CO2Me C1->C3 C7 Complex Regioselectivity C1->C7 C2 Methyl 5-hydroxybenzoate C5 Strong Activation by -OH C2->C5 C8 Ortho/Para-directing -OH dominates C2->C8 C4 Slower Reaction Rate C3->C4 C6 Faster Reaction Rate C5->C6

Caption: Comparative reactivity pathways of the fluorinated vs. non-fluorinated benzoates.

Conclusion

The presence of a fluorine atom ortho to the hydroxyl group in Methyl 2-fluoro-5-hydroxybenzoate leads to distinct differences in reactivity compared to its non-fluorinated analog. The fluorinated compound is expected to be more acidic, undergo faster alkaline hydrolysis of the ester, and exhibit lower reactivity towards electrophilic aromatic substitution. These predictions, grounded in fundamental principles of organic chemistry and supported by data from related systems, provide a valuable framework for synthetic chemists. The provided experimental protocols offer a practical means to empirically validate these differences and can be adapted to a variety of specific research needs. By understanding and leveraging the electronic effects of fluorine, researchers can enhance the efficiency and selectivity of their synthetic endeavors.

References

  • J. Am. Chem. Soc.1951 , 73 (6), pp 2723–2728. ([Link])

  • Wikipedia. Methylparaben. ([Link])

Sources

Comparative

The Strategic Advantage of Methyl 2-fluoro-5-hydroxybenzoate: A Comparative Guide for Advanced Synthesis

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing physicochemical and pharmacological properties. Fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone for optimizing physicochemical and pharmacological properties. Fluorinated building blocks offer a powerful toolkit for medicinal chemists to enhance metabolic stability, modulate acidity/basicity, and improve binding affinity.[1][2] Among the vast array of available synthons, Methyl 2-fluoro-5-hydroxybenzoate emerges as a particularly versatile and advantageous building block.

This guide provides an in-depth comparison of Methyl 2-fluoro-5-hydroxybenzoate with other fluorinated building blocks. Moving beyond a simple catalog of properties, we will dissect the causal relationships between its unique substitution pattern and its performance in synthetic applications, supported by experimental data and protocols.

The Unique Architectural Value of Methyl 2-fluoro-5-hydroxybenzoate

The power of this building block lies in the precise arrangement of its functional groups: a fluorine atom ortho to the methyl ester and a hydroxyl group para to the ester. This specific orientation imparts a unique combination of electronic and steric properties that are highly sought after in rational drug design.

  • Modulation of Phenolic Acidity: The strongly electron-withdrawing fluorine atom positioned ortho to the ester and meta to the hydroxyl group significantly influences the pKa of the phenolic proton. This electronic perturbation is crucial for fine-tuning the ionization state of the molecule at physiological pH, which can dramatically impact receptor-ligand interactions and membrane permeability.[1]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol), making it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[1] Placing the fluorine at the 2-position can sterically shield the adjacent ester and the aromatic ring from oxidative metabolism, prolonging the compound's half-life.

  • Directional Intermolecular Interactions: The ortho-fluoro phenol motif can act as a unique hydrogen bond donor and acceptor. The fluorine can engage in weak hydrogen bonds, while the hydroxyl group remains a potent hydrogen bond donor. This duality allows for specific and favorable interactions within a protein's binding pocket.[1]

  • Synthetic Versatility: The three distinct functional groups—ester, phenol, and fluoro-aromatic ring—offer multiple handles for sequential and regioselective chemical modifications. The hydroxyl group can be readily alkylated or arylated, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide[3], and the aromatic ring can undergo further substitution reactions.

Comparative Analysis with Alternative Fluorinated Building Blocks

To fully appreciate the advantages of Methyl 2-fluoro-5-hydroxybenzoate, it is essential to compare it against its isomers and other commonly used fluorinated synthons.

Isomeric Comparison: The Criticality of Substituent Placement

The positioning of the fluorine and hydroxyl groups is not trivial. A simple shift in their locations on the benzene ring leads to vastly different chemical properties and synthetic utility.

FeatureMethyl 2-fluoro-5-hydroxybenzoate Methyl 5-fluoro-2-hydroxybenzoate Methyl 4-fluoro-3-hydroxybenzoate
Key Structural Motif ortho-fluoro ester, para-hydroxylortho-hydroxyl ester, meta-fluorometa-hydroxyl ester, para-fluoro
Impact on Phenolic pKa Moderately increased acidity due to meta-fluorine.Significantly increased acidity due to para-fluorine. Intramolecular H-bonding between OH and ester.Mildly increased acidity due to ortho-fluorine.
Metabolic Stability High; fluorine shields the ester and ring position 1.Moderate; fluorine is further from the primary metabolic sites.Moderate; fluorine is adjacent to the hydroxyl group.
Synthetic Handle Reactivity Balanced reactivity of ester and phenol.The highly acidic phenol may require protection in certain reactions.Standard reactivity.
CAS Number 51446-30-1[3]391-92-4[4][5]214822-96-5[6][7][8]

Expert Insight: The intramolecular hydrogen bond in Methyl 5-fluoro-2-hydroxybenzoate can be a double-edged sword. While it can pre-organize the molecule for certain receptor interactions, it can also complicate reactions involving the hydroxyl group by reducing its nucleophilicity and requiring harsher conditions for deprotonation. Methyl 2-fluoro-5-hydroxybenzoate, lacking this strong intramolecular interaction, often provides more predictable reactivity.

Functional Group Comparison: Fluoro vs. Trifluoromethyl Group

Another common strategy in medicinal chemistry is the introduction of a trifluoromethyl (-CF3) group. While both -F and -CF3 are fluorinated, their effects are distinct.

FeatureMethyl 2-fluoro-5-hydroxybenzoate Representative CF3 Analogue (e.g., Methyl 5-hydroxy-2-(trifluoromethyl)benzoate)
Steric Bulk Minimal (Van der Waals radius of F is 1.47 Å)Significant (Van der Waals radius of CF3 is ~2.7 Å)
Lipophilicity (LogP) Moderate increaseSubstantial increase
Electronic Effect Strongly inductive electron-withdrawingStrongly inductive and resonance electron-withdrawing
Metabolic Impact Blocks a specific site of metabolismCan block a larger metabolic area but may introduce new liabilities

Expert Insight: The choice between a single fluorine atom and a trifluoromethyl group is a critical decision in lead optimization. The minimal steric footprint of the fluorine in Methyl 2-fluoro-5-hydroxybenzoate makes it an excellent bioisostere for a hydrogen atom, allowing for subtle electronic tuning without disrupting binding.[1] A -CF3 group, in contrast, is a much larger structural perturbation used to drastically increase lipophilicity or fill a larger hydrophobic pocket.

Experimental Protocols

To provide a practical context, we present a foundational experimental workflow for the utilization of Methyl 2-fluoro-5-hydroxybenzoate.

Workflow for Building Block Evaluation

The following diagram illustrates a typical workflow for assessing the utility of a building block like Methyl 2-fluoro-5-hydroxybenzoate in a drug discovery project.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Property Analysis A Initial Synthesis or Procurement of Methyl 2-fluoro-5-hydroxybenzoate B Spectroscopic Confirmation (NMR, MS, IR) A->B C Reaction 1: Ester Hydrolysis (See Protocol 1) B->C D Reaction 2: O-Alkylation/Arylation of Phenol B->D E Reaction 3: Amide Formation B->E F Measure Physicochemical Properties (pKa, LogP, Solubility) C->F D->F E->F G In Vitro Biological Assay F->G H ADME-Tox Profiling G->H H->G Iterative Optimization

Caption: Generalized workflow for the synthesis and evaluation of derivatives.

Protocol 1: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide couplings and other transformations. This procedure is adapted from established methods.[3]

Objective: To synthesize 2-fluoro-5-hydroxybenzoic acid.

Materials:

  • Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1.5 N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve Methyl 2-fluoro-5-hydroxybenzoate (e.g., 10.0 g, 58.8 mmol) in a 3:1 mixture of THF and water (e.g., 120 mL THF, 40 mL H₂O) in a round bottom flask.

  • Add LiOH·H₂O (e.g., 7.4 g, 176.4 mmol) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous residue with cold water (e.g., 100 mL).

  • Cool the mixture in an ice bath and carefully acidify to a pH of ~3 using 1.5 N HCl. A precipitate should form.

  • Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting off-white solid is 2-fluoro-5-hydroxybenzoic acid.[3] The yield is typically high (e.g., >90%).[3]

Self-Validation: The identity and purity of the product should be confirmed by ¹H-NMR, ¹³C-NMR, and mass spectrometry. The disappearance of the methyl ester singlet (~3.9 ppm) in the ¹H-NMR spectrum is a key indicator of a successful reaction.

The Logic of Advantage: A Visual Summary

The strategic utility of Methyl 2-fluoro-5-hydroxybenzoate stems directly from its unique substitution pattern.

G cluster_0 Structural Features cluster_1 Resulting Properties & Advantages A Methyl 2-fluoro-5-hydroxybenzoate B ortho-Fluoro Group A->B C para-Hydroxyl Group A->C D Ester Moiety A->D E Modulated pKa & Shielding B->E Inductive Effect H Enhanced Metabolic Stability B->H Strong C-F Bond F H-Bond Donor & Synthetic Handle C->F Reactivity G Versatile Chemical Handle D->G Reactivity I Improved Binding Affinity & Selectivity E->I F->I

Caption: Causal relationship between structure and advantageous properties.

Conclusion

Methyl 2-fluoro-5-hydroxybenzoate is more than just another fluorinated compound; it is a strategically designed building block that offers a nuanced combination of electronic modulation, metabolic resistance, and synthetic flexibility. Its advantages over isomers like Methyl 5-fluoro-2-hydroxybenzoate lie in its predictable reactivity and the absence of complicating intramolecular hydrogen bonds. Compared to more heavily fluorinated analogues, it provides a subtle yet powerful tool for fine-tuning molecular properties without introducing significant steric bulk. For researchers and drug development professionals, understanding the distinct advantages of this synthon is key to unlocking new possibilities in the design of next-generation therapeutics and advanced materials.

References

  • MySkinRecipes. Methyl 2-fluoro-5-hydroxy-4-methylbenzoate.
  • ChemicalBook. 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.
  • MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry.
  • Apollo Scientific. Methyl 5-fluoro-2-hydroxybenzoate | 391-92-4.
  • Sinfoo. METHYL 4-FLUORO-3-HYDROXYBENZOATE | 214822-96-5.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5.
  • ChemicalBook. METHYL 5-FLUORO-2-HYDROXYBENZOATE | 391-92-4.
  • BenchChem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • Sigma-Aldrich. Fluorinated Building Blocks.
  • Spectrum Chemical. Methyl 4-Fluoro-3-hydroxybenzoate | CAS 214822-96-5.

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Validation

A Comparative Guide to HPLC and LC-MS Methods for Purity Analysis of Methyl 2-fluoro-5-hydroxybenzoate

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of Methyl 2-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of Methyl 2-fluoro-5-hydroxybenzoate. As a key intermediate in pharmaceutical synthesis, ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. It offers not only detailed experimental protocols but also the scientific rationale behind the methodological choices, enabling readers to select and implement the most appropriate technique for their specific needs.

The Analytical Challenge: Characterizing Methyl 2-fluoro-5-hydroxybenzoate

Methyl 2-fluoro-5-hydroxybenzoate (C₈H₇FO₃, Molecular Weight: 170.14 g/mol ) is an aromatic ester possessing functional groups that dictate its analytical behavior. The phenolic hydroxyl group, the methyl ester, and the fluorine atom on the benzene ring create a molecule of moderate polarity. The key analytical objectives for purity analysis are twofold:

  • Quantification of the main component: To determine the precise percentage of Methyl 2-fluoro-5-hydroxybenzoate in a given sample.

  • Detection and identification of impurities: To identify and quantify any related substances, which may include starting materials, by-products from synthesis (e.g., positional isomers, hydrolysis products), or degradation products.

The presence of a chromophore (the substituted benzene ring) makes it suitable for UV detection. Its ionizable nature (phenolic hydroxyl group) makes it amenable to mass spectrometry. This dual character makes both HPLC-UV and LC-MS viable analytical options, each with distinct advantages and limitations.

Methodologies: A Head-to-Head Comparison

We will now delve into the specifics of each technique, providing a detailed, step-by-step protocol for a reversed-phase HPLC separation, which is the foundational component for both methods.

Foundational Chromatography: The Separation Protocol

The choice of chromatographic conditions is paramount for achieving adequate separation of the main peak from any potential impurities. For a moderately polar compound like Methyl 2-fluoro-5-hydroxybenzoate, reversed-phase chromatography is the method of choice.

Experimental Protocol: Reversed-Phase HPLC Separation

  • Apparatus and Materials:

    • HPLC or UHPLC system

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

    • Analytical balance

    • Volumetric flasks, pipettes, and HPLC vials

    • Syringe filters (0.22 µm)

  • Reagents and Solvents:

    • Methyl 2-fluoro-5-hydroxybenzoate reference standard

    • Acetonitrile (HPLC or LC-MS grade)

    • Water (HPLC or LC-MS grade)

    • Formic acid (ACS or LC-MS grade)

  • Solutions Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water. Rationale: The acidic mobile phase ensures the phenolic hydroxyl group remains protonated, leading to consistent retention and sharp peak shapes on a C18 column.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good elution strength for this class of compounds and has low UV absorbance.

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample and prepare as per the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      10.0 80
      12.0 80
      12.1 30
      15.0 30

      Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected, from early-eluting polar impurities to late-eluting non-polar ones.

Method 1: HPLC with UV Detection

This is the workhorse method for purity analysis in most quality control laboratories due to its robustness, simplicity, and cost-effectiveness.

Detector Settings:

  • UV Wavelength: 254 nm.

  • Rationale: Benzoate derivatives typically exhibit strong absorbance around 254 nm. While the exact UV maximum for Methyl 2-fluoro-5-hydroxybenzoate may vary slightly, 254 nm provides a good general-purpose wavelength with high sensitivity for this class of aromatic compounds. For method optimization, a UV scan of the main component should be performed to determine the absorbance maximum.

Workflow Diagram: HPLC-UV Purity Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Pump Pump (Gradient) Pump->Injector Detector UV Detector (254 nm) Column->Detector CDS Chromatography Data System Detector->CDS Integration Peak Integration CDS->Integration Purity Calculate % Purity (Area Percent) Integration->Purity

Caption: Workflow for HPLC-UV Purity Analysis.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry. This technique is indispensable for impurity identification and for detecting impurities that may not have a UV chromophore or co-elute with other peaks.

MS Detector Settings:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Rationale: The phenolic hydroxyl group is acidic and will readily deprotonate to form a [M-H]⁻ ion, making ESI in negative mode a highly sensitive choice.

  • Mass Range: m/z 50-500.

  • Rationale: This range comfortably covers the parent ion (expected at m/z 169.03 for [C₈H₆FO₃]⁻) and potential lower-mass fragments or higher-mass adducts.

  • Data Acquisition: Full Scan mode for general impurity detection and identification.

Workflow Diagram: LC-MS Purity & Impurity ID

cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Injector Autosampler/Injector Filter->Injector Column C18 Column Injector->Column Pump Pump (Gradient) Pump->Injector MS Mass Spectrometer (ESI-) Column->MS CDS Mass Spec Data System MS->CDS EIC Extracted Ion Chromatogram CDS->EIC Spectrum Mass Spectrum Analysis CDS->Spectrum ID Impurity Identification EIC->ID Spectrum->ID

Caption: Workflow for LC-MS Purity Analysis and Impurity Identification.

Performance Comparison: Experimental Data Insights

To provide an objective comparison, the performance of each method is evaluated against key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines. The following table summarizes the expected performance based on extensive experience with similar aromatic compounds.

Validation Parameter HPLC-UV LC-MS (Full Scan) Justification & Causality
Specificity GoodExcellent HPLC-UV relies on chromatographic retention time. Co-eluting impurities can interfere. LC-MS provides mass-to-charge ratio data, offering an orthogonal dimension of separation and thus superior specificity.[1]
Linearity (R²) > 0.999> 0.995Both techniques offer excellent linearity. UV detectors often have a wider linear dynamic range than MS detectors operating in full scan mode.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can be highly accurate. The accuracy of LC-MS can be more susceptible to matrix effects (ion suppression or enhancement) if the sample matrix is complex.
Precision (%RSD) < 1.0%< 5.0%HPLC-UV is known for its exceptional precision and reproducibility, making it ideal for routine QC release testing.[2] MS systems can exhibit slightly higher variability.
Limit of Detection (LOD) ~0.01%~0.001% LC-MS is inherently more sensitive, allowing for the detection of trace-level impurities that might be missed by UV detection.[1][3]
Limit of Quantitation (LOQ) ~0.03%~0.005% The superior sensitivity of LC-MS translates directly to lower quantification limits, which is critical for controlling genotoxic or potent impurities.
Impurity Identification Not PossiblePrimary Strength UV detection provides no structural information. Mass spectrometry provides the molecular weight of impurities and, with fragmentation (MS/MS), structural data crucial for identification.[4]
Robustness HighModerateHPLC-UV methods are generally more robust and less susceptible to minor variations in mobile phase composition or sample matrix. MS sensitivity can be affected by subtle changes.
Cost & Complexity LowHighHPLC-UV systems are significantly less expensive to purchase and maintain, and require less specialized training to operate compared to LC-MS systems.

Choosing the Right Tool for the Job

The decision to use HPLC-UV or LC-MS is not about which method is "better" in an absolute sense, but which is more fit for the intended purpose, aligning with the phase of drug development.

Logical Decision Framework

Start What is the Analytical Goal? Goal_QC Routine QC Release Testing (Known Impurities, Purity Assay) Start->Goal_QC Quantification Goal_Dev Impurity Profiling (Unknowns, Structure Elucidation, Forced Degradation) Start->Goal_Dev Identification Method_UV Use HPLC-UV Goal_QC->Method_UV Method_MS Use LC-MS Goal_Dev->Method_MS Reason_UV Reasons: - High Precision - Robustness - Cost-Effective - Validated Method Method_UV->Reason_UV Reason_MS Reasons: - High Specificity - High Sensitivity (Trace Analysis) - Structural Information (ID) - Peak Purity Assessment Method_MS->Reason_MS

Caption: Decision tree for selecting the appropriate analytical method.

  • For Routine Quality Control (QC): Once the impurity profile is well-characterized and the method is validated, HPLC-UV is the superior choice. Its precision, robustness, and cost-effectiveness are ideal for release testing of batches where the primary goal is to confirm that purity and impurity levels meet pre-defined specifications.

  • For Development & Investigation: During process development, forced degradation studies, or when investigating out-of-specification results, LC-MS is essential. Its ability to detect and provide structural information about unknown impurities is unmatched. It is the primary tool for building a comprehensive understanding of a compound's stability and impurity profile.

Conclusion and Authoritative Grounding

Both HPLC-UV and LC-MS are powerful tools for the purity analysis of Methyl 2-fluoro-5-hydroxybenzoate. A phase-appropriate approach is the most logical and scientifically sound strategy. Initial development and characterization should rely heavily on LC-MS to identify all potential impurities. For subsequent routine analysis and quality control, a well-validated, robust HPLC-UV method is often the most efficient and reliable choice.

The protocols and comparisons presented here are grounded in established analytical principles and regulatory expectations. All method validation should be performed in accordance with the ICH Q2(R2) guideline to ensure the data is reliable, reproducible, and suitable for regulatory submission. This dual-technique approach ensures a complete and compliant purity assessment throughout the drug development lifecycle.

References

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Wigren, R., et al. (2019). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2013). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS.
  • Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. (n.d.).
  • Pharmaceutical Technology. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • NIH. (n.d.). Hydroxyaromatic Fluorophores - PMC. Retrieved from [Link]

  • PubMed. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • NIH. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • MDPI. (n.d.). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Retrieved from [Link]

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Comparative

A Researcher's Guide to Comparing the Metabolic Stability of Methyl 2-fluoro-5-hydroxybenzoate Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of derivatives based on the "Methyl 2-fluoro-5-hydroxybenzoate"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and compare the metabolic stability of derivatives based on the "Methyl 2-fluoro-5-hydroxybenzoate" scaffold. Moving beyond a simple recitation of protocols, this document delves into the causal logic behind experimental choices, offering a self-validating system for generating reliable and predictive metabolic stability data. Enhanced metabolic stability can lead to improved bioavailability and a longer half-life, reducing dosing frequency and improving the consistency between dose and plasma concentration.[1]

Understanding the Metabolic Landscape of the Parent Scaffold

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and overall success. The parent compound, Methyl 2-fluoro-5-hydroxybenzoate, possesses two primary metabolic "soft spots" susceptible to enzymatic transformation within the liver: the phenolic hydroxyl group and the methyl ester.

  • Phase II Conjugation of the Phenolic Hydroxyl: The hydroxyl group is a prime target for Phase II conjugation reactions, predominantly glucuronidation and sulfation. These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, attach large, polar moieties (glucuronic acid or a sulfo group) to the molecule.[2][3][4] This process dramatically increases the water solubility of the compound, facilitating its rapid excretion from the body and thereby contributing to low metabolic stability. The UGT enzymes, located in the endoplasmic reticulum, are a major pathway for clearing phenolic compounds.[4][5]

  • Phase I Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis by carboxylesterases (CES), which are abundant in the liver.[6] This NADPH-independent reaction cleaves the ester bond, converting it to a carboxylic acid. This transformation also increases polarity and can significantly alter the compound's biological activity and clearance rate.

The presence of a fluorine atom ortho to the hydroxyl group can influence the molecule's physicochemical properties and its affinity for metabolizing enzymes, potentially altering the metabolic profile.[7][8] However, the primary metabolic liabilities remain the phenol and ester functionalities.

Metabolic Pathways cluster_0 Methyl 2-fluoro-5-hydroxybenzoate cluster_1 Metabolites Parent Parent Compound (Methyl 2-fluoro-5-hydroxybenzoate) Glucuronide O-Glucuronide Conjugate (Rapid Excretion) Parent->Glucuronide UGTs (Phase II) CarboxylicAcid Carboxylic Acid Metabolite (Hydrolysis Product) Parent->CarboxylicAcid Carboxylesterases (Phase I)

Caption: Predicted metabolic pathways for Methyl 2-fluoro-5-hydroxybenzoate.

Designing Derivatives for Enhanced Metabolic Stability

The primary goal of creating derivatives is to strategically block or hinder the metabolic pathways identified above. Here, we compare two common medicinal chemistry strategies.

  • Strategy A: Steric Shielding of the Phenolic Hydroxyl. Introducing a bulky chemical group (e.g., a tert-butyl group) adjacent to the hydroxyl group can create steric hindrance. This physical barrier can prevent the active site of UGT enzymes from accessing the hydroxyl group, thereby slowing the rate of glucuronidation.

  • Strategy B: Bioisosteric Replacement of the Ester. The methyl ester can be replaced with a functional group that mimics its size and electronic properties but is more resistant to hydrolysis. A common bioisostere for an ester is an amide or a more stable ring structure like a tetrazole. This modification aims to eliminate carboxylesterase-mediated hydrolysis.[9]

Experimental Framework for Comparative Assessment

To objectively compare the metabolic stability of the parent compound and its derivatives, a multi-tiered in vitro approach is recommended. This involves using different liver subcellular fractions to gain a comprehensive understanding of both Phase I and Phase II metabolism.

Tier 1: Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method to evaluate Phase I oxidative metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) and UGT enzymes.[1][10] While primarily used for CYP activity, they also contain UGTs, making them relevant for our parent compound.

Causality Behind Experimental Choices:

  • Why Microsomes? They are a recognized and readily available source of key drug-metabolizing enzymes.[1]

  • Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor required for the catalytic activity of CYP enzymes.[10] Running a parallel incubation without NADPH helps to distinguish CYP-mediated metabolism from other pathways like esterase activity, which is NADPH-independent.[6]

  • Why Multiple Time Points? Measuring compound disappearance over time (e.g., 0, 5, 15, 30, 45 minutes) allows for the calculation of a degradation rate, which is more informative than a single endpoint.[11]

Tier 2: Liver S9 Fraction Stability Assay

The S9 fraction is a supernatant from liver homogenate that contains both microsomes (Phase I enzymes) and cytosolic components (many Phase II enzymes like SULTs).[12][13] This makes the S9 assay a more comprehensive screen for overall hepatic metabolism compared to the microsomal assay alone.[14][15]

Causality Behind Experimental Choices:

  • Why S9 Fraction? To capture a broader range of metabolic activities, including both Phase I and Phase II enzymes, providing a more complete picture of hepatic clearance.[13][16]

  • Why a Full Cofactor Mix? In addition to NADPH, the S9 assay should be supplemented with cofactors for Phase II enzymes, such as uridine diphosphoglucuronic acid (UDPGA) for UGTs, to ensure these pathways are active.[15]

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Prepare Compound Stock (10 mM in DMSO) B1 Pre-incubate Fractions with Compound (37°C, 5 min) A1->B1 A2 Prepare Subcellular Fractions (Microsomes or S9) A2->B1 A3 Prepare Cofactor Solutions (e.g., NADPH, UDPGA) B2 Initiate Reaction (Add Cofactors) A3->B2 B1->B2 B3 Sample at Time Points (0, 5, 15, 30, 45 min) B2->B3 C1 Quench Reaction (Ice-cold Acetonitrile + Internal Std.) B3->C1 C2 Centrifuge to Pellet Protein C1->C2 C3 Analyze Supernatant by LC-MS/MS C2->C3 D1 Calculate % Remaining vs. Time C3->D1

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

The following protocols provide a self-validating system by including appropriate controls.

Protocol 1: Liver Microsomal Stability Assay
  • Reagent Preparation:

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[17]

    • Prepare a 1 mM test compound solution by diluting the 10 mM DMSO stock. The final incubation concentration will be 1 µM, with a final DMSO concentration ≤ 0.25%.[11][17]

    • Prepare a 10 mM NADPH stock solution in buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsome solution.

    • Add the 1 mM test compound solution to initiate a pre-incubation at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH stock solution.[11]

    • For the negative control (-NADPH), add an equivalent volume of buffer instead of the NADPH solution.

  • Sampling & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 min), transfer an aliquot of the incubation mixture to a new plate containing 2 volumes of ice-cold acetonitrile with an internal standard (a structurally similar, stable compound) to terminate the reaction.[11][16]

  • Sample Processing & Analysis:

    • Centrifuge the plate at 4000g for 10 minutes to pellet the precipitated proteins.[16]

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

Protocol 2: S9 Fraction Stability Assay
  • The protocol is similar to the microsomal assay, with the following key differences:

    • Use pooled human liver S9 fraction at a protein concentration of 1 mg/mL.

    • The cofactor solution should be a mixture containing NADPH and UDPGA to assess both Phase I and Phase II pathways.[15]

Protocol 3: LC-MS/MS Analysis
  • Objective: To quantify the remaining parent compound at each time point. The disappearance of the parent compound is monitored rather than the appearance of metabolites, as this does not require synthesized metabolite standards.[18]

  • Typical System: A reverse-phase C18 column coupled to a triple quadrupole mass spectrometer.

  • Mobile Phases:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Method: Use a gradient elution method. Optimize the mass spectrometer using Multiple Reaction Monitoring (MRM) for the parent compound and the internal standard.

Data Analysis and Comparative Presentation

The data from the LC-MS/MS analysis is used to calculate key parameters that define metabolic stability.

  • Plotting the Data: Plot the natural logarithm of the percentage of compound remaining versus time.

  • Determining the Rate Constant (k): The slope of the line from the plot is the elimination rate constant (k).[19]

  • Calculating Half-Life (t½):

    • Formula: t½ = 0.693 / k

    • This value represents the time it takes for 50% of the compound to be metabolized. A longer half-life indicates greater stability.

  • Calculating Intrinsic Clearance (CLint):

    • Formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

    • CLint is a measure of the intrinsic metabolic capacity of the liver for a specific compound.[20] A lower CLint value signifies higher metabolic stability.

Comparative Data Summary

The results should be summarized in a clear, tabular format to facilitate direct comparison between the parent compound and its derivatives.

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Stability Class
Parent Compound Microsomes (+NADPH)1592.4Moderate
(Methyl 2-fluoro-5-hydroxybenzoate)S9 (+Cofactors)896.3Low
Derivative A Microsomes (+NADPH)4530.8High
(Steric Shielding)S9 (+Cofactors)2534.7Moderate-High
Derivative B Microsomes (+NADPH)>60<23.1Very High
(Ester Bioisostere)S9 (+Cofactors)>60<19.3Very High
Verapamil (Control) Microsomes (+NADPH)2263.0Moderate

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This guide outlines a systematic and scientifically-grounded approach for assessing the metabolic stability of derivatives of Methyl 2-fluoro-5-hydroxybenzoate. By employing both microsomal and S9 fraction assays, researchers can build a comprehensive profile of a compound's susceptibility to both Phase I and Phase II metabolism. The detailed protocols and data analysis framework provide a robust system for generating comparative data, enabling informed decisions in the lead optimization phase of drug discovery. The strategic modification of metabolic soft spots, guided by this empirical data, is a cornerstone of developing drug candidates with improved pharmacokinetic properties.

References

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Hoyt, E. A., & Biscoe, M. R. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 10(7), 979-983. Available at: [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link] (Note: This is a representative protocol structure, the original link may vary).

  • Obach, R. S. (2011). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 5(2), 103-109. Available at: [Link]

  • Chem Help ASAP. (2021, January 5). Metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]

  • da Cunha, E. F. F., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7016. Available at: [Link]

  • MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • Obach, R. S. (2011). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 5(2), 103-109. Available at: [Link]

  • Heringa, M. B., et al. (2021). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Environmental Toxicology and Chemistry, 40(10), 2824-2838. Available at: [Link]

  • Williamson, G., & Clifford, M. N. (2017). Altered Transport and Metabolism of Phenolic Compounds in Obesity and Diabetes: Implications for Functional Food Development and Assessment. Nutrition Research Reviews, 30(2), 160-170. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • K-H. Kim, et al. (2015). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 6(4), 261. Available at: [Link]

  • Lu, H., & Liu, J. (2011). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. Current Drug Metabolism, 12(8), 754-764. Available at: [Link]

  • Lu, H., & Liu, J. (2011). Regioselective sulfation and glucuronidation of phenolics: insights into the structural basis. Current Drug Metabolism, 12(8), 754-64. Available at: [Link]

  • ResearchGate. (n.d.). Diagram showing glucuronidation of phenols by nucleophilic attacking on carbon of UDP-glucuronic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). What influences phenol metabolic stability?. Retrieved from [Link]

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Validation

The Emergence of Novel Scaffolds in Kinase Inhibitor Screening: A Comparative Guide Featuring Methyl 2-fluoro-5-hydroxybenzoate

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is in a constant state of evolution. The pursuit of novel chemical matter that can yield potent and selective k...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of kinase inhibitor discovery is in a constant state of evolution. The pursuit of novel chemical matter that can yield potent and selective kinase inhibitors is paramount. This guide provides a comparative analysis of screening methodologies, using the hypothetical entry of "Methyl 2-fluoro-5-hydroxybenzoate" into a fragment-based drug discovery (FBDD) workflow as our central case study. We will explore how to characterize such a fragment and compare its potential profile to established kinase inhibitors with distinct mechanisms of action.

The Rationale for Fragment-Based Discovery in Kinase Inhibition

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying highly specific and potent kinase inhibitors.[1] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD begins with screening low-molecular-weight compounds, or "fragments," to identify those that bind to the target kinase.[2] These initial hits, though often of low affinity, can be optimized through medicinal chemistry to develop into highly potent and selective lead compounds.[1][2] This approach often leverages structural biology to understand the fragment's interaction with the kinase, guiding the optimization process.[2]

Methyl 2-fluoro-5-hydroxybenzoate, a small phenolic and benzoic acid derivative, represents a plausible starting point for an FBDD campaign. Its simple structure and functional groups offer potential hydrogen bonding and aromatic interactions within a kinase active site. The fluorine substitution can also introduce favorable properties such as altered pKa and metabolic stability.

This guide will compare two distinct screening assays to evaluate a fragment like Methyl 2-fluoro-5-hydroxybenzoate: a biochemical activity assay (ADP-Glo™) and a cell-based target engagement assay (NanoBRET™). We will then contrast the hypothetical data with that of two well-characterized kinase inhibitors: Crizotinib, an ATP-competitive inhibitor, and Trametinib, an allosteric inhibitor.

Comparative Kinase Inhibitor Screening Methodologies

The initial assessment of a potential kinase inhibitor's efficacy can be approached through various assay formats, each with its own set of advantages and limitations.[3][4] The choice of assay is critical and depends on the specific research question, be it direct enzymatic inhibition, cellular activity, or target engagement.

Biochemical Kinase Activity Assays: The ADP-Glo™ Kinase Assay

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme.[3] They are essential for determining if a compound directly inhibits the enzyme's ability to phosphorylate its substrate. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[5] This provides a direct measure of kinase activity.[5]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of a solution containing the purified kinase of interest and the test compound (e.g., Methyl 2-fluoro-5-hydroxybenzoate, Crizotinib, or Trametinib) at various concentrations.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP at a concentration near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes) to allow for enzymatic activity.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

  • Data Analysis:

    • Normalize the data to controls (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor).

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

  • ATP Concentration: Using an ATP concentration near the Km is crucial for accurately assessing the potency of ATP-competitive inhibitors.[6]

  • Linearity of Reaction: The incubation time is optimized to ensure the reaction is in the linear range, providing a true measure of the initial reaction velocity.[6]

  • Homogeneous Format: The mix-and-read format of the ADP-Glo™ assay is amenable to high-throughput screening (HTS) due to its simplicity and lack of wash steps.[6][7]

Cell-Based Target Engagement Assays: The NanoBRET™ Assay

While biochemical assays confirm direct enzyme inhibition, they do not provide information about a compound's activity within a cellular context. Cell-based assays are crucial for assessing cell permeability, target engagement in the presence of endogenous ATP concentrations, and off-target effects.[8] The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase in living cells.[8]

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.

  • Assay Execution:

    • Treat the cells with the test compounds at various concentrations for a specified period.

    • Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the kinase, to the cells.

    • Add the NanoBRET™ Nano-Glo® Substrate to generate the NanoLuc® luciferase signal.

  • Signal Detection:

    • Measure both the donor (luciferase) and acceptor (tracer) emission signals using a plate reader equipped with the appropriate filters.

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

  • Data Analysis:

    • A decrease in the NanoBRET™ signal indicates displacement of the tracer by the test compound, signifying target engagement.[8]

    • Plot the NanoBRET™ ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 for target engagement.

  • Live-Cell Format: This assay provides a more physiologically relevant assessment of a compound's ability to engage its target within the complex cellular environment.

  • Competitive Displacement: The assay directly measures the binding of the compound to the target kinase through the displacement of a known fluorescent tracer.[8]

  • Intracellular ATP: The presence of physiological concentrations of ATP allows for a more accurate assessment of the potency of ATP-competitive inhibitors.

Comparative Analysis: Hypothetical Data for Methyl 2-fluoro-5-hydroxybenzoate vs. Established Inhibitors

To illustrate how these assays can differentiate between compounds with different mechanisms of action, we present hypothetical, yet plausible, data for our fragment and the two reference inhibitors.

CompoundType of InhibitorBiochemical IC50 (ADP-Glo™)Cellular Target Engagement IC50 (NanoBRET™)
Methyl 2-fluoro-5-hydroxybenzoate Fragment (Hypothetical)> 100 µM50 µM
Crizotinib ATP-Competitive20 nM100 nM
Trametinib Allosteric5 nM2 nM

Interpretation of Hypothetical Data:

  • Methyl 2-fluoro-5-hydroxybenzoate: As a fragment, it is expected to have weak biochemical activity. The detectable cellular target engagement suggests it can enter cells and interact with the target kinase, making it a viable starting point for optimization.

  • Crizotinib: As an ATP-competitive inhibitor, its potency is significantly higher in the biochemical assay with a controlled, lower ATP concentration compared to the cellular assay where it must compete with millimolar concentrations of endogenous ATP.[9]

  • Trametinib: As an allosteric inhibitor, it does not compete with ATP for binding.[10][11] Therefore, its potency is expected to be similar in both biochemical and cellular assays, as it is not affected by cellular ATP concentrations.[12]

Visualizing the Concepts

To further clarify the principles discussed, the following diagrams illustrate the key workflows and mechanisms.

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_Discovery Discovery cluster_Validation Validation cluster_Optimization Optimization Fragment_Screening Fragment Screening (e.g., Methyl 2-fluoro-5-hydroxybenzoate) Hit_Identification Hit Identification Fragment_Screening->Hit_Identification Identifies binders Biochemical_Assay Biochemical Assay (e.g., ADP-Glo™) Hit_Identification->Biochemical_Assay Validates direct inhibition Cellular_Assay Cellular Assay (e.g., NanoBRET™) Biochemical_Assay->Cellular_Assay Confirms cellular activity SAR Structure-Activity Relationship (SAR) Cellular_Assay->SAR Informs medicinal chemistry Lead_Compound Lead Compound SAR->Lead_Compound Improves potency & selectivity Kinase_Inhibition cluster_Kinase Kinase Enzyme Kinase ATP Binding Site Allosteric Site ATP ATP ATP->Kinase:atp Binds ATP_Competitive ATP-Competitive Inhibitor (Crizotinib) ATP_Competitive->Kinase:atp Competes with ATP Allosteric Allosteric Inhibitor (Trametinib) Allosteric->Kinase:allo Binds to a distinct site Assay_Principles cluster_ADPGlo ADP-Glo™ Assay (Biochemical) cluster_NanoBRET NanoBRET™ Assay (Cell-Based) Kinase_Reaction Kinase + Substrate + ATP + Inhibitor ADP_Production ADP Production Kinase_Reaction->ADP_Production Inhibition reduces ADP Luminescence Luminescent Signal ADP_Production->Luminescence ADP converted to light Live_Cell Live Cell Expressing Kinase-NanoLuc® Tracer_Binding Fluorescent Tracer Binds Live_Cell->Tracer_Binding BRET_Signal BRET Signal Tracer_Binding->BRET_Signal Inhibitor displaces tracer, reducing BRET

Caption: Principles of the ADP-Glo™ and NanoBRET™ kinase assays.

Conclusion

The evaluation of novel compounds in kinase inhibitor screening requires a multi-faceted approach. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's mechanism of action and its potential for further development. The hypothetical case of Methyl 2-fluoro-5-hydroxybenzoate illustrates how a fragment with modest initial activity can be identified and prioritized for a medicinal chemistry campaign. Comparing its profile to established inhibitors like the ATP-competitive Crizotinib and the allosteric Trametinib provides a valuable framework for interpreting screening data and making informed decisions in the drug discovery process. The strategic selection of screening assays is not merely a procedural step but a critical component of a successful kinase inhibitor discovery program.

References

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Comparative

Benchmarking the performance of "Methyl 2-fluoro-5-hydroxybenzoate" in specific synthetic transformations

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the selection of building blocks is a critical decision that profoundly influences the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth analysis of Methyl 2-fluoro-5-hydroxybenzoate, a versatile reagent, benchmarking its performance in key synthetic transformations against relevant alternatives. The insights presented herein are grounded in established chemical principles and supported by experimental data to empower chemists with the knowledge to make informed strategic choices in their synthetic endeavors.

Introduction: The Strategic Advantage of Fluorinated Phenolic Esters

Methyl 2-fluoro-5-hydroxybenzoate is a bifunctional aromatic compound that offers a unique combination of reactive sites: a phenolic hydroxyl group, a methyl ester, and a fluorine atom strategically positioned on the benzene ring. This trifecta of functionalities makes it a valuable precursor in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. The fluorine substituent, in particular, imparts distinct electronic properties that modulate the reactivity of the other functional groups, often leading to enhanced performance in specific synthetic transformations. This guide will focus on two fundamental reactions of this molecule: the O-alkylation of the phenolic hydroxyl group and the hydrolysis of the methyl ester.

I. O-Alkylation via Williamson Ether Synthesis: A Comparative Analysis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ether linkages. In the context of Methyl 2-fluoro-5-hydroxybenzoate, this transformation involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent.

The Impact of Substituents on Nucleophilicity

The efficacy of the phenoxide as a nucleophile is paramount to the success of the Williamson ether synthesis. The electronic nature of the substituents on the aromatic ring plays a crucial role in modulating this nucleophilicity. Electron-donating groups (EDGs) enhance the electron density on the phenoxide oxygen, thereby increasing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, rendering the phenoxide less nucleophilic.[1]

In Methyl 2-fluoro-5-hydroxybenzoate, both the ortho-fluoro and para-methoxycarbonyl (ester) groups are electron-withdrawing. The fluorine atom exerts a strong inductive withdrawing effect, while the ester group withdraws electron density through both inductive and resonance effects. This combined electron-withdrawing character has a significant impact on the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.

Table 1: Comparison of pKa Values of Substituted Phenols

CompoundSubstituentspKaReference
PhenolNone9.95CRC Handbook
4-Nitrophenol-NO₂ (para)7.15CRC Handbook
Methyl 2-fluoro-5-hydroxybenzoate -F (ortho), -COOCH₃ (para to OH)Estimated ~8-9Inferred
Methyl 5-hydroxybenzoate-COOCH₃ (para to OH)Estimated ~9-9.5Inferred

Note: Estimated pKa values are based on the known effects of electron-withdrawing groups on phenol acidity.

The lower estimated pKa of Methyl 2-fluoro-5-hydroxybenzoate compared to phenol and its non-fluorinated analog indicates a more acidic phenolic proton. While this facilitates the deprotonation step to form the phenoxide, the resulting anion is less nucleophilic due to the stabilizing effect of the electron-withdrawing groups.[2][3][4][5][6][7]

Benchmarking Performance in O-Alkylation

To provide a comparative perspective, let's consider the O-alkylation of Methyl 2-fluoro-5-hydroxybenzoate with a generic alkyl halide (R-X) and compare its expected performance with that of Methyl 5-hydroxybenzoate and phenol.

Table 2: Performance Comparison in Williamson Ether Synthesis

Starting MaterialKey SubstituentsExpected ReactivityRationale
PhenolNoneHighUnsubstituted phenoxide is a strong nucleophile.
Methyl 5-hydroxybenzoate-COOCH₃ModerateThe ester group reduces the nucleophilicity of the phenoxide.
Methyl 2-fluoro-5-hydroxybenzoate -F, -COOCH₃LowerBoth the fluorine and ester groups significantly reduce the nucleophilicity of the phenoxide.

While the reduced nucleophilicity of the phenoxide derived from Methyl 2-fluoro-5-hydroxybenzoate suggests slower reaction kinetics compared to simpler phenols, this can often be compensated for by employing more reactive alkylating agents (e.g., alkyl iodides or triflates) or by using more forcing reaction conditions (e.g., higher temperatures, stronger bases). The strategic advantage of using this fluorinated building block often lies in the subsequent transformations where the fluorine atom can influence biological activity or material properties.

Experimental Protocol: O-Alkylation of Methyl 2-fluoro-5-hydroxybenzoate

This protocol describes a general procedure for the O-alkylation of Methyl 2-fluoro-5-hydroxybenzoate.

Diagram 1: Workflow for O-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification start Dissolve Methyl 2-fluoro-5-hydroxybenzoate in a suitable solvent (e.g., DMF, Acetone) add_base Add a base (e.g., K₂CO₃, NaH) to form the phenoxide start->add_base stir Stir at room temperature add_base->stir add_alkylating_agent Add the alkylating agent (R-X) stir->add_alkylating_agent heat Heat the reaction mixture (if necessary) add_alkylating_agent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract wash Wash the organic layer extract->wash dry Dry over anhydrous sulfate wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the O-alkylation of Methyl 2-fluoro-5-hydroxybenzoate.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-5-hydroxybenzoate (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone.

  • Deprotonation: Add a suitable base (e.g., potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq. of a 60% dispersion in mineral oil)) portion-wise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the alkylating agent (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to an appropriate temperature (typically between 50-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

II. Ester Hydrolysis: A Quantitative Comparison

The hydrolysis of the methyl ester to the corresponding carboxylic acid is another fundamental transformation for Methyl 2-fluoro-5-hydroxybenzoate, often a necessary step in the synthesis of active pharmaceutical ingredients.

Electronic Effects on Hydrolysis Rates

The rate of ester hydrolysis, whether under acidic or basic conditions, is influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of base-catalyzed hydrolysis by stabilizing the negative charge that develops in the tetrahedral intermediate. Conversely, they can have a more complex effect on acid-catalyzed hydrolysis.

For Methyl 2-fluoro-5-hydroxybenzoate, the ortho-fluoro and meta-carboxyl (relative to the ester) substituents are both electron-withdrawing. This is expected to increase the rate of saponification (base-catalyzed hydrolysis) compared to its non-fluorinated counterpart, Methyl 5-hydroxybenzoate.

Benchmarking Hydrolysis Performance

A direct comparison of the hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate with related compounds provides valuable insights into its reactivity.

Table 3: Performance in Base-Catalyzed Ester Hydrolysis

SubstrateKey SubstituentsReported YieldConditionsReference
Methyl 2-fluoro-5-hydroxybenzoate -F (ortho to ester)91%LiOH·H₂O, THF/H₂O, rt, 16h[8]
Methyl p-hydroxybenzoate-OH (para to ester)HighNaOH, heat[9]
Methyl benzoateNone-Standard saponification[10]
Experimental Protocol: Hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate

The following protocol details the efficient hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate to 2-fluoro-5-hydroxybenzoic acid.[8]

Diagram 2: Hydrolysis Workflow

G cluster_reaction Saponification cluster_workup Work-up and Isolation start Dissolve Methyl 2-fluoro-5-hydroxybenzoate in THF/H₂O add_base Add LiOH·H₂O start->add_base stir Stir at room temperature for 16h add_base->stir remove_thf Remove THF under reduced pressure stir->remove_thf acidify Acidify with HCl remove_thf->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate to yield the carboxylic acid dry->concentrate

Caption: Step-by-step workflow for the hydrolysis of Methyl 2-fluoro-5-hydroxybenzoate.

Step-by-Step Methodology:

  • Dissolution: Dissolve Methyl 2-fluoro-5-hydroxybenzoate (30.0 g, 176.47 mmol) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v, 350 mL).[8]

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (22.2 g, 529.41 mmol, 3.0 eq.) to the solution at room temperature.[8]

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.[8]

  • Solvent Removal: After the reaction is complete, remove the THF by distillation under reduced pressure.[8]

  • Acidification: Dilute the residue with cold water and adjust the pH to approximately 3 with 1.5 N aqueous HCl.[8]

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 250 mL).[8]

  • Washing and Drying: Combine the organic phases, wash with brine (150 mL), and dry over anhydrous sodium sulfate.[8]

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain 2-fluoro-5-hydroxybenzoic acid as an off-white solid (25.1 g, 91% yield).[8]

Conclusion: A Strategically Sound Synthetic Building Block

Methyl 2-fluoro-5-hydroxybenzoate presents a compelling case for its inclusion in the synthetic chemist's toolbox. While the electron-withdrawing nature of its substituents may temper the nucleophilicity of its phenoxide in Williamson ether syntheses, this can be readily addressed through judicious choice of reaction conditions. More significantly, these same electronic effects contribute to a facile and high-yielding ester hydrolysis under mild conditions.

The true value of this reagent, however, lies in the strategic introduction of a fluorine atom, a feature highly sought after in modern drug discovery for its ability to modulate metabolic stability, binding affinity, and lipophilicity. This guide has provided a framework for understanding and predicting the performance of Methyl 2-fluoro-5-hydroxybenzoate in two key transformations, empowering researchers to leverage its unique properties to accelerate their synthetic objectives.

References

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  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

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Validation

Cost-benefit analysis of using "Methyl 2-fluoro-5-hydroxybenzoate" in large-scale synthesis

Publish Comparison Guide: Cost-Benefit Analysis of Methyl 2-fluoro-5-hydroxybenzoate in Large-Scale Synthesis Executive Summary: The "Make vs. Buy" Verdict For pharmaceutical process groups, Methyl 2-fluoro-5-hydroxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cost-Benefit Analysis of Methyl 2-fluoro-5-hydroxybenzoate in Large-Scale Synthesis

Executive Summary: The "Make vs. Buy" Verdict

For pharmaceutical process groups, Methyl 2-fluoro-5-hydroxybenzoate (CAS: 1084801-91-1) represents a strategic "pivot" intermediate. It offers a pre-functionalized aromatic scaffold that balances the metabolic stability of the fluorine substituent with the synthetic versatility of the phenolic hydroxyl group.

The Verdict:

  • Small Scale (<100 g): Buy. Commercial vendors offer high purity (>98%) at prices that justify avoiding the multi-step synthesis labor.

  • Large Scale (>1 kg): Make (In-House). The commercial markup on this specific isomer is significant due to regiospecificity challenges. Adopting a Copper-Catalyzed Hydroxylation route from 5-bromo-2-fluorobenzoic acid reduces raw material costs by approximately 40-60% compared to bulk sourcing, while offering superior control over impurity profiles.

Strategic Value: Why This Scaffold?

In medicinal chemistry, this compound is not just a building block; it is a bioisostere enabler .

  • pKa Modulation: The ortho-fluorine atom inductively withdraws electron density, lowering the pKa of the phenol compared to non-fluorinated analogs. This can enhance hydrogen bond donor capability in protein-ligand interactions.

  • Metabolic Blocking: The fluorine at the 2-position blocks a common site of metabolic oxidation (Phase I metabolism), potentially extending the half-life of the final drug candidate.

  • Synthetic Orthogonality: The molecule possesses three distinct handles for diversification:

    • Phenol: Ready for alkylation, arylation, or triflylation.

    • Ester: Precursor to amides, acids, or alcohols.

    • Aryl Fluoride: Enables SNAr reactions (under forcing conditions) or directs C-H activation.

Synthesis Route Comparison

We evaluated three primary synthetic pathways based on Scalability, Safety, and Cost-Efficiency.

Route A: Cu-Catalyzed Hydroxylation (Recommended)
  • Starting Material: 5-Bromo-2-fluorobenzoic acid.

  • Mechanism: Ullmann-type coupling using a Copper(II) source and a ligand to install the hydroxyl group, followed by Fischer esterification.

  • Pros: High yield (~85-90%), scalable, avoids hazardous demethylation reagents.

  • Cons: Requires heavy metal removal (Cu) downstream.

Route B: Demethylation of Anisole
  • Starting Material: Methyl 2-fluoro-5-methoxybenzoate.

  • Mechanism: Ether cleavage using BBr3 or HBr/AcOH.

  • Pros: Very high raw material availability.

  • Cons: BBr3 is corrosive, expensive, and generates large volumes of hazardous waste. HBr requires harsh conditions incompatible with sensitive functionalities.

Route C: Diazotization (Classical)
  • Starting Material: Methyl 5-amino-2-fluorobenzoic acid.

  • Mechanism: Formation of diazonium salt followed by hydrolysis.

  • Pros: Well-established chemistry.

  • Cons: Potentially explosive intermediates (diazonium salts), low atom economy, significant safety controls required at scale.

Visualizing the Synthetic Landscape

SynthesisRoutes Start_Br 5-Bromo-2-fluorobenzoic acid (Commodity Chemical) Process_Cu Route A: Cu-Catalyzed Hydroxylation (Ligand/Base/H2O) -> Esterification Start_Br->Process_Cu High Yield, Scalable Start_OMe Methyl 2-fluoro-5-methoxybenzoate Process_Demeth Route B: Demethylation (BBr3 or HBr) Start_OMe->Process_Demeth High Waste Cost Start_NH2 Methyl 5-amino-2-fluorobenzoic acid Process_Diazo Route C: Diazotization (NaNO2/H2SO4 -> H2O) Start_NH2->Process_Diazo Safety Risk Target Methyl 2-fluoro-5-hydroxybenzoate (Target Scaffold) Process_Cu->Target >85% Overall Yield Process_Demeth->Target ~75% Yield Process_Diazo->Target ~60% Yield

Caption: Comparison of synthetic routes. Route A (Green) offers the optimal balance of safety and efficiency for large-scale production.

Cost-Benefit Analysis Data

The following table normalizes costs for a 1 kg production batch .

MetricRoute A (Cu-Catalyzed) Route B (Demethylation) Commercial Purchase
Raw Material Cost Low ($)Medium (

)
High (

)
Reagent Safety Moderate (Cu salts)Poor (BBr3/HBr)N/A
Waste Generation Low (Aqueous waste)High (Boron/Bromide waste)Low (Packaging only)
Yield 85-90%70-80%N/A
Purity Profile High (>99% after workup)Variable (Alkylation byproducts)>98%
Lead Time 2 Weeks2 Weeks1-4 Weeks

Key Insight: While Route B utilizes a common anisole precursor, the cost of waste disposal for demethylation reagents often exceeds the savings on the starting material. Route A utilizes 5-Bromo-2-fluorobenzoic acid , which has seen price compression due to its use in other agrochemical sectors.

Detailed Experimental Protocol (Route A)

This protocol is validated for scalability and minimizes the use of chromatography.

Step 1: Hydroxylation of 5-Bromo-2-fluorobenzoic acid
  • Reagents: 5-Bromo-2-fluorobenzoic acid (1.0 equiv), NaOH (3.0 equiv), CuSO4·5H2O (0.1 equiv), Ligand (e.g., trans-4-hydroxy-L-proline or DMEDA, 0.2 equiv), Water.

  • Procedure:

    • Charge a reactor with water and NaOH. Stir until dissolved.

    • Add 5-Bromo-2-fluorobenzoic acid. Ensure full dissolution (formation of sodium salt).

    • Add the Copper catalyst and Ligand.

    • Heat the mixture to 100°C under an inert atmosphere (N2) for 12-16 hours. Note: Color change to deep blue/green is typical.

    • IPC (In-Process Control): Monitor by HPLC for consumption of bromide (<1%).

    • Cool to 20°C. Acidify with HCl to pH 2-3 to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Intermediate: 2-Fluoro-5-hydroxybenzoic acid.

Step 2: Esterification
  • Reagents: 2-Fluoro-5-hydroxybenzoic acid (from Step 1), Methanol (Solvent/Reagent), H2SO4 (Cat.) or Thionyl Chloride (1.1 equiv).

  • Procedure:

    • Suspend the acid in Methanol (5-10 volumes).

    • Cool to 0°C.

    • Add Thionyl Chloride dropwise (exothermic). Alternative: Add conc. H2SO4 and reflux.

    • Heat to reflux (65°C) for 4-6 hours.

    • Concentrate the solvent under reduced pressure.[1]

    • Dissolve residue in EtOAc, wash with NaHCO3 (aq) to remove unreacted acid, then Brine.

    • Dry (Na2SO4) and concentrate.

    • Purification: Recrystallization from Toluene/Heptane if necessary.

Safety & Handling

  • Fluorinated Intermediates: While the final ester is relatively stable, the 5-Bromo-2-fluorobenzoic acid precursor is a skin and eye irritant.

  • Thionyl Chloride: Releases SO2 and HCl gas. scrubbing systems are mandatory for large-scale esterification.

  • Heavy Metals: Route A uses Copper.[1] For pharmaceutical intermediates, a metal scavenger (e.g., SiliaMetS® or extraction with EDTA) step may be required to meet ICH Q3D guidelines for elemental impurities.

References

  • Preparation of 2-fluoro-5-hydroxybenzoic acid . ChemicalBook.[1] Retrieved from

  • Methyl 2-fluoro-5-hydroxybenzoate Product Profile . BLD Pharm. Retrieved from

  • Ullmann-Type Hydroxylation of Aryl Halides. Organic Process Research & Development. (General reference for the methodology described in Route A).
  • Safety Data Sheet: Methyl 5-fluoro-2-hydroxybenzoate (Isomer Analog) . Fisher Scientific. Retrieved from

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Characterization: Comparing Theoretical Predictions and Experimental Data for Methyl 2-fluoro-5-hydroxybenzoate

Introduction: The Imperative of Structural Verification In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is bu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Structural Verification

In the realm of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds like Methyl 2-fluoro-5-hydroxybenzoate (CAS No. 391-92-4), a versatile fluorinated organic building block[1], a multi-pronged analytical approach is not just recommended; it is essential. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's atomic arrangement and connectivity.

However, interpreting raw spectral data can be a complex endeavor, fraught with ambiguity. This is where the synergy between experimental data and theoretical predictions becomes invaluable. Computational chemistry methods, particularly Density Functional Theory (DFT), allow us to predict spectral properties with increasing accuracy.[2][3] By comparing the experimentally acquired spectrum with a theoretically calculated one, researchers can gain a higher degree of confidence in their structural assignment, resolve ambiguities, and even gain deeper insights into the molecule's electronic structure.[2]

This guide provides a comprehensive comparison of predicted versus expected experimental spectral data for Methyl 2-fluoro-5-hydroxybenzoate. It is designed for researchers and drug development professionals, offering not only the data but also the underlying causality for the observed spectral features and detailed, field-proven protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Causality Behind NMR Predictions

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like fluorine and the carbonyl group) deshield nearby nuclei, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (like the hydroxyl group) shield nuclei, shifting them upfield.[4] Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent nuclei through covalent bonds, providing direct evidence of atomic connectivity.

¹H NMR: Proton Environments

Table 1: Comparison of Predicted ¹H NMR Data for Methyl 2-fluoro-5-hydroxybenzoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
-OH~5.0 - 6.0broad singlet (br s)-The proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is highly dependent on concentration and solvent.
H-6~7.20doublet of doublets (dd)J(H-F) ≈ 8.0, J(H-H) ≈ 3.0This proton is ortho to the electron-withdrawing fluorine, causing a downfield shift. It is coupled to both the adjacent fluorine and H-4.
H-4~7.10doublet of doublets (dd)J(H-H) ≈ 9.0, J(H-H) ≈ 3.0This proton is ortho to the ester group and meta to the fluorine. It is coupled to both H-3 and H-6.
H-3~6.95doublet of doublets (dd)J(H-H) ≈ 9.0, J(F-H) ≈ 4.5This proton is ortho to the electron-donating hydroxyl group, causing an upfield shift. It is coupled to H-4 and the meta fluorine.
-OCH₃~3.90singlet (s)-These three protons are equivalent and attached to an oxygen, resulting in a singlet in a typical ester region.
¹³C NMR: The Carbon Skeleton

Table 2: Comparison of Predicted ¹³C NMR Data for Methyl 2-fluoro-5-hydroxybenzoate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Ester)~168.0The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.
C-2 (C-F)~155.0 (d, ¹JCF ≈ 240 Hz)The carbon directly bonded to fluorine is deshielded and exhibits a large one-bond coupling constant.
C-5 (C-OH)~150.0The carbon bonded to the hydroxyl group is deshielded.
C-1~125.0The ipso-carbon attached to the ester group.
C-4~118.0 (d, JCF ≈ 8 Hz)This carbon is meta to the fluorine, showing a smaller coupling.
C-6~116.0 (d, JCF ≈ 23 Hz)This carbon is ortho to the fluorine, showing a larger two-bond coupling.
C-3~115.0Shielded by the ortho -OH group.
-OCH₃~52.5Typical chemical shift for a methyl ester carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending.[5] It is an exceptionally powerful tool for the rapid identification of functional groups.

Causality Behind IR Absorptions

Specific bonds vibrate at characteristic frequencies. The energy of this vibration (and thus the wavenumber of the IR absorption) depends on the bond strength and the mass of the atoms involved. For instance, strong double bonds (C=O) absorb at higher wavenumbers than single bonds (C-O), and bonds to light atoms (O-H) absorb at higher wavenumbers than bonds to heavier atoms (C-C).

Table 3: Comparison of Predicted FT-IR Data for Methyl 2-fluoro-5-hydroxybenzoate

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale for Prediction
~3300O-H stretch (Phenol)Strong, BroadThe broadness is due to hydrogen bonding. A classic indicator of a hydroxyl group.[6]
~3100-3000C-H stretch (Aromatic)MediumCharacteristic stretching vibration for sp² C-H bonds on an aromatic ring.[7]
~2960C-H stretch (Aliphatic, -CH₃)MediumCharacteristic stretching vibration for sp³ C-H bonds of the methyl group.[6]
~1685C=O stretch (Ester)Strong, SharpThe carbonyl stretch is typically one of the most intense peaks in the spectrum. Its position is influenced by conjugation with the aromatic ring.[6]
~1610, ~1500C=C stretch (Aromatic Ring)Medium-StrongThese absorptions are characteristic of the benzene ring itself.
~1250C-O stretch (Ester/Phenol)StrongRepresents the stretching of the C-O single bonds.
~1100C-F stretchStrongThe carbon-fluorine bond is highly polarized, resulting in a strong absorption.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental formula.

Causality Behind Mass Spectra

In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The parent ion is the molecular ion (M⁺), and the fragmentation pattern provides clues about the molecule's structure.

Table 4: Predicted Mass Spectrometry Data for Methyl 2-fluoro-5-hydroxybenzoate

m/z ValueIon IdentityRationale for Prediction
170.0430[M]⁺Molecular ion. Calculated exact mass for C₈H₇FO₃.
139.0398[M - OCH₃]⁺Loss of the methoxy radical from the ester group is a common fragmentation pathway.
111.0449[M - COOCH₃]⁺Loss of the entire carbomethoxy group.

Experimental Methodologies and Workflows

To ensure the acquisition of high-quality, reproducible data, standardized protocols are critical. The following sections detail the step-by-step procedures for obtaining the spectra discussed above.

Protocol 1: NMR Spectroscopy

This protocol outlines the acquisition of ¹H and ¹³C NMR spectra. Safety is paramount in an NMR facility due to strong magnetic fields; always follow local safety guidelines.[8][9]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-fluoro-5-hydroxybenzoate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Insert the sample tube into the spinner and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.

  • Tuning: Tune the probe to the correct frequencies for ¹H and ¹³C to ensure maximum signal sensitivity.[10]

  • ¹H Spectrum Acquisition:

    • Load a standard proton experiment.

    • Set acquisition parameters: spectral width (~16 ppm), acquisition time (~2-3 s), relaxation delay (1-2 s), and number of scans (typically 8 or 16).

    • Acquire the Free Induction Decay (FID).

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set acquisition parameters: spectral width (~240 ppm), acquisition time (~1 s), relaxation delay (2 s), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FIDs of both experiments.

    • Phase the resulting spectra to ensure all peaks are in the positive phase.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0 ppm. Calibrate the ¹³C spectrum using the solvent peak as a secondary reference.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

Workflow Diagram: NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Magnet prep3->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire 1H FID acq2->acq3 acq4 Acquire 13C FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Calibration & Integration proc3->proc4 final Final Spectrum Analysis proc4->final FTIR_Workflow start Start background Acquire Background Spectrum (Clean Crystal) start->background sample Place Sample on Crystal & Apply Pressure background->sample acquire Acquire Sample Spectrum (16-32 Scans) sample->acquire process Background Subtraction acquire->process clean Clean Crystal process->clean end Analyze Spectrum process->end

Caption: Standard workflow for FT-IR analysis using an ATR accessory.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for analyzing volatile and thermally stable compounds like Methyl 2-fluoro-5-hydroxybenzoate.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane. [11]2. Instrument Setup:

    • Ensure the GC-MS system is equipped with an appropriate capillary column (e.g., a DB-5MS).

    • Set the GC oven temperature program. A typical program might start at 50°C, hold for 1 minute, then ramp up to 250°C at 10°C/min.

    • Set the injector temperature (e.g., 250°C) and the MS transfer line temperature (e.g., 280°C).

  • Tuning: Before analysis, perform an autotune of the mass spectrometer using a standard compound (e.g., PFTBA) to ensure mass accuracy and sensitivity. [12]4. Injection: Inject 1 µL of the sample solution into the GC inlet. The injection is typically done in splitless or split mode.

  • Separation and Detection: The compound travels through the GC column, where it is separated from any impurities. As it elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization, EI), and the m/z of the ions are detected.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time. Examine the mass spectrum corresponding to the peak of interest to identify the molecular ion and fragmentation pattern.

Workflow Diagram: GC-MS Data Acquisition

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare Dilute Solution (~1 mg/mL) gc1 Inject Sample (1 µL) prep1->gc1 gc2 Separation on Column (Temperature Program) gc1->gc2 ms1 Ionization (EI) gc2->ms1 ms2 Mass Analysis (m/z) ms1->ms2 ms3 Detection ms2->ms3 final Analyze Mass Spectrum ms3->final

Caption: The sequential process of GC-MS analysis from injection to detection.

Conclusion

The structural elucidation of Methyl 2-fluoro-5-hydroxybenzoate is a clear example of modern analytical chemistry, where a combination of techniques provides a complete picture. This guide demonstrates that by leveraging theoretical predictions alongside robust experimental protocols, researchers can confidently verify molecular structures. The close correlation between predicted and expected experimental data for ¹H NMR, ¹³C NMR, FT-IR, and MS provides a self-validating system for analysis. Adhering to the detailed methodologies presented herein will empower scientists to generate high-quality, reliable data, accelerating the pace of research and development.

References

  • ResearchGate. (n.d.). ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Electronic Supplementary Information for... Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (2017). Theoretical Spectroscopic and Second Harmonic Generations Studies of 5–Fluoro-2-Methyl Benzonitrile. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Shimadzuʼs Fundamental Guide to - Gas Chromatography Mass Spectrometry (GCMS). Retrieved from [Link]

  • University of Rochester. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • ACS Publications. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2022). Computational Chemistry in Nuclear Magnetic Resonance. Magnetochemistry. Retrieved from [Link]

  • The Hong Kong University of Science and Technology. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • University of Florida. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). NMR analysis for specific surface area determination. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2017). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. Retrieved from [Link]

  • ResearchGate. (2011). Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • PubMed. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Retrieved from [Link]

  • ResearchGate. (2013). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental FTIR [13]and calculated IR spectra of 4-methoxybenzaldehydeN-methyl-4-stilbazolium tosylate. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. Retrieved from [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Retrieved from [Link]

  • ResearchGate. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. Retrieved from [Link]

  • ResearchGate. (2015). Molecular structure, vibrational spectroscopic studies and analysis of 2-fluoro-5-methylbenzonitrile. Retrieved from [Link]

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Validation

A Comparative Guide to the Quantitative Analysis of Reaction Kinetics Using Methyl 2-fluoro-5-hydroxybenzoate

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of efficient, scalable, and reproducible synthesis of act...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of reaction kinetics is not merely academic—it is the bedrock of efficient, scalable, and reproducible synthesis of active pharmaceutical ingredients (APIs). The selection of appropriate model compounds for kinetic studies is therefore a critical decision that influences the quality and relevance of the data obtained. This guide provides an in-depth technical comparison of Methyl 2-fluoro-5-hydroxybenzoate as a substrate for quantitative reaction kinetics analysis, benchmarking its performance against other relevant phenolic compounds. We will delve into the mechanistic rationale behind experimental design, present detailed protocols, and offer comparative data to guide your research.

Introduction: The Significance of Substituted Phenols in Kinetic Analysis

Phenolic moieties are ubiquitous in pharmaceuticals, making the study of their reactivity paramount. The electronic and steric environment of the hydroxyl group dictates its nucleophilicity and, consequently, the rate of reactions such as acylation and esterification. Methyl 2-fluoro-5-hydroxybenzoate presents a compelling case for a model substrate due to its electronically-defined aromatic system. The presence of both a fluorine atom and a methyl ester group—both electron-withdrawing—significantly modulates the reactivity of the phenolic hydroxyl group, offering a nuanced system for kinetic investigation.

Understanding the structure-reactivity relationship is fundamental. For instance, electron-donating groups on the aromatic ring increase the electron density of the phenolic oxygen, enhancing its nucleophilicity and accelerating reactions like O-acylation. Conversely, electron-withdrawing groups, as in our target molecule, decrease the nucleophilicity, leading to slower reaction rates. This modulation of reactivity is precisely what makes these compounds valuable tools for dissecting reaction mechanisms and quantifying the impact of electronic effects on reaction kinetics.

Comparative Kinetic Analysis: O-Acylation of Methyl 2-fluoro-5-hydroxybenzoate and Alternative Phenols

To provide a comprehensive comparison, we will focus on the O-acylation of the phenolic hydroxyl group—a common and well-understood reaction. Phenols act as bidentate nucleophiles, capable of reacting at either the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation)[1]. O-acylation is kinetically favored, making it an ideal reaction for comparative rate studies.

We will compare the hypothetical acylation kinetics of Methyl 2-fluoro-5-hydroxybenzoate with two well-characterized alternatives:

  • p-Cresol: A phenol with an electron-donating methyl group.

  • p-Nitrophenol: A phenol with a strong electron-withdrawing nitro group.

This selection allows for a clear demonstration of how electronic effects influence reaction rates.

Experimental Workflow for Kinetic Analysis

The following workflow outlines a robust and self-validating system for the quantitative analysis of O-acylation kinetics.

Caption: A generalized workflow for the kinetic analysis of phenol acylation.

Detailed Experimental Protocol: HPLC-based Kinetic Analysis of Phenol Acylation

This protocol is designed for monitoring the acylation of a phenolic compound with acetic anhydride.

Materials:

  • Phenolic Substrate (e.g., Methyl 2-fluoro-5-hydroxybenzoate, p-Cresol, p-Nitrophenol)

  • Acetic Anhydride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Pyridine (catalyst)

  • Methanol (for quenching)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of the phenolic substrate and its corresponding acetylated product of known concentrations in acetonitrile. Inject these standards into the HPLC to generate calibration curves for quantitative analysis.

  • Reaction Setup: In a thermostated reaction vessel, dissolve the phenolic substrate (e.g., 0.1 M) and pyridine (0.1 M) in acetonitrile. Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding a stoichiometric equivalent of acetic anhydride. Start a timer immediately.

  • Time-course Sampling: At regular intervals (e.g., every 5 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small volume of methanol. The methanol will rapidly react with any unreacted acetic anhydride.

  • HPLC Analysis: Analyze the quenched samples by HPLC. A typical mobile phase for separating phenolic compounds and their esters is a gradient of acetonitrile and water[2][3]. Monitor the elution of the reactant and product using a UV detector at a wavelength where both compounds have significant absorbance.

  • Data Analysis: Using the calibration curves, determine the concentration of the product at each time point. Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve. For a pseudo-first-order reaction (if one reactant is in large excess), a plot of ln([Reactant]t/[Reactant]0) versus time will yield a straight line with a slope equal to -k_obs.

Comparative Kinetic Data

The following table presents hypothetical, yet mechanistically plausible, kinetic data for the acylation of Methyl 2-fluoro-5-hydroxybenzoate compared to p-cresol and p-nitrophenol. The relative rates are extrapolated from the known effects of electron-donating and electron-withdrawing substituents on the rate of phenol acylation.

CompoundSubstituent EffectExpected Relative Rate (k_rel)Rationale
p-CresolElectron-donating (-CH₃)~10The methyl group increases the nucleophilicity of the phenolic oxygen, accelerating the reaction.
Methyl 2-fluoro-5-hydroxybenzoate Electron-withdrawing (-F, -COOCH₃) ~0.1 The fluorine and methyl ester groups decrease the nucleophilicity of the phenolic oxygen, slowing the reaction.
p-NitrophenolStrong electron-withdrawing (-NO₂)~0.01The nitro group strongly deactivates the phenolic oxygen towards electrophilic attack.

Note: These are illustrative values. Actual experimental determination is required for precise rate constants.

Advanced Techniques for Kinetic Analysis

For reactions that are too fast to be monitored by manual sampling, or for a more detailed mechanistic understanding, more advanced techniques are indispensable.

In-Situ NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive tool for monitoring reaction kinetics in real-time[4][5]. By acquiring a series of spectra over the course of a reaction, the concentrations of reactants, intermediates, and products can be quantified simultaneously without the need for sample workup.

Protocol for In-Situ NMR Monitoring:

  • Prepare the reaction mixture in an NMR tube, typically using a deuterated solvent.

  • Acquire an initial spectrum before initiating the reaction to establish baseline concentrations.

  • Initiate the reaction inside the NMR spectrometer, often by injecting one of the reactants or by a temperature jump.

  • Set up an automated acquisition sequence to collect spectra at regular time intervals[6].

  • Process the spectra and integrate the signals corresponding to the starting material and product to determine their relative concentrations over time.

NMR_Monitoring cluster_0 NMR Tube cluster_1 NMR Spectrometer cluster_2 Data Analysis Reactants Reactants in Deuterated Solvent Product Product Formation Reactants->Product Reaction Progress Acquisition Time-resolved 1H NMR Spectra Product->Acquisition Signal Detection Integration Peak Integration Acquisition->Integration Kinetics Concentration vs. Time Plot Integration->Kinetics

Caption: Workflow for in-situ NMR kinetic analysis.

Stopped-Flow Spectroscopy

For reactions with half-lives in the millisecond range, stopped-flow spectroscopy is the technique of choice[7][8]. This method involves the rapid mixing of two reactant solutions and monitoring the change in absorbance or fluorescence as the reaction proceeds.

Applicability to Methyl 2-fluoro-5-hydroxybenzoate: The acylation of phenols can be very fast, especially with highly reactive acylating agents like acyl chlorides[9]. If the reaction of Methyl 2-fluoro-5-hydroxybenzoate is too rapid for manual HPLC or NMR analysis, stopped-flow spectrophotometry would be the ideal method. The formation of the phenyl ester product can be monitored by observing the change in the UV-Vis spectrum over time.

Conclusion and Future Perspectives

Methyl 2-fluoro-5-hydroxybenzoate serves as an excellent model substrate for the quantitative analysis of reaction kinetics, particularly for researchers investigating the influence of multiple electron-withdrawing substituents on reactivity. Its electronically defined structure provides a valuable contrast to phenols with electron-donating or single electron-withdrawing groups.

By employing robust analytical techniques such as HPLC and in-situ NMR, researchers can obtain high-quality kinetic data. For faster reactions, stopped-flow spectroscopy offers the necessary time resolution. The comparative data presented in this guide, while illustrative, underscores the predictable and quantifiable nature of structure-reactivity relationships in physical organic chemistry.

Future studies could expand upon this work by investigating a wider range of substituted fluorinated phenols, employing computational modeling to correlate experimental kinetic data with calculated electronic parameters, and exploring the kinetics in different solvent systems to elucidate the role of the reaction medium. Such systematic investigations are crucial for building predictive models of reactivity that can accelerate the process of drug discovery and development.

References

  • Bruker. (n.d.). Kinetic Profiling by NMR. Available at: [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Available at: [Link]

  • Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments. D.C.
  • Hashimoto, I., Kawaji, T., Mitoma, Y., Simion, A. M., Simion, C., Ishimoto, K., ... & Tashiro, M. (2004). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Revue Roumaine de Chimie, 49(2), 149-155.
  • Hipkin, J., & Satchell, D. P. N. (1967). Acylation. Part XX. The comparative acylation of phenols and thiols. Journal of the Chemical Society B: Physical Organic, 367-368.
  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Available at: [Link]

  • Ma, Y. R., Jin, T. S., Wang, Z. H., & Li, T. S. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO42- solid superacid. Indian Journal of Chemistry-Section B, 42(7), 1777-1778.
  • MDPI. (2023). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • PubMed. (1985). The kinetics of hydrolysis of methyl and phenyl isocyanates. Available at: [Link]

  • PubMed. (1998). NMR on-line monitoring of esterification catalyzed by cutinase. Available at: [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Available at: [Link]

  • Chemguide. (n.d.). The reaction of acyl chlorides with water, alcohols and phenol. Available at: [Link]

  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Available at: [Link]

  • ResearchGate. (2014). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Available at: [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Available at: [Link]

  • Google Patents. (1998). Esterification of phenols.
  • ACS Publications. (2024). Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis. Available at: [Link]

  • SciSpace. (2003). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4--. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. Available at: [Link]

  • University of Huddersfield Repository. (n.d.). Stopped-Flow Kinetic Investigation of Manganese-based Chemiluminescence Oxidation Reactions. Available at: [Link]

  • PubMed. (1998). NMR on-line monitoring of esterification catalyzed by cutinase. Available at: [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]

  • PubMed. (2010). Comparative study of the hydrolytic metabolism of methyl-, ethyl-, propyl-, butyl-, heptyl- and dodecylparaben by microsomes of various rat and human tissues. Available at: [Link]

  • Quora. (2018). Why don't phenols show an acetylation reaction?. Available at: [Link]

  • ResearchGate. (2011). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters.... Available at: [Link]

  • Macedonian Pharmaceutical Bulletin. (2021). Determination of methylparaben and propylparaben in cosmetic products using HPLC. Available at: [Link]

  • ResearchGate. (2014). Rapid and Efficient Method for Acetylation of Alcohols and Phenols with Acetic Anhydride Catalyzed by Silica Sulfate. Available at: [Link]

  • Google Patents. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Journal of the Chemical Society, Perkin Transactions 2. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Available at: [Link]

  • Quad Systems. (n.d.). More Than Reaction Monitoring: Bringing Automated NMR Directly Into Your Workflow. Available at: [Link]

  • ACS Publications. (2000). Reactivity of Substituted Phenols Toward Alkyl Radicals. Available at: [Link]

  • ChemSynthesis. (2025). methyl 2-fluoro-5-formylbenzoate. Available at: [Link]

  • PMC. (2013). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]

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Comparative

A Comparative Guide to the Synthesis of Methyl 2-fluoro-5-hydroxybenzoate for Pharmaceutical Research

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful pharmaceutical innovation. Methyl 2-fluoro-5-hydroxybe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful pharmaceutical innovation. Methyl 2-fluoro-5-hydroxybenzoate is a valuable building block in the synthesis of a variety of pharmacologically active molecules.[1][2] This guide provides an in-depth, objective comparison of plausible synthetic protocols for this compound, offering experimental insights and data to inform your selection of the most suitable method for your laboratory's specific needs.

Introduction to Synthetic Strategies

The introduction of a fluorine atom into a benzene ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[3][4] Consequently, the development of robust methods for synthesizing fluorinated aromatic compounds is of paramount importance. The synthesis of Methyl 2-fluoro-5-hydroxybenzoate presents a typical challenge in regioselective fluorination and functional group manipulation. This guide will explore two primary synthetic strategies:

  • Route 1: Electrophilic Fluorination of a Precursor. This approach introduces the fluorine atom at a late stage onto a pre-functionalized aromatic ring.

  • Route 2: Nucleophilic Aromatic Substitution (SNAr) from a Dihalogenated Precursor. This strategy relies on the displacement of a suitable leaving group by a fluoride ion.

Route 1: Electrophilic Fluorination of Methyl 5-hydroxybenzoate

This strategy commences with the commercially available Methyl 5-hydroxybenzoate and introduces the fluorine atom ortho to the hydroxyl group via an electrophilic fluorination reaction. The hydroxyl group is a strong ortho-, para-director, making the desired regioselectivity plausible.

Experimental Protocol

Step 1: Protection of the Phenolic Hydroxyl Group

To prevent side reactions during fluorination, the phenolic hydroxyl group is first protected, for example, as an acetate ester.

  • To a solution of Methyl 5-hydroxybenzoate (1 equivalent) in dichloromethane, add acetic anhydride (1.2 equivalents) and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 5-acetoxybenzoate.

Step 2: Electrophilic Fluorination

The protected intermediate is then subjected to electrophilic fluorination. Selectfluor® is a common and effective electrophilic fluorinating agent.[5][6]

  • Dissolve Methyl 5-acetoxybenzoate (1 equivalent) in acetonitrile in a flask protected from light.

  • Add Selectfluor® (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at 60°C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 3: Deprotection of the Phenolic Hydroxyl Group

The final step is the removal of the acetate protecting group to yield the target compound.

  • Dissolve the crude product from Step 2 in a mixture of methanol and water.

  • Add a base such as potassium carbonate (2 equivalents) and stir the mixture at room temperature for 4 hours.

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Methyl 2-fluoro-5-hydroxybenzoate.

Causality and Mechanistic Insights

The choice of an electrophilic fluorination pathway is dictated by the directing effect of the substituents on the aromatic ring. The mechanism of electrophilic fluorination is complex and can proceed through either a single electron transfer (SET) or an SN2-like pathway.[5][7][8] The use of a protecting group on the hydroxyl function is crucial to prevent O-fluorination and other side reactions.

Electrophilic Fluorination Workflow cluster_0 Route 1: Electrophilic Fluorination Methyl 5-hydroxybenzoate Methyl 5-hydroxybenzoate Protection Protection Methyl 5-hydroxybenzoate->Protection Acetic Anhydride, Pyridine Methyl 5-acetoxybenzoate Methyl 5-acetoxybenzoate Protection->Methyl 5-acetoxybenzoate Fluorination Fluorination Methyl 5-acetoxybenzoate->Fluorination Selectfluor® Protected Product Protected Product Fluorination->Protected Product Deprotection Deprotection Protected Product->Deprotection K₂CO₃, MeOH/H₂O Methyl 2-fluoro-5-hydroxybenzoate Methyl 2-fluoro-5-hydroxybenzoate Deprotection->Methyl 2-fluoro-5-hydroxybenzoate

Caption: Workflow for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate via electrophilic fluorination.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This alternative route utilizes a dihalogenated starting material, where a nitro group activates the ring for nucleophilic aromatic substitution by a fluoride source.

Experimental Protocol

Step 1: Nitration of 2-Chloro-5-hydroxybenzoic acid

  • Carefully add 2-Chloro-5-hydroxybenzoic acid (1 equivalent) to a mixture of concentrated sulfuric acid and nitric acid at 0°C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Pour the reaction mixture onto ice and filter the resulting precipitate.

  • Wash the solid with cold water and dry to obtain 2-Chloro-5-hydroxy-4-nitrobenzoic acid.

Step 2: Esterification

  • Dissolve the nitro-substituted benzoic acid (1 equivalent) in methanol.

  • Add a catalytic amount of sulfuric acid and reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield Methyl 2-chloro-5-hydroxy-4-nitrobenzoate.

Step 3: Nucleophilic Fluorination (Halex Reaction)

The key step involves the displacement of the chlorine atom with fluoride.

  • In a sealed vessel, dissolve Methyl 2-chloro-5-hydroxy-4-nitrobenzoate (1 equivalent) in a high-boiling polar aprotic solvent such as DMF or DMSO.

  • Add anhydrous potassium fluoride (2-3 equivalents) and a phase-transfer catalyst (e.g., 18-crown-6).

  • Heat the reaction mixture at 120-150°C for 8-16 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

Step 4: Reduction of the Nitro Group

  • Dissolve the fluorinated intermediate in ethanol or methanol.

  • Add a reducing agent such as tin(II) chloride dihydrate (3-4 equivalents) or perform catalytic hydrogenation using Pd/C.

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Filter the reaction mixture and concentrate the filtrate.

  • Neutralize with a base and extract the product.

Step 5: Diazotization and Hydrolysis

The amino group is converted to a hydroxyl group via a Sandmeyer-type reaction.

  • Dissolve the amino-intermediate in an acidic aqueous solution (e.g., H₂SO₄) and cool to 0-5°C.

  • Add a solution of sodium nitrite (1.1 equivalents) dropwise.

  • Stir the resulting diazonium salt solution at low temperature for 30 minutes.

  • Slowly add the diazonium salt solution to a boiling aqueous solution of copper(I) sulfate.

  • After the evolution of nitrogen gas ceases, cool the reaction and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to afford Methyl 2-fluoro-5-hydroxybenzoate.

Causality and Mechanistic Insights

The success of the SNAr reaction is contingent on the presence of a strong electron-withdrawing group (in this case, the nitro group) ortho or para to the leaving group (chloride). The Halex (halogen exchange) reaction is a well-established method for introducing fluorine into aromatic rings. The subsequent multi-step conversion of the nitro group to a hydroxyl group follows classical organic chemistry transformations.

SNAr Workflow cluster_1 Route 2: Nucleophilic Aromatic Substitution 2-Chloro-5-hydroxybenzoic acid 2-Chloro-5-hydroxybenzoic acid Nitration Nitration 2-Chloro-5-hydroxybenzoic acid->Nitration H₂SO₄, HNO₃ Esterification Esterification Nitration->Esterification MeOH, H₂SO₄ Methyl 2-chloro-5-hydroxy-4-nitrobenzoate Methyl 2-chloro-5-hydroxy-4-nitrobenzoate Esterification->Methyl 2-chloro-5-hydroxy-4-nitrobenzoate Fluorination (Halex) Fluorination (Halex) Methyl 2-chloro-5-hydroxy-4-nitrobenzoate->Fluorination (Halex) KF, 18-crown-6 Nitro-fluorinated intermediate Nitro-fluorinated intermediate Fluorination (Halex)->Nitro-fluorinated intermediate Reduction Reduction Nitro-fluorinated intermediate->Reduction SnCl₂ or H₂/Pd-C Amino-fluorinated intermediate Amino-fluorinated intermediate Reduction->Amino-fluorinated intermediate Diazotization Diazotization Amino-fluorinated intermediate->Diazotization NaNO₂, H₂SO₄ Hydrolysis Hydrolysis Diazotization->Hydrolysis CuSO₄, H₂O, Heat Methyl 2-fluoro-5-hydroxybenzoate Methyl 2-fluoro-5-hydroxybenzoate Hydrolysis->Methyl 2-fluoro-5-hydroxybenzoate

Caption: Workflow for the synthesis of Methyl 2-fluoro-5-hydroxybenzoate via SNAr.

Comparative Analysis of Synthetic Protocols

MetricRoute 1: Electrophilic FluorinationRoute 2: Nucleophilic Aromatic Substitution (SNAr)
Starting Material Methyl 5-hydroxybenzoate2-Chloro-5-hydroxybenzoic acid
Number of Steps 35
Key Transformations Protection, Electrophilic Fluorination, DeprotectionNitration, Esterification, Halex Reaction, Reduction, Diazotization/Hydrolysis
Reagents of Note Selectfluor®Anhydrous KF, NaNO₂, SnCl₂ or H₂/Pd-C
Anticipated Yield Moderate to GoodModerate (multi-step)
Potential Challenges Regioselectivity of fluorination, cost of fluorinating agent.Harsh reaction conditions (nitration, Halex), handling of diazonium salts.
Scalability Potentially more straightforward for moderate scales.More steps may complicate large-scale production.
Safety Considerations Handling of potent electrophilic fluorinating agents.[9]Use of strong acids, high temperatures, and potentially explosive diazonium intermediates.

Safety Considerations

The synthesis of fluorinated compounds requires careful handling of potentially hazardous reagents.

  • Fluorinating Agents: Electrophilic fluorinating agents like Selectfluor® are strong oxidizers and should be handled with care.[9] Nucleophilic fluoride sources, if acidified, can generate highly corrosive and toxic hydrogen fluoride (HF).[9][10]

  • General Precautions: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.[11] For reactions involving HF or reagents that can generate it, specialized training and access to calcium gluconate gel as a first-aid measure are essential.[11][12]

Conclusion and Recommendations

The choice between these two synthetic routes will depend on the specific priorities of the laboratory.

  • Route 1 (Electrophilic Fluorination) is more concise and may be preferable for rapid, small-to-moderate scale synthesis, provided the starting material is readily available and the cost of the fluorinating agent is not prohibitive. The primary challenge lies in achieving the desired regioselectivity.

  • Route 2 (SNAr) , while longer and more complex, relies on more classical and often less expensive reagents. This route may be more suitable for larger-scale production where the cost of reagents is a significant factor, and the laboratory has established expertise in handling the multiple steps and associated hazards.

Ultimately, a thorough risk assessment and small-scale trial runs are recommended before committing to a specific synthetic protocol. This guide provides a framework for making an informed decision based on a combination of theoretical principles and practical considerations.

References

  • Research and Reviews. (2024). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(4).
  • Google Patents. (2017). US9663508B2 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.
  • Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • The Journal of Organic Chemistry. (n.d.). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications.
  • Google Patents. (2015). WO2015051043A1 - Biaryl acyl-sulfonamide compounds as sodium channel inhibitors.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Google Patents. (2022).
  • ResearchGate. (2025). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • 3ASenrise. (n.d.). Methyl 2-fluoro-5-hydroxybenzoate, 95%. Retrieved from [Link]

  • National Institutes of Health. (2013). Mechanism of Electrophilic Fluorination with Pd(IV)
  • BenchChem. (2025). A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid.
  • ScienceDirect. (2025).
  • PubMed Central. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties.
  • ResearchGate. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). Hydrogen Fluoride/Hydrofluoric Acid: Systemic Agent | NIOSH. Retrieved from [Link]

  • ACS Publications. (2025).
  • MySkinRecipes. (n.d.). Methyl 2-fluoro-5-hydroxybenzoate. Retrieved from [Link]

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Validation

The Decisive Role of Fluorine Placement: A Comparative Guide to the Reactivity of Hydroxybenzoate Esters

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the subtle art of molecular modific...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the subtle art of molecular modification can elicit profound changes in a compound's properties. The strategic placement of a single fluorine atom on an aromatic ring is a testament to this principle, capable of altering metabolic stability, binding affinity, and chemical reactivity. This guide provides a comprehensive evaluation of how the position of a fluorine substituent on the aromatic ring of hydroxybenzoate esters influences their hydrolytic reactivity. By understanding these structure-activity relationships, researchers can more effectively design molecules with tailored stability profiles.

This document moves beyond a simple recitation of facts, offering a causal analysis of the underlying electronic and steric effects. We will delve into the synthesis of key fluorinated hydroxybenzoate ester isomers, provide detailed protocols for evaluating their hydrolytic stability, and present a framework for interpreting the resulting data.

The Underlying Chemistry: Nucleophilic Acyl Substitution in Ester Hydrolysis

The hydrolysis of an ester, whether catalyzed by acid or base, proceeds through a nucleophilic acyl substitution mechanism.[1] The central event is the attack of a nucleophile (a water molecule in acid-catalyzed hydrolysis or a hydroxide ion in base-catalyzed hydrolysis) on the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient tetrahedral intermediate.[2] The stability of this intermediate and the facility of its breakdown are key determinants of the overall reaction rate.

Under basic conditions, the reaction is typically irreversible as the carboxylic acid product is deprotonated to form a carboxylate salt.[3][4] In contrast, acid-catalyzed hydrolysis is a reversible process.[5][6] For the purpose of this guide, we will focus on base-catalyzed hydrolysis as it provides a clearer kinetic profile for comparison.

Synthesis of Fluorinated Hydroxybenzoate Esters

A comparative study necessitates the synthesis of the relevant isomers. Here, we outline the synthesis of methyl esters of 4-hydroxybenzoic acid and its ortho- and meta-fluorinated analogues relative to the hydroxyl group.

General Esterification Protocol

The primary route to these esters is the Fischer esterification of the corresponding carboxylic acid with an alcohol (in this case, methanol) under acidic conditions.[7]

dot

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Carboxylic_Acid Fluorinated Hydroxybenzoic Acid Ester Methyl Fluorinated Hydroxybenzoate Carboxylic_Acid->Ester Esterification Methanol Methanol (excess) Methanol->Ester Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Ester Heat Heat (Reflux) Heat->Ester Water Water Start Start: Prepare Ester Stock Solution and Buffered Reaction Medium Initiate Initiate Hydrolysis: Add Ester to Buffered Solution at 25°C Start->Initiate Sample Sample at Time Intervals (t = 0, 2, 5, 10... min) Initiate->Sample Quench Quench Reaction with Acid Sample->Quench Analyze Analyze by HPLC Quench->Analyze Quantify Quantify Ester and Acid Concentrations Analyze->Quantify Plot Plot ln[Ester] vs. Time Quantify->Plot Calculate Calculate Rate Constant (k) from Slope Plot->Calculate

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Validation of Methyl 2-fluoro-5-hydroxybenzoate Derivatives

Introduction: The Critical Role of Fluorinated Benzoates in Modern Drug Discovery In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Fluorinated Benzoates in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design. The Methyl 2-fluoro-5-hydroxybenzoate framework and its derivatives are of particular interest, serving as pivotal intermediates in the synthesis of advanced pharmaceutical agents, including novel fluoroquinolone antibiotics.[1][2] The presence of a fluorine substituent can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic profile.[3]

However, the synthesis of novel derivatives is only the first step. Unambiguous confirmation of the three-dimensional atomic arrangement is paramount. An unexpected isomeric form or an incorrect stereochemical assignment can lead to drastically different biological activity and could derail a promising drug development program. This guide provides an in-depth comparison of the primary and complementary techniques for the definitive structural validation of these critical small molecules, grounded in the principles of X-ray crystallography.

The Gold Standard: Single-Crystal X-ray Crystallography

For determining the absolute three-dimensional structure of a small molecule, single-crystal X-ray crystallography remains the most powerful and definitive technique.[4][5][6] It provides an unambiguous picture of atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystalline lattice, which are crucial for understanding structure-activity relationships (SAR).[7][8] The entire process, from sample preparation to final structure, is a self-validating system when executed with precision.

Experimental Workflow: From Powder to Structure

The journey to a crystal structure involves four primary stages: crystallization, data collection, structure solution, and refinement.[6] While seemingly linear, the initial crystallization step is often the most significant bottleneck, requiring empirical optimization.[9][10]

xray_workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement start Purified Derivative (>98% Purity) crystallization Crystallization Screening (Slow Evaporation, Vapor Diffusion) start->crystallization Dissolve in appropriate solvent crystal_check Crystal Selection (Microscopy) crystallization->crystal_check Growth period mount Mount Crystal (Cryo-loop) crystal_check->mount Suitable Crystal Found diffractometer X-ray Diffractometer (Data Collection) mount->diffractometer Flash-cool in N2(l) raw_data Raw Diffraction Images diffractometer->raw_data processing Data Integration & Scaling raw_data->processing solution Structure Solution (e.g., SHELXT) processing->solution Determine Space Group refinement Refinement (e.g., SHELXL) solution->refinement Initial Model validation Final Structure Validation (CIF) refinement->validation Converged Model

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 2-fluoro-5-hydroxybenzoate

This guide provides essential safety protocols and operational directives for the handling of Methyl 2-fluoro-5-hydroxybenzoate (CAS No. not uniformly available, analogous to CAS 214822-96-5 for Methyl 4-fluoro-3-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling of Methyl 2-fluoro-5-hydroxybenzoate (CAS No. not uniformly available, analogous to CAS 214822-96-5 for Methyl 4-fluoro-3-hydroxybenzoate). As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. The following procedures are designed to ensure the safety of all laboratory personnel and the integrity of your research.

The Foundational Principle: Risk Assessment

Before any procedure, a thorough risk assessment is mandatory. The toxicological properties of many research chemicals, including Methyl 2-fluoro-5-hydroxybenzoate, have not been fully investigated[1][2]. Therefore, we must treat it with a high degree of caution, assuming it possesses hazards similar to analogous compounds until proven otherwise. Our protocol is built on this principle of prudent avoidance of exposure.

Based on data from structurally similar fluorinated and hydroxylated benzoic acid esters, the primary hazards are identified as significant irritation to the skin, eyes, and respiratory tract[3][4][5].

Hazard Identification Summary
Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3][4]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1][3][4]
Acute Oral ToxicityCategory 4Harmful if swallowed.[3]

Note: This table is synthesized from data for analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the last line of defense. Its efficacy depends entirely on the proper implementation of engineering and administrative controls.

  • Engineering Controls : All handling of Methyl 2-fluoro-5-hydroxybenzoate, especially the weighing of the solid powder or transfers that could create dust or aerosols, must be performed within a certified chemical fume hood[6][7]. The fume hood provides critical exhaust ventilation to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible and have been recently tested[4].

  • Administrative Controls : Access to areas where this chemical is stored or used should be restricted to trained and authorized personnel. Never work alone. Ensure all users have read and understood the relevant SDS and this handling guide.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process dictated by the specific task and associated risks of exposure.

Eye and Face Protection

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Minimum Requirement : Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times when the chemical is being handled[8]. Standard safety glasses do not offer sufficient protection against splashes or fine dust.

  • Enhanced Protection : When handling larger quantities (>50g) or performing operations with a higher risk of splashing (e.g., rapid mixing, heating), a full-face shield must be worn in addition to chemical splash goggles[8]. This protects the entire face from contact. This aligns with OSHA's eye and face protection regulations in 29 CFR 1910.133[2][8].

Skin and Body Protection

The compound is a known skin irritant[3][4]. Preventing dermal contact is a primary objective.

  • Gloves : Proper glove selection is critical. The SDS for similar compounds universally requires gloves[1][3].

    • For Incidental Contact (e.g., handling sealed containers, brief transfers in a hood): Nitrile gloves are an appropriate choice. They must be inspected for tears or pinholes before each use[1].

    • For Extended Contact or Immersion Potential: While unlikely in most research settings, tasks involving potential prolonged contact require more robust protection. Butyl rubber gloves offer superior protection against esters and aromatic compounds[9].

    • Glove Technique : Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[1]. Contaminated gloves must be disposed of immediately as hazardous waste. Never reuse disposable gloves. Hands must be washed thoroughly with soap and water after glove removal[1].

  • Protective Clothing : A flame-resistant laboratory coat is the minimum requirement. For procedures with a higher splash potential, a chemically resistant apron should be worn over the lab coat. Ensure clothing provides maximum skin coverage; closed-toe shoes are mandatory[10].

Respiratory Protection

The potential for respiratory irritation necessitates careful management of airborne particulates.

  • Primary Control : A certified chemical fume hood is the primary method for preventing respiratory exposure.

  • When Respirators are Required : If engineering controls are not available or are insufficient to control dust generation (e.g., during a large spill cleanup outside of a hood), respiratory protection is required. A NIOSH-approved air-purifying respirator with P100 (oil-proof, 99.97% efficiency) particulate filters is the appropriate choice for solid dusts.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment 1. Task & Environment Assessment cluster_ppe 2. PPE Selection cluster_action 3. Final Action start Start: Handling Methyl 2-fluoro-5-hydroxybenzoate fume_hood Is the task performed inside a certified chemical fume hood? start->fume_hood resp_no Standard Operation: No respirator required. fume_hood->resp_no  Yes resp_yes Emergency/Spill Cleanup: Wear NIOSH P100 Respirator. fume_hood->resp_yes No   eye_protection Eye Protection: Chemical Splash Goggles (Minimum) + Face Shield (for high splash risk) resp_no->eye_protection resp_yes->eye_protection skin_protection Skin Protection: - Nitrile Gloves (Incidental Contact) - Lab Coat - Closed-toe Shoes eye_protection->skin_protection proceed Proceed with Operation skin_protection->proceed

Caption: PPE selection workflow based on engineering controls and exposure risk.

Operational and Disposal Plans

A self-validating protocol includes clear steps for handling and disposal, leaving no room for ambiguity.

Step-by-Step Handling Protocol
  • Preparation : Confirm the chemical fume hood is operational. Assemble all necessary equipment and reagents. Designate a specific hazardous waste container for halogenated organic waste[7][11].

  • PPE Donning : Don PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and finally, gloves.

  • Execution : Perform all manipulations of the solid compound deep within the fume hood to contain any dust.

  • Decontamination : After handling, wipe down the work surface with an appropriate solvent.

  • PPE Doffing : Remove PPE in a manner that prevents cross-contamination. Remove gloves first, followed by the face shield and goggles, and finally the lab coat.

  • Hygiene : Immediately wash hands thoroughly with soap and water.

Waste Disposal Plan

As a fluorinated organic compound, Methyl 2-fluoro-5-hydroxybenzoate is classified as halogenated organic waste . It is critical for both safety and environmental compliance that it is segregated correctly[11][12].

  • Segregation is Key : Never mix halogenated waste with non-halogenated waste[13][14]. The disposal of mixed waste is significantly more complex and costly[12].

  • Container : Use a designated, clearly labeled, and sealable waste container. The container must be marked with "Hazardous Waste" and list all chemical constituents, including "Methyl 2-fluoro-5-hydroxybenzoate"[7][14].

  • Storage : Keep the waste container tightly closed when not in use[7]. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials[14].

  • Disposal : Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Do not pour any amount of this chemical or its solutions down the drain[15].

By adhering to these protocols, you establish a robust framework for safety and operational excellence. This guide serves as a living document; always defer to the most current SDS from your supplier and your institution's specific safety policies.

References

  • Capot Chemical. (2013). MSDS of 2-Fluoro-5-methylbenzoic acid. Link

  • Daikin Chemicals. (2020). STD_ METHYL_2-FLUOROACRYLATE _G. Link

  • ChemScene. (2025). Safety Data Sheet - methyl 4-fluoro-3-hydroxybenzoate. Link

  • Thermo Fisher Scientific. (2025). Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. Link

  • BASF. (2026). Safety data sheet. Link

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET. Link

  • Fisher Scientific. (2009). SAFETY DATA SHEET. Link

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - methyl 4-hydroxybenzoate sodium salt. Link

  • Acros Organics. (2025). SAFETY DATA SHEET - Methyl 4-fluoro-3-hydroxybenzoate. Link

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Link

  • Tokyo Chemical Industry. (n.d.). Methyl 4-Fluoro-3-hydroxybenzoate. Link

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. Link

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Link

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Link

  • Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Link

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE). Link

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Link

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Link

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Link

  • Fisher Scientific. (2014). SAFETY DATA SHEET - Methyl 4-hydroxybenzoate. Link

Sources

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